Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
説明
特性
IUPAC Name |
methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYGLGCVKCLWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515325 | |
| Record name | Methyl alpha-methylphenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64665-60-7 | |
| Record name | Phenylalanine, α-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64665-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl alpha-methylphenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is a synthetic amino acid derivative with potential applications in pharmaceutical and biochemical research. This technical guide provides a comprehensive overview of its fundamental properties, based on currently available data. While detailed experimental protocols and extensive pharmacological data are not widely published, this document consolidates the existing information on its physicochemical characteristics, potential applications, and safety considerations.
Chemical and Physical Properties
This compound, a derivative of the essential amino acid phenylalanine, is a white to off-white crystalline powder.[1] Its hydrochloride salt form generally enhances stability and solubility, particularly in aqueous solutions. The compound is primarily utilized as a building block in peptide synthesis and as an intermediate in the development of pharmaceutical agents.[1]
For optimal stability, it is recommended to store the compound in an inert atmosphere at temperatures between 2-8°C.[2] The material is known to be hygroscopic.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 64665-60-7 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [2][3] |
| Molecular Weight | 229.7 g/mol | [2][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 138-143 °C | [2] |
| Solubility | Soluble in water and alcohol | |
| Storage | 2-8°C, inert atmosphere | [2] |
Synthesis and Characterization
General synthetic approaches for similar amino acid esters typically involve two key steps:
-
Esterification: The carboxylic acid of the parent amino acid (α-Methyl-DL-phenylalanine) is reacted with methanol, often under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst) to form the methyl ester.
-
Salt Formation: The resulting amino ester is then treated with hydrochloric acid to form the stable hydrochloride salt.
A generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthetic pathway for amino acid ester hydrochlorides.
Characterization of the final product would typically involve standard analytical techniques to confirm its identity and purity.
Table 2: Standard Analytical Techniques for Characterization
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei. |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
While specific spectral data for this compound is not publicly available, researchers can expect to utilize these methods for its analysis.
Potential Applications and Biological Relevance
This compound is primarily positioned as a chemical intermediate for research and development. Its structural similarity to phenylalanine suggests potential interactions with biological systems that recognize or process this natural amino acid.
Potential areas of investigation include:
-
Pharmaceutical Synthesis: As a modified amino acid, it can be incorporated into peptide chains to create peptidomimetics with potentially altered biological activity, stability, or conformational properties. It has been noted for its utility in the development of therapeutics, particularly for neurological disorders.
-
Biochemical Research: This compound can be used to study amino acid metabolism and transport. The α-methyl group can block certain enzymatic reactions, making it a useful tool for probing metabolic pathways.
Currently, there are no specific in-vitro or in-vivo studies published that detail the pharmacological activity or mechanism of action of this compound. The logical progression for investigating the biological activity of this compound is outlined in the workflow below.
Caption: A typical workflow for the pharmacological evaluation of a novel compound.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is advised to avoid breathing dust and to prevent contact with skin and eyes.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a readily available chemical building block with potential for use in drug discovery and biochemical research. While its fundamental physicochemical properties are documented, there is a notable absence of detailed experimental protocols and pharmacological data in the public domain. This technical guide serves as a foundational resource, summarizing the current state of knowledge and highlighting the need for further research to fully elucidate the scientific and therapeutic potential of this compound. Researchers are encouraged to conduct comprehensive characterization and biological screening to explore its utility.
References
- 1. α-甲基-DL-苯丙氨酸甲酯 盐酸盐 ≥98.0% (DCF) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. 64665-60-7 | CAS DataBase [m.chemicalbook.com]
- 5. This compound,64665-60-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. Synthonix, Inc > 64665-60-7 | this compound [synthonix.com]
- 7. amadischem.com [amadischem.com]
- 8. Angene - this compound | 64665-60-7 | MFCD00237767 | AG003VG0 [japan.angenechemical.com]
An In-depth Technical Guide to α-Methyl-DL-phenylalanine Methyl Ester Hydrochloride
CAS Number: 64665-60-7
A Comprehensive Resource for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of α-Methyl-DL-phenylalanine methyl ester hydrochloride, a crucial building block in modern medicinal chemistry and peptide science. Moving beyond a simple data sheet, this document delves into the causality behind its applications, offering field-proven insights into its synthesis, characterization, and strategic implementation in drug discovery workflows.
Executive Summary: The Strategic Advantage of α-Methylation
α-Methyl-DL-phenylalanine methyl ester hydrochloride is a synthetic amino acid derivative that offers significant advantages over its parent compound, phenylalanine. The introduction of a methyl group at the alpha-carbon position imparts critical properties that are highly sought after in the development of therapeutic peptides and small molecule drugs. This modification sterically hinders the peptide backbone, leading to increased resistance to enzymatic degradation by peptidases. This enhanced stability translates to a longer biological half-life, a crucial factor in improving the pharmacokinetic profile of peptide-based drug candidates.[1] Furthermore, the α-methyl group restricts the conformational flexibility of the amino acid residue, which can lock the peptide into a bioactive conformation, thereby increasing its potency and selectivity for its target. This guide will explore the synthesis, properties, and applications of this versatile molecule, providing researchers with the foundational knowledge to effectively utilize it in their development programs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of α-Methyl-DL-phenylalanine methyl ester hydrochloride is essential for its effective use in synthesis and formulation.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 64665-60-7 | [2] |
| Molecular Formula | C₁₁H₁₅NO₂ · HCl | [2] |
| Molecular Weight | 229.70 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 138-143 °C | |
| Storage Temperature | -20°C | |
| Purity | ≥98.0% | [2] |
| Synonyms | (±)-Methyl 2-amino-2-methyl-3-phenylpropionate hydrochloride, α-Me-DL-Phe-OMe·HCl | [2] |
Spectroscopic and Chromatographic Profile
Accurate characterization is the cornerstone of chemical synthesis and quality control. Although specific spectra for α-Methyl-DL-phenylalanine methyl ester hydrochloride were not found in the initial search, a typical analytical workflow would involve the following techniques. The data presented for the non-methylated analog provides a reference point for expected results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show characteristic peaks for the aromatic protons of the phenyl group, the singlet for the methyl ester, a singlet for the α-methyl group, and signals for the β-methylene protons.
-
¹³C NMR would confirm the presence of the carbonyl carbon of the ester, the quaternary α-carbon, and the carbons of the phenyl and methyl groups.
-
-
Infrared (IR) Spectroscopy: Key stretches would include those for the amine salt (N-H), the carbonyl group of the ester (C=O), and aromatic C-H bonds.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₁H₁₅NO₂) at m/z 193.11.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the standard approach for purity assessment. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Synthesis and Manufacturing
While a specific, detailed protocol for the synthesis of α-Methyl-DL-phenylalanine methyl ester hydrochloride is not prominently available in the searched literature, the synthesis can be logically deduced from established methods for α-alkylation of amino acids and subsequent esterification. A plausible synthetic route is outlined below.
Conceptual Synthesis Workflow
The synthesis can be envisioned as a multi-step process, likely starting from phenylalanine or a simpler precursor. The key transformation is the introduction of the α-methyl group, which often requires protection of the amino and carboxyl groups, followed by deprotection and esterification.
Caption: Conceptual workflow for the synthesis of the target compound.
Standard Esterification Protocol (Adapted from Phenylalanine)
A common method for the synthesis of amino acid methyl ester hydrochlorides involves the use of thionyl chloride in methanol. The following is an adapted protocol based on the synthesis of L-phenylalanine methyl ester hydrochloride, which would likely be effective for the α-methylated analog.
Experimental Protocol: Esterification
-
Reaction Setup: Suspend α-Methyl-DL-phenylalanine (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Remove the solvent under reduced pressure. The resulting crude product can be recrystallized from a suitable solvent system, such as methanol/ether, to yield the purified α-Methyl-DL-phenylalanine methyl ester hydrochloride.[3]
Mechanism of Action and Biological Significance
The true value of α-Methyl-DL-phenylalanine methyl ester hydrochloride lies in the biological consequences of its incorporation into peptides or its action as a small molecule.
Enzymatic Inhibition
The unesterified parent compound, α-Methylphenylalanine, is a known inhibitor of key enzymes in the catecholamine biosynthesis pathway.[4]
-
Tyrosine Hydroxylase Inhibition: It inhibits tyrosine hydroxylase, the rate-limiting enzyme in the conversion of tyrosine to L-DOPA. This leads to a depletion of the neurotransmitters dopamine, norepinephrine, and epinephrine.[4]
-
Phenylalanine Hydroxylase Inhibition: It also inhibits phenylalanine hydroxylase, which can be used in animal models to induce hyperphenylalaninemia, mimicking the metabolic disorder phenylketonuria.[4]
Caption: Inhibition of Tyrosine Hydroxylase by α-Methylphenylalanine.
Impact on Peptide Structure and Function
Incorporating α-methylated amino acids into peptides is a widely used strategy in medicinal chemistry to enhance their therapeutic properties.
-
Proteolytic Stability: The steric bulk of the α-methyl group hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and extending its half-life in vivo.[1]
-
Conformational Rigidity: The methyl group restricts the psi (ψ) and phi (φ) dihedral angles of the peptide backbone, promoting helical or other well-defined secondary structures. This can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity and potency.
Applications in Research and Development
α-Methyl-DL-phenylalanine methyl ester hydrochloride is a valuable tool for researchers in several key areas.
Peptide Synthesis
The primary application of this compound is as a building block in solution-phase and solid-phase peptide synthesis (SPPS). It is used to introduce α-methylphenylalanine residues into peptide sequences to create analogs of bioactive peptides with improved stability and potency.
Experimental Protocol: Use in Solution-Phase Peptide Coupling
The following is a general protocol for coupling an N-protected amino acid to α-Methyl-DL-phenylalanine methyl ester hydrochloride.
-
Amine Salt Neutralization: Dissolve α-Methyl-DL-phenylalanine methyl ester hydrochloride (1.0 eq.) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Cool the solution to 0°C and add a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1.1 eq.) to neutralize the hydrochloride salt.
-
Carboxylic Acid Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) (1.0 eq.) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DMF. Cool the solution to 0°C and add a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.). Allow the activation to proceed for 15-30 minutes.
-
Coupling: Add the neutralized α-Methyl-DL-phenylalanine methyl ester solution to the activated N-protected amino acid solution. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Work-up and Purification: The work-up typically involves filtering off any urea byproduct (if DCC is used), followed by an aqueous wash sequence to remove excess reagents and water-soluble byproducts. The protected dipeptide is then purified by flash column chromatography or recrystallization.[3][5]
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders where modulation of catecholamine levels is desired.[2] Its use in creating peptidomimetics and other complex organic molecules is also an active area of research.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling α-Methyl-DL-phenylalanine methyl ester hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[4][6][7]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6] For long-term storage, -20°C is recommended.
-
In case of exposure:
Conclusion
α-Methyl-DL-phenylalanine methyl ester hydrochloride is more than just a chemical reagent; it is a strategic tool for overcoming some of the most significant challenges in peptide and small molecule drug development. Its ability to confer proteolytic resistance and conformational stability makes it an invaluable asset for enhancing the therapeutic potential of novel drug candidates. This guide has provided a detailed overview of its properties, synthesis, biological significance, and applications, equipping researchers and developers with the knowledge to leverage this powerful building block in their pursuit of next-generation therapeutics.
References
"Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride" molecular weight
An In-depth Technical Guide to Methyl 2-amino-2-methyl-3-phenylpropanoate Hydrochloride
This technical guide provides a comprehensive overview of this compound, a compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, proposes a potential synthetic route, outlines a general analytical workflow for characterization, and explores a hypothetical biological pathway based on related compounds.
Physicochemical Properties
This compound is a phenylalanine derivative. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for many experimental and pharmaceutical applications. A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₂ | PubChem[1] |
| Molecular Weight | 229.70 g/mol | PubChem[1] |
| CAS Number | 64665-60-7 | PubChem[1] |
| IUPAC Name | methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride | PubChem[1] |
Synthesis Protocol (Proposed)
Reaction Scheme:
A potential synthesis could involve the Strecker synthesis to form the α-amino acid, followed by esterification and salt formation.
Step 1: Synthesis of 2-Amino-2-methyl-3-phenylpropanoic acid
-
Reactant Preparation: Benzylacetone is reacted with an alkali metal cyanide (e.g., sodium cyanide) and ammonium chloride in a suitable solvent such as ethanol or methanol.
-
Reaction: The mixture is stirred at a controlled temperature, typically between 20-50°C, for several hours to form the corresponding α-aminonitrile.
-
Hydrolysis: The resulting aminonitrile is then hydrolyzed using a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to yield 2-amino-2-methyl-3-phenylpropanoic acid.
-
Purification: The product is isolated by crystallization after neutralization and purified by recrystallization.
Step 2: Esterification and Hydrochloride Salt Formation
-
Esterification: The synthesized 2-amino-2-methyl-3-phenylpropanoic acid is suspended in methanol. Thionyl chloride is added dropwise at a low temperature (e.g., 0°C) to catalyze the esterification and form the hydrochloride salt in a single step.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Isolation: The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The final product is purified by recrystallization from a suitable solvent system, such as methanol/ether, to obtain a crystalline solid.
Analytical Workflow for Characterization
A general workflow for the characterization of synthesized this compound would involve a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and structure.
Experimental Protocol:
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the synthesized compound.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Stationary Phase: C18 reverse-phase column.
-
Detection: UV detector at a wavelength of 254 nm.
-
Procedure: A small amount of the sample is dissolved in the mobile phase and injected into the HPLC system. The retention time and peak area are recorded to assess purity.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) in positive ion mode.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure of the compound.
-
Techniques: ¹H NMR and ¹³C NMR.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: The sample is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, integration, and coupling patterns provide detailed information about the arrangement of atoms in the molecule.
-
Hypothetical Biological Signaling Pathway
While the specific biological activity of this compound is not well-documented, related phenolic amide esters have been shown to possess anti-inflammatory properties. A hypothetical mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Hypothetical Mechanism:
-
Cellular Uptake: The compound, being an ester, may exhibit good cell permeability.
-
Inhibition of IKK: Inside the cell, it might inhibit the IκB kinase (IKK) complex.
-
Prevention of IκBα Degradation: Inhibition of IKK would prevent the phosphorylation and subsequent degradation of IκBα.
-
NF-κB Sequestration: As long as IκBα is bound to NF-κB, the NF-κB dimer remains sequestered in the cytoplasm.
-
Reduced Pro-inflammatory Gene Expression: The inability of NF-κB to translocate to the nucleus leads to a decrease in the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2).
References
In-Depth Technical Guide: Solubility of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
This technical guide provides a comprehensive overview of the available solubility data for Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (CAS No. 64665-60-7). The information is intended for researchers, scientists, and professionals in drug development who require an understanding of this compound's physicochemical properties. Due to the limited availability of quantitative solubility data for the title compound, this guide also incorporates qualitative information and data from structurally similar molecules to provide a broader context.
Core Physicochemical Properties
This compound, also known as α-Methyl-DL-phenylalanine methyl ester hydrochloride, is a derivative of the amino acid phenylalanine.[1] The hydrochloride salt form generally enhances the stability and aqueous solubility of the molecule.[1][2] It typically appears as a white to off-white crystalline powder.[1]
Quantitative Solubility Data
| Compound | CAS No. | Solvent | Temperature (°C) | Solubility |
| (S)-2-Amino-2-methyl-3-phenylpropanoic acid (free acid of the title compound's parent amine) | 23239-35-2 | Water | Not Specified | 20 mg/mL (ultrasonication needed) |
| DMSO | Not Specified | 4 mg/mL (ultrasonication and warming to 60°C needed) | ||
| Phentermine hydrochloride (structurally related amine hydrochloride) | 1197-21-3 | DMF | Not Specified | 3 mg/mL |
| DMSO | Not Specified | 5 mg/mL | ||
| Ethanol | Not Specified | 20 mg/mL | ||
| PBS (pH 7.2) | Not Specified | 5 mg/mL |
Qualitative Solubility Data
Qualitative descriptions of solubility are more commonly reported for the title compound and its analogs.
| Compound | CAS No. | Solvent | Solubility Description |
| This compound | 64665-60-7 | Water, Alcohol | Soluble [1] |
| D-Phenylalanine methyl ester hydrochloride | 13033-84-6 | Water | Soluble |
| Ethanol, Methanol | Soluble[3] | ||
| Polar Organic Solvents | Moderately Soluble | ||
| α-Aminoisobutyric acid methyl ester hydrochloride | 15028-41-8 | Water | Slightly soluble |
Experimental Protocols for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method for determining the solubility of a solid compound in a solvent is the isothermal equilibrium method. The following protocol is adapted from methodologies described for related amino acid derivatives.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., deionized water, ethanol, methanol)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, stop the agitation and allow the suspension to settle for a short period.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated analytical technique such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S = (C * DF) / V Where: C = Concentration of the diluted solution determined from the analytical method DF = Dilution factor V = Initial volume of the supernatant taken
-
Visualizations
The following diagrams illustrate the general workflow for solubility determination and the logical relationship of factors influencing solubility.
References
An In-depth Technical Guide on the Stability and Storage of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical guide on the stability and storage of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride based on established principles of pharmaceutical chemistry and data from structurally related compounds. As of the date of this publication, specific, publicly available quantitative stability data, validated stability-indicating analytical methods, and exhaustive degradation product profiles for this exact molecule are limited. The experimental protocols and quantitative data presented herein are illustrative and intended to serve as a robust framework for designing and executing specific stability studies.
Introduction
This compound is a derivative of the amino acid phenylalanine, featuring a methyl ester at the carboxyl terminus and a methyl group at the alpha-carbon. As a key intermediate in organic synthesis and a potential component in pharmaceutical development, a thorough understanding of its chemical stability is paramount for ensuring its quality, efficacy, and safety. This guide outlines the potential degradation pathways, recommended storage conditions, and methodologies for assessing the stability of this compound.
The stability of this molecule is primarily influenced by the reactivity of its methyl ester and primary amino groups, as well as the presence of the phenyl ring, which acts as a chromophore.[1] The hydrochloride salt form generally enhances solubility and stability in the solid state compared to the free base.
Recommended Storage Conditions
To maintain the integrity of this compound, proper storage is essential. The following conditions are recommended based on supplier safety data sheets (SDS) and the chemical nature of the compound:
-
Temperature: Store in a cool place.[2] Specific recommendations often include refrigeration at 2-8°C for short-term storage and freezing at -20°C for long-term storage to minimize degradation kinetics.[3]
-
Humidity: Keep the container tightly closed in a dry and well-ventilated place to protect it from moisture, which can promote hydrolysis of the ester group.[2]
-
Light: Store protected from light. The phenylalanine moiety can absorb UV light, potentially leading to photodegradation.
-
Inert Atmosphere: For long-term storage, particularly of solutions, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[2]
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways under stress conditions such as exposure to acid, base, oxidants, light, and heat.
Hydrolysis
The most probable degradation pathway is the hydrolysis of the methyl ester group.[1] This reaction can be catalyzed by both acidic and basic conditions, yielding α-methyl-phenylalanine and methanol.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is hydrolyzed to the corresponding carboxylic acid.
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester is rapidly hydrolyzed to the carboxylate salt. This pathway is generally faster than acid-catalyzed hydrolysis.
Oxidation
The molecule may be susceptible to oxidative degradation, particularly if trace metals or peroxides are present. The aromatic ring and the benzylic carbon are potential sites of oxidation.
Photodegradation
The phenylalanine component contains a phenyl chromophore that absorbs UV radiation. This can lead to the formation of photolytic degradation products, although phenylalanine itself is considered relatively photostable compared to other aromatic amino acids like tryptophan.
Thermal Degradation
At elevated temperatures, amino acid esters can undergo various degradation reactions, including decarboxylation and deamination. The stability in the solid state is generally higher than in solution.
Data Presentation: Illustrative Forced Degradation Studies
The following tables summarize hypothetical quantitative data from a forced degradation study. This data is intended to be illustrative of expected outcomes and should be replaced with data from formal experimental studies. The goal of a forced degradation study is to achieve 5-20% degradation to ensure the suitability of the analytical method.[4]
Table 1: Illustrative Degradation of this compound in Solution
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay Decrease (Illustrative) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 12% | 2-amino-2-methyl-3-phenylpropanoic acid |
| Base Hydrolysis | 0.1 M NaOH | 4 | 25 | 18% | 2-amino-2-methyl-3-phenylpropanoate (salt) |
| Oxidation | 3% H₂O₂ | 24 | 25 | 8% | Oxidized phenyl ring derivatives |
| Thermal (Aqueous) | pH 7 Buffer | 48 | 60 | 6% | 2-amino-2-methyl-3-phenylpropanoic acid |
| Photolytic (Aqueous) | ICH Q1B Option 2 | 8 | 25 | 5% | Photolytic adducts/fragments |
Table 2: Illustrative Degradation of this compound in Solid State
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay Decrease (Illustrative) |
| Thermal (Solid) | Dry Heat | 48 | 80 | 3% |
| Photolytic (Solid) | ICH Q1B Option 2 | 24 | 25 | <1% |
Experimental Protocols
The following sections provide detailed, albeit exemplary, methodologies for conducting stability studies on this compound.
Protocol for Forced Degradation Study
Objective: To identify potential degradation products and establish the degradation profile of the molecule under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer (e.g., phosphate buffer, pH 7.0)
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acidic Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature (25°C). Withdraw aliquots at 0, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature (25°C), protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Thermal Degradation (Solution): Prepare a solution of the compound (0.5 mg/mL) in pH 7.0 buffer. Incubate at 60°C. Withdraw aliquots at 0, 8, 24, and 48 hours.
-
Photolytic Degradation (Solution): Prepare a solution of the compound (0.5 mg/mL) in pH 7.0 buffer. Expose to a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 5.2).
Protocol for a Stability-Indicating HPLC Method
Objective: To develop a quantitative analytical method capable of separating the parent compound from its degradation products.
Instrumentation:
-
HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions (Illustrative):
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm and 254 nm (or PDA scan from 200-400 nm).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the separation of the main peak from all degradation product peaks in the forced degradation samples.
Visualizations
Logical Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow for the stability testing process and the potential degradation pathways.
Caption: Overview of Storage, Stability Assessment, and Degradation Pathways.
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Primary Hydrolytic Degradation Pathway of the Compound.
Conclusion
The stability of this compound is critical for its application in research and development. While specific quantitative data is not widely available, its chemical structure points to hydrolysis of the methyl ester as the primary degradation pathway. Proper storage at cool temperatures, protected from light and moisture, is essential to maintain its integrity. The provided protocols for forced degradation and HPLC analysis offer a comprehensive framework for researchers to perform detailed stability assessments, identify potential degradation products, and develop robust formulations and handling procedures. It is imperative that any user of this compound conduct their own stability studies to generate specific data relevant to their intended application and storage conditions.
References
An In-depth Technical Guide to the Safety and Handling of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (CAS No: 64665-60-7), a derivative of the amino acid phenylalanine. This document is intended for use by qualified individuals in research and development settings.
Chemical and Physical Properties
This compound, also known as α-Methyl-DL-phenylalanine methyl ester hydrochloride, is a solid organic compound.[1] Key physical and chemical data are summarized in the table below.
| Property | Value |
| CAS Number | 64665-60-7 |
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.70 g/mol |
| Appearance | Solid |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation. Do not breathe dust.[1]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
-
-
General Hygiene:
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Toxicological Information
α-Methylphenylalanine has been shown to be an inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase. This inhibition can lead to a depletion of catecholamine neurotransmitters. Furthermore, phenylalanine methyl esters have demonstrated toxicity to certain myeloid cells, a process that may involve the intracellular accumulation of high concentrations of the free amino acid.
Experimental Protocols
Synthesis of α-Methyl-DL-phenylalanine Methyl Ester Hydrochloride
While a specific protocol for the direct synthesis of this compound is not detailed in the available literature, a general approach involves the esterification of α-methyl-DL-phenylalanine followed by the formation of the hydrochloride salt. A representative procedure for a similar compound, DL-phenylalanine methyl ester hydrochloride, is as follows:
Materials:
-
D-phenylalanine methyl ester
-
Methanol
-
Sodium methoxide
-
Concentrated hydrochloric acid
-
Water
-
Sodium carbonate
-
1,2-Dichloroethane
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Ether
Procedure:
-
Dissolve D-phenylalanine methyl ester in methanol.
-
Add sodium methoxide at room temperature.
-
Heat the mixture to reflux for approximately 2.5 hours.[2]
-
Cool the reaction mixture and acidify to a pH of 2 with concentrated hydrochloric acid.[2]
-
Evaporate the mixture to dryness.[2]
-
Dissolve the crystalline residue in water and add sodium carbonate.
-
Add 1,2-dichloroethane to form two phases, shake, and filter.[2]
-
Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.[2]
-
Filter the solution and acidify the filtrate with hydrochloric acid.[2]
-
Cool the solution and remove the solvent.
-
Triturate the remaining material with ether and filter to yield DL-phenylalanine methyl ester hydrochloride.[2]
Signaling Pathway Interactions
This compound, as an α-methylphenylalanine derivative, is expected to interfere with the catecholamine biosynthesis pathway. α-Methylphenylalanine acts as an inhibitor of two key enzymes: phenylalanine hydroxylase and tyrosine hydroxylase.
-
Phenylalanine Hydroxylase Inhibition: This enzyme converts phenylalanine to tyrosine. Inhibition leads to an accumulation of phenylalanine.
-
Tyrosine Hydroxylase Inhibition: This is the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine). Its inhibition leads to a depletion of these crucial neurotransmitters.
The following diagram illustrates the potential points of interference of α-methylphenylalanine in the catecholamine synthesis pathway.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular waste streams. Contact a licensed professional waste disposal service to dispose of this material.
This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical.
References
Commercial and Technical Guide to Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (CAS No. 64665-60-7), a derivative of the unnatural amino acid α-methylphenylalanine. This document consolidates available commercial and technical information, including supplier details, physicochemical properties, and insights into its potential biological context.
Commercial Sourcing
This compound is available from a number of chemical suppliers specializing in research and development compounds. The table below summarizes key information from several vendors. Researchers are advised to request certificates of analysis (CoA) from suppliers for lot-specific data.
| Supplier | Catalog Number | Purity | Additional Information |
| Synthonix, Inc. | M55508 | ≥ 98% | Typically in stock.[1] |
| Amadis Chemical | A867846 | 97% | Store at 2-8°C for long term.[2] |
| Angene | AG003VG0 | - | - |
| Chemicalbridge | CB006884 | - | Transport at room temperature.[3] |
| ChemUniverse | P77500 | - | -[4] |
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 64665-60-7 | [1][2][3][5] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][5] |
| Molecular Weight | 229.70 g/mol | [6] |
| IUPAC Name | methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride | [6] |
| Synonyms | alpha-Methyl-DL-phenylalanine methyl ester hydrochloride | [6] |
| Melting Point | 138-143 °C | [2] |
| Canonical SMILES | CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl | [6] |
| InChIKey | VUYGLGCVKCLWPY-UHFFFAOYSA-N | [6] |
Experimental Protocols
Representative Synthesis of an Amino Acid Methyl Ester Hydrochloride
This protocol is a generalized procedure based on common laboratory practices for the esterification of amino acids.[7] Note: This is a representative method and may require optimization for the specific synthesis of this compound.
Materials:
-
α-Methyl-DL-phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend α-Methyl-DL-phenylalanine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The flask should be cooled in an ice bath.
-
Esterification: Slowly add thionyl chloride or trimethylchlorosilane dropwise to the cooled suspension with vigorous stirring. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.
-
Workup: Remove the solvent and any excess reagent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield the desired methyl ester hydrochloride as a solid.
Biological Context and Potential Signaling Pathways
Specific biological activity and mechanism of action for this compound are not well-documented in publicly available literature. However, its parent compound, α-methylphenylalanine , is known to have biological effects.
α-Methylphenylalanine acts as an inhibitor of tyrosine hydroxylase , a key enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[8] It also inhibits phenylalanine hydroxylase .[8] By blocking these enzymes, α-methylphenylalanine can deplete catecholamine levels. It is also a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier.[8]
The esterification of the carboxylic acid group to a methyl ester in the target compound may alter its pharmacokinetic and pharmacodynamic properties, such as cell permeability and interaction with biological targets. Further research is needed to elucidate the specific biological role of this compound.
Visualizations
Catecholamine Biosynthesis Pathway Inhibition
The following diagram illustrates the point of inhibition of the parent compound, α-methylphenylalanine, in the catecholamine biosynthesis pathway.
Caption: Inhibition of Catecholamine Biosynthesis by α-Methylphenylalanine.
General Experimental Workflow for Synthesis
This diagram outlines a typical workflow for the synthesis and purification of an amino acid methyl ester hydrochloride.
Caption: General Workflow for Amino Acid Ester Hydrochloride Synthesis.
References
- 1. Synthonix, Inc > 64665-60-7 | this compound [synthonix.com]
- 2. amadischem.com [amadischem.com]
- 3. This compound,64665-60-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Angene - this compound | 64665-60-7 | MFCD00237767 | AG003VG0 [japan.angenechemical.com]
- 6. Phenylalanine, alpha-methyl-, methyl ester, hydrochloride (1:1) | C11H16ClNO2 | CID 13018897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
Synthesis of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride, a derivative of phenylalanine. This document outlines the primary synthetic strategies, provides detailed experimental protocols for key transformations, and presents quantitative data to support the described methodologies.
Introduction
This compound is a methylated derivative of the amino acid phenylalanine methyl ester. The introduction of a methyl group at the α-carbon can significantly influence the compound's conformational properties and metabolic stability, making it a valuable building block in medicinal chemistry and peptide synthesis. The synthesis of this compound is typically approached in two main stages: the formation of the core amino acid, 2-amino-2-methyl-3-phenylpropanoic acid, followed by the esterification of the carboxylic acid and subsequent formation of the hydrochloride salt.
Overall Synthetic Strategy
The most common and practical approach to obtaining this compound involves a two-step process. The first step is the synthesis of the precursor α-methylated amino acid, which can be accomplished through various established methods. The second step involves the direct esterification of this amino acid to its methyl ester, which also concurrently produces the hydrochloride salt.
Spectroscopic Analysis of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
| Property | Value |
| IUPAC Name | methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride |
| Synonyms | alpha-Methyl-DL-phenylalanine methyl ester hydrochloride |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Chemical Structure | ![]() |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of the compound's functional groups and overall structure.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.7 | Singlet | 3H | Methyl ester protons (COOCH₃) |
| ~ 3.0 - 3.2 | Singlet/Broad | 2H | Methylene protons (CH₂) |
| ~ 1.6 | Singlet | 3H | Alpha-methyl protons (C-CH₃) |
| Variable | Broad Singlet | 3H | Ammonium protons (NH₃⁺) |
Note: The chemical shift of the ammonium protons is highly dependent on the solvent and concentration. The methylene protons are diastereotopic and may appear as two distinct signals or a broader singlet.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~ 175 | Carbonyl carbon (C=O) |
| ~ 135 | Quaternary aromatic carbon |
| ~ 128 - 130 | Aromatic CH carbons |
| ~ 60 | Quaternary alpha-carbon |
| ~ 53 | Methyl ester carbon (OCH₃) |
| ~ 40 | Methylene carbon (CH₂) |
| ~ 25 | Alpha-methyl carbon (C-CH₃) |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3000 - 3300 (broad) | N-H stretch (ammonium salt) |
| 2800 - 3000 | C-H stretch (aliphatic and aromatic) |
| ~ 1740 | C=O stretch (ester) |
| 1500 - 1600 | N-H bend (ammonium salt) |
| 1450 - 1600 | C=C stretch (aromatic) |
| 1100 - 1300 | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Interpretation |
| 194.12 | [M-Cl]⁺, Molecular ion of the free base |
| 134 | [M-Cl-COOCH₃]⁺ |
| 91 | [C₇H₇]⁺, Tropylium ion (characteristic for benzyl group) |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are instrument-specific. However, general methodologies are outlined below:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Infrared (IR) Spectroscopy: An IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample would be placed directly on the ATR crystal.
-
Mass Spectrometry (MS): Mass spectra would typically be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
The Strategic Integration of Methyl 2-amino-2-methyl-3-phenylpropanoate Hydrochloride in Chiral Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride as a pivotal chiral building block in modern organic synthesis and medicinal chemistry. With a focus on its application in constructing complex molecular architectures, this document details the synthesis, resolution, and strategic incorporation of this versatile α,α-disubstituted amino acid derivative into peptide and non-peptide scaffolds.
Introduction: The Significance of α-Methylated Amino Acids
α,α-Disubstituted amino acids, particularly those with an α-methyl group, are of profound interest in drug discovery and development. The introduction of a methyl group at the α-carbon imparts unique conformational constraints on the peptide backbone, leading to enhanced proteolytic stability, increased helicity, and the ability to modulate receptor binding affinity and selectivity.[1] Methyl 2-amino-2-methyl-3-phenylpropanoate, a derivative of phenylalanine, combines the steric influence of the α-methyl group with the aromatic side chain, making it a valuable tool for designing sophisticated peptidomimetics and other chiral molecules.[2][3]
Physicochemical Properties
The hydrochloride salt of Methyl 2-amino-2-methyl-3-phenylpropanoate is typically a white to off-white crystalline solid. Its solubility in organic solvents is crucial for its application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [4] |
| Molecular Weight | 229.70 g/mol | [4] |
| Melting Point | 138-143 °C | [5] |
| Appearance | Powder | [5] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound involves two key stages: the synthesis of the racemic compound and its subsequent resolution into individual enantiomers.
Synthesis of Racemic this compound
Illustrative Synthetic Workflow:
Figure 1: General workflow for the synthesis of racemic this compound.
Experimental Protocol (Adapted from Phenylalanine Methyl Ester Synthesis[6])
-
Reaction Setup: Suspend α-Methyl-DL-phenylalanine (1.0 eq.) in methanol (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Esterification: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 eq.) dropwise to the stirred mixture.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to yield this compound as a white solid.
Chiral Resolution
The separation of the racemic mixture is paramount to its use as a chiral building block. Chemical resolution via the formation of diastereomeric salts is a common and effective method.
Resolution Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Unnatural α, α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. (PDF) Asymmetric Syntheses via Heterocyclic Intermediates; VIII1. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent (1981) | Ulrich Schöllkopf | 77 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. rsc.org [rsc.org]
The Strategic Incorporation of α-Methyl Amino Acids in Modern Peptide Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of peptide-based therapeutics is undergoing a significant transformation, driven by innovative chemical strategies that enhance their pharmacological properties. Among these, the incorporation of α-methyl amino acids has emerged as a powerful tool to overcome the inherent limitations of natural peptides, such as conformational flexibility and susceptibility to enzymatic degradation. This technical guide provides an in-depth exploration of the role of α-methyl amino acids in peptide design, offering insights into their structural effects, a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological and chemical processes.
Core Principles: How α-Methylation Revolutionizes Peptide Attributes
The substitution of the α-hydrogen atom with a methyl group on an amino acid residue introduces significant steric constraints that profoundly influence the peptide backbone. This single modification can lead to a cascade of beneficial effects, making it a cornerstone of modern peptidomimetic design.
Conformational Rigidity and Helix Induction: The presence of a geminal methyl group at the α-carbon restricts the permissible values of the Ramachandran dihedral angles (φ and ψ), thereby reducing the conformational freedom of the peptide backbone.[1][2] This restriction strongly favors the adoption of helical secondary structures, such as the α-helix and 310-helix.[2][3][4] The stabilization of a helical conformation is often crucial for biological activity, particularly for peptides that mediate protein-protein interactions.[5] For instance, α-aminoisobutyric acid (Aib), the simplest α-methylated amino acid, is a potent helix inducer.[6][7]
Enhanced Proteolytic Stability: Native peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic potential.[8] The steric hindrance provided by the α-methyl group can effectively shield the adjacent peptide bonds from proteolytic cleavage.[1][2] This increased resistance to enzymatic degradation prolongs the in vivo half-life of the peptide, leading to improved pharmacokinetic profiles.[9][10][11] Studies have shown that peptides incorporating α-methyl amino acids exhibit significantly enhanced stability against enzymes like trypsin and chymotrypsin.[2][12]
Modulation of Biological Activity: By inducing a specific, bioactive conformation, α-methylation can lead to enhanced receptor binding and overall biological potency.[9] The pre-organization of the peptide into its binding conformation reduces the entropic penalty upon binding to its target. An example of this is trofinetide, a neuroprotective peptide and derivative of the tripeptide Gly-Pro-Glu, which was developed by the simple α-methylation of the central residue and has been approved for the treatment of Rett syndrome.[1]
Quantitative Insights: The Impact of α-Methylation on Peptide Properties
The following tables summarize key quantitative data from various studies, illustrating the significant impact of incorporating α-methyl amino acids on peptide helicity and biological function.
| Peptide Name | α-Methyl Amino Acid Substitution | % α-Helicity (in 30% TFE) | Cholesterol Efflux Potency | Reference |
| A (Control) | None | High | Low | [2] |
| Aα | α-methyl Ala | 40.5% | Moderate | [2] |
| Lα | α-methyl Leu | 56-60% | High | [2] |
| Kα | α-methyl Lys | 56-60% | High | [2] |
| 6α | α-methyl Leu & α-methyl Lys | 56-60% | Highest | [2] |
| Table 1: Impact of α-Methyl Amino Acid Substitution on the Helicity and Cholesterol Efflux Capacity of Apolipoprotein A-I Mimetic Peptides.[2] |
| Peptide Series | α-Methyl Amino Acid | Increase in Helix Content | Reference |
| C-peptide of RNAse A analogues | Isovaline (Iva) | ~7% (for a single residue) | [6] |
| Host-guest peptides | (S)-2-ethylalanine ((S)-Iva) | Comparable to Aib | [7] |
| Host-guest peptides | (S)-2-methylserine ((S)-α-MeSer) | No significant effect in polar solvents | [7] |
| Table 2: Helix Induction Potential of Various α-Methyl Amino Acids in Different Peptide Systems. |
Key Experimental Protocols
The synthesis and characterization of peptides containing α-methyl amino acids require specialized techniques. Below are detailed methodologies for commonly employed experimental protocols.
Peptide Synthesis with α-Methyl Amino Acids via Solid-Phase FMOC Chemistry
This protocol outlines the standard procedure for incorporating α-methylated amino acids into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-protected α-methyl amino acids (e.g., from Iris Biotech GmbH)[2]
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[13]
-
Cold diethyl ether or methyl-tert-butyl ether[13]
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected α-methyl amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-4 hours. The coupling of sterically hindered α-methylated amino acids may require longer coupling times or double coupling.
-
-
Washing: Wash the resin extensively with DMF and DCM.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC/MS or MALDI-TOF).[13]
Biophysical Characterization by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
Spectroscopy-grade buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Trifluoroethanol (TFE) (optional, as a helix-inducing co-solvent)
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in the desired buffer at a concentration of approximately 0.1 mg/mL.[2]
-
Instrument Setup:
-
Data Acquisition:
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectrum of the peptide solution.
-
Subtract the baseline spectrum from the peptide spectrum.
-
-
Data Analysis:
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.
Materials:
-
Lyophilized purified peptide
-
Deuterated solvents (e.g., D₂O, or a mixture of H₂O/D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H NMR: Provides a general overview of the peptide's proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[14]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's 3D structure. Short-range NOEs (e.g., between adjacent residues) are indicative of secondary structure.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the protein, with one peak for each amino acid residue (except proline). Chemical shift changes can be used to monitor ligand binding or conformational changes.[15][16]
-
-
Data Analysis:
-
Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.
-
Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Visualizing the Impact and Workflow
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of α-methyl amino acids in peptide design.
Enhanced proteolytic stability of an α-methylated peptide.
References
- 1. α-Methyl Amino Acids - Enamine [enamine.net]
- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferred solution conformation of peptides rich in the lipophilic, chiral, C(alpha)-methylated alpha-amino acid (alpha Me)Aoc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Helix induction potential of N-terminal α-methyl, α-amino acids - ProQuest [proquest.com]
- 7. Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S)-2-methylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Methyl 2-amino-2-methyl-3-phenylpropanoate: A Technical Guide to a Constrained Phenylalanine Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-2-methyl-3-phenylpropanoate, an ester derivative of α-methylphenylalanine (α-MePhe), is a non-proteinogenic, constrained amino acid analog of significant interest in peptidomimetics and drug design. The introduction of a methyl group at the α-carbon sterically restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures such as helices and turns. This conformational constraint can lead to peptides with enhanced biological activity, increased proteolytic stability, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activities, and experimental protocols associated with methyl 2-amino-2-methyl-3-phenylpropanoate and its parent acid, highlighting its potential in the development of novel therapeutics.
Introduction
The modification of native peptide sequences with unnatural amino acids is a cornerstone of modern medicinal chemistry. Constrained amino acid analogs, in particular, offer a powerful tool to rigidify the peptide backbone, thereby pre-organizing the molecule into a bioactive conformation for optimal receptor binding. Methyl 2-amino-2-methyl-3-phenylpropanoate, the methyl ester of α-methylphenylalanine, embodies this principle. As an analog of phenylalanine, it can be incorporated into peptide sequences to mimic the natural residue while imparting significant structural constraints.
The α-methyl group restricts the allowable values of the backbone dihedral angles (φ and ψ), favoring helical conformations.[1] This has profound implications for designing peptides that can effectively mimic α-helical domains involved in protein-protein interactions or adopt specific turn structures crucial for receptor recognition. Furthermore, the steric hindrance provided by the α-methyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[2][3]
This guide details the available scientific data on methyl 2-amino-2-methyl-3-phenylpropanoate and its parent acid, providing researchers with the necessary information to explore its application in their drug discovery and development programs.
Physicochemical and Structural Properties
Physicochemical Data
The following table summarizes the known physicochemical properties of α-methylphenylalanine and its methyl ester derivative.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [4][5][6] |
| Molecular Weight | 179.22 g/mol | [7][8] |
| Appearance | Off-white to light brown solid (for S-enantiomer of the acid) | [7] |
| Solubility (S-acid) | H₂O: 20 mg/mL (requires sonication); DMSO: 4 mg/mL (requires heating) | [7] |
| pKa (Computed for acid) | Not available in search results | |
| LogP (Computed for acid) | 1.0311 | [8] |
Note: Experimental melting point, boiling point, and density for Methyl 2-amino-2-methyl-3-phenylpropanoate are not consistently reported in publicly available databases.
Crystal Structure Data
The crystal structure of (R)-α-methylphenylalanine methylester hydrochloride monohydrate has been determined, providing precise information on bond lengths, angles, and the conformation of the molecule in the solid state.[9][10]
| Crystal Data | Value |
| Compound | C₁₁H₁₅NO₂ · HCl · H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 12.757(2) Å |
| b | 6.865(1) Å |
| c | 7.999(1) Å |
| β | 108.8(1)° |
| Volume | 663.2 ų |
| Z | 2 |
This structural data confirms the foundational geometry of the amino acid ester and can be used as a basis for computational modeling of peptides containing this residue.
Synthesis and Incorporation into Peptides
Synthesis of Methyl 2-amino-2-methyl-3-phenylpropanoate
While the specific details from the study by Grigoryan et al. are not fully disclosed in the abstract, a general approach can be inferred from various sources in the chemical literature.[1][11][12][13] A common method involves the Strecker synthesis or variations thereof, starting from a suitable ketone precursor. Another patented approach involves the resolution of an α-halo acid intermediate.[1]
A general and efficient method for the esterification of amino acids involves the use of thionyl chloride in methanol.[14]
-
Reaction Setup: Suspend (S)-2-amino-2-methyl-3-phenylpropanoic acid (1.0 eq) in anhydrous methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Reagent Addition: Slowly add thionyl chloride (1.2 - 1.5 eq) to the stirred suspension. The reaction is exothermic and generates HCl gas.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the methyl ester.
-
Purification: The product can be recrystallized from a suitable solvent system (e.g., methanol/ether) to yield the pure methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride. The free base can be obtained by neutralization with a suitable base and extraction.
Incorporation into Peptides
The incorporation of α-methylated amino acids into peptides via solid-phase peptide synthesis (SPPS) requires optimized coupling conditions due to the steric hindrance of the α-methyl group.
Biological Activity and Applications
α-Methylphenylalanine and its derivatives exhibit a range of biological activities, primarily stemming from their interaction with amino acid metabolic pathways.
Enzyme Inhibition
α-Methylphenylalanine is a known inhibitor of two key enzymes in the catecholamine biosynthesis pathway.[15]
-
Phenylalanine Hydroxylase (PAH): This enzyme converts phenylalanine to tyrosine. Inhibition of PAH by α-methylphenylalanine can lead to hyperphenylalaninemia, a condition that models phenylketonuria (PKU) in animal studies.[15]
-
Tyrosine Hydroxylase (TH): As the rate-limiting enzyme in catecholamine synthesis, TH converts tyrosine to L-DOPA. Inhibition of TH by α-methylphenylalanine can lead to the depletion of dopamine, norepinephrine, and epinephrine.
Anti-inflammatory and Antinociceptive Activity
A study on S(-)-2-amino-2-methyl-3-phenylpropanoic acid demonstrated its potential as an anti-inflammatory and analgesic agent.[11]
| Assay | Model | Treatment | Result |
| Anti-inflammatory | Xylene-induced ear edema (mice) | 10 mg/kg (i.p.) | 31.1% inhibition of edema |
| Antinociceptive | Tail-flick test (rats) | 10 mg/kg (i.p.) | 36.78% increase in tail-flick latency |
| Anti-platelet | In vitro | Not specified | Activity observed in 41.2% of cases |
| Gastrointestinal Toxicity | Not specified | Not specified | Lower than ketoprofen |
These findings suggest that the compound may act as a non-steroidal anti-inflammatory drug (NSAID) with a potentially favorable safety profile. The mechanism is postulated to be related to COX inhibition.[11]
Detailed Experimental Protocols
Xylene-Induced Ear Edema in Mice
This model is used to assess acute anti-inflammatory activity.
-
Animals: Use male ICR or Swiss albino mice (20-25 g).
-
Grouping: Divide animals into control, positive control (e.g., indomethacin), and test groups (n=6-8 per group).
-
Treatment: Administer the test compound (e.g., S(-)-2-amino-2-methyl-3-phenylpropanoic acid, 10 mg/kg, i.p.) or vehicle to the respective groups.
-
Induction: After 30-60 minutes, apply a fixed volume (e.g., 20 µL) of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear serves as an untreated control.
-
Edema Measurement: After a set time (e.g., 1 hour) post-xylene application, sacrifice the mice by cervical dislocation.
-
Data Collection: Use a cork borer (e.g., 9 mm diameter) to punch out sections from both ears and weigh them immediately.
-
Calculation: The degree of edema is the difference in weight between the right and left ear punches. Calculate the percentage inhibition of inflammation using the formula: % Inhibition = [(C - T) / C] x 100 where C is the mean edema of the control group and T is the mean edema of the treated group.
Tail-Flick Test in Rats
This method assesses centrally mediated analgesia.
-
Animals: Use Wistar or Sprague-Dawley rats (150-200 g).
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Acclimatization: Gently restrain the rat, allowing its tail to be positioned over the heat source. Acclimatize the animals to the restraining procedure before the experiment.
-
Baseline Latency: Measure the baseline time it takes for the rat to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Treatment: Administer the test compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after treatment (e.g., 30, 60, 90 minutes).
-
Calculation: The increase in latency is indicative of an analgesic effect. Results can be expressed as the percentage of the maximum possible effect (%MPE): %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Phenylalanine Hydroxylase (PAH) Inhibition Assay
This is a representative protocol; specific conditions may vary.
-
Reagents: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.0), L-phenylalanine solution, a pterin cofactor solution (e.g., tetrahydrobiopterin, BH₄), and a solution of purified PAH enzyme.
-
Reaction Mixture: In a microplate well or microcentrifuge tube, combine the buffer, L-phenylalanine, BH₄, and the test inhibitor (α-methylphenylalanine) at various concentrations.
-
Initiation: Start the reaction by adding the PAH enzyme solution.
-
Incubation: Incubate at a controlled temperature (e.g., 25-37 °C) for a specific time.
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid), which also precipitates the enzyme.
-
Detection: Centrifuge to pellet the precipitated protein. The amount of tyrosine produced in the supernatant can be quantified using HPLC with fluorescence or UV detection, or through a colorimetric method.
-
Analysis: Determine the rate of tyrosine formation at each inhibitor concentration and calculate the IC₅₀ value.
Conclusion
Methyl 2-amino-2-methyl-3-phenylpropanoate and its parent acid, α-methylphenylalanine, are valuable tools for peptide and medicinal chemists. The α-methyl group imparts conformational rigidity, leading to a preference for helical structures and enhanced proteolytic stability. The demonstrated biological activities, including enzyme inhibition and anti-inflammatory effects, suggest a broad potential for this constrained analog in the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors. Further exploration of its incorporation into specific peptide sequences is warranted to fully unlock its potential in creating next-generation peptide-based drugs.
References
- 1. US3492347A - Preparation of optically active alpha-methyl-phenylalanine derivatives - Google Patents [patents.google.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. DL-alpha-Methylphenylalanine | C10H13NO2 | CID 108055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Cornerstone: A Technical Guide to the Medicinal Chemistry Applications of α-Methyl-DL-phenylalanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Methyl-DL-phenylalanine methyl ester is a non-natural amino acid derivative that serves as a crucial building block in medicinal chemistry. While direct biological activity of the ester itself is not extensively documented, its true value lies in its utility as a synthetic intermediate for the creation of novel peptide-based therapeutics and other complex molecules. The incorporation of the α-methylphenylalanine scaffold imparts valuable properties to parent molecules, including conformational rigidity and enhanced stability against enzymatic degradation. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of α-methyl-DL-phenylalanine methyl ester, with a focus on its role in the development of next-generation pharmaceuticals.
Introduction
The landscape of drug discovery is in constant pursuit of molecules with improved potency, selectivity, and pharmacokinetic profiles. Peptide-based drugs, in particular, offer high specificity but are often hampered by poor metabolic stability. The use of unnatural amino acids is a cornerstone strategy to overcome these limitations. α-Methyl-DL-phenylalanine methyl ester, typically used as its hydrochloride salt for enhanced stability and solubility, is a versatile chiral building block that provides steric hindrance at the α-carbon. This modification protects the adjacent peptide bond from cleavage by proteases and restricts the conformational freedom of the peptide backbone, which can lock the molecule in a bioactive conformation and improve receptor binding affinity.[1] This guide will detail its synthesis and its application as a precursor in pharmaceutical development.[2]
Physicochemical Properties
The fundamental properties of α-Methyl-DL-phenylalanine methyl ester hydrochloride are summarized below. These characteristics are essential for its use in synthetic organic chemistry.
| Property | Value | Reference(s) |
| Synonyms | (±)-Methyl 2-amino-2-methyl-3-phenylpropionate hydrochloride | [3] |
| Molecular Formula | C₁₁H₁₅NO₂ · HCl | [3] |
| Molecular Weight | 229.70 g/mol | [3] |
| Appearance | White powder or crystals | [2][3] |
| Melting Point | 138-143 °C | [3] |
| Storage Temperature | -20°C | [3] |
| Primary Application | Intermediate for peptide synthesis | [3] |
Synthesis of α-Methyl-DL-phenylalanine Methyl Ester
The most common route to α-Methyl-DL-phenylalanine methyl ester is through the esterification of the parent amino acid, α-Methyl-DL-phenylalanine.
Experimental Protocol: Esterification via Thionyl Chloride
This protocol is a standard method for the esterification of amino acids.
Materials:
-
α-Methyl-DL-phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Suspend α-Methyl-DL-phenylalanine (1 equivalent) in anhydrous methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Slowly add thionyl chloride (2-4 equivalents) dropwise to the suspension. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil can be triturated with diethyl ether to induce crystallization.
-
Collect the white crystalline product, α-Methyl-DL-phenylalanine methyl ester hydrochloride, by filtration, wash with cold diethyl ether, and dry under vacuum.
This is a generalized protocol adapted from standard amino acid esterification procedures.[4] Researchers should optimize conditions for their specific scale and equipment.
Applications in Medicinal Chemistry
The primary application of α-Methyl-DL-phenylalanine methyl ester is as a precursor for peptides and other complex molecules intended for therapeutic use, particularly in the fields of neurology and oncology.[2][5]
Peptide-Based Therapeutics
The incorporation of α-methylated amino acids into peptides is a key strategy to enhance their drug-like properties.
Benefits of Incorporation:
-
Proteolytic Stability: The α-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[1]
-
Conformational Rigidity: The restriction of phi (φ) and psi (ψ) backbone torsion angles helps to stabilize secondary structures, such as α-helices or β-turns. This can lead to higher binding affinity for the biological target.[1][6]
-
Increased Lipophilicity: The additional methyl group can increase the overall lipophilicity of the peptide, potentially improving membrane permeability.
References
- 1. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. a-Methyl- DL -phenylalanine methyl ester = 98.0 DCF 64665-60-7 [sigmaaldrich.com]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Boc Protection of α-Methyl-DL-phenylalanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-terminal protection of α-methyl-DL-phenylalanine methyl ester using di-tert-butyl dicarbonate ((Boc)₂O), a critical step in peptide synthesis and the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability under various conditions and its facile removal under acidic conditions.[1]
Reaction Overview
The protection of the α-amino group of α-methyl-DL-phenylalanine methyl ester is achieved by its reaction with di-tert-butyl dicarbonate. This reaction proceeds via the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of the Boc anhydride.[1] The use of a mild base is often employed to neutralize acidic byproducts and drive the reaction to completion.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for Boc protection reactions of similar amino acid esters. Yields can vary based on the specific substrate, reaction scale, and purification methods.
| Starting Material | Product | Reagents | Solvent | Reaction Time | Typical Yield (%) | Reference |
| L-Phenylalanine | N-Boc-L-phenylalanine | (Boc)₂O, NaOH | Water/tert-Butanol | 1 hour | 78-87 | [2] |
| L-Phenylalanine Methyl Ester Hydrochloride | N-Boc-L-phenylalanine Methyl Ester | (Boc)₂O, NaHCO₃ | THF/H₂O | 10 hours | High | [3] |
| Similar Amino Acids | N-Boc-Amino Acid Methyl Esters | (Boc)₂O, NaHCO₃ | THF/H₂O | 10 hours | High | [3] |
| L-Phenylalanine | N-Boc-L-phenylalanine | (Boc)₂O, NaOH | Water/tert-Butanol | Overnight | ~90 | [1][4] |
| N-Methyl-L-phenylalanine | N-Boc-N-methyl-L-phenylalanine methyl ester | (Boc)₂O, Base | Not Specified | Not Specified | 99 | [5] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Boc protection of phenylalanine and its derivatives.[1][2][4]
Materials:
-
α-Methyl-DL-phenylalanine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water (deionized)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve α-methyl-DL-phenylalanine methyl ester hydrochloride (1.0 equivalent) in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add a mild base such as sodium bicarbonate (2.0-3.0 equivalents) or triethylamine (1.1 equivalents) portion-wise with stirring. Stir the mixture for 15-30 minutes at 0 °C to generate the free amine.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.1 equivalents) either as a solid or dissolved in the reaction solvent.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 10-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
If using an organic solvent like DCM, wash the reaction mixture sequentially with water and then with brine.
-
If a biphasic system like THF/water was used, dilute the mixture with an organic solvent such as ethyl acetate and separate the layers. Wash the organic layer with water and brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product, N-Boc-α-methyl-DL-phenylalanine methyl ester, is often obtained in high purity. If necessary, it can be further purified by silica gel column chromatography.
Visualizations
Reaction Workflow Diagram
The following diagram illustrates the general workflow for the Boc protection of α-methyl-DL-phenylalanine methyl ester.
Caption: Workflow for the Boc protection of α-methyl-DL-phenylalanine methyl ester.
References
Application Notes and Protocols for Fmoc Protection of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protection of the sterically hindered alpha-amino acid ester, Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride. The procedure is designed to be a reliable method for synthesizing this valuable building block used in peptide synthesis and drug discovery.
Introduction
The protection of amino groups is a fundamental operation in peptide chemistry and organic synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for primary and secondary amines due to its stability under acidic conditions and its facile cleavage under mild basic conditions.[1] This orthogonality allows for selective deprotection without affecting acid-labile side-chain protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS).[2]
The substrate, Methyl 2-amino-2-methyl-3-phenylpropanoate, is an α,α-disubstituted amino acid. The presence of a methyl group on the α-carbon introduces significant steric hindrance, which can impede the rate of acylation. Therefore, the protocol must be optimized to ensure efficient reaction completion. This document outlines a robust procedure using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under anhydrous basic conditions to achieve a high yield of the desired product.
Data Summary
The following table summarizes the key quantitative data and parameters for the Fmoc protection procedure.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Starting Material | This compound | 1.0 equivalent |
| Protecting Agent | Fmoc-Cl (9-fluorenylmethyl chloroformate) | 1.1 - 1.2 equivalents |
| Base | Diisopropylethylamine (DIPEA) | 2.2 - 2.5 equivalents |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | Anhydrous grade recommended. |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C to control exothermicity, followed by stirring at room temperature. |
| Reaction Time | 12 - 24 hours | The reaction is monitored by TLC. Steric hindrance may necessitate longer reaction times compared to unhindered amino acids. |
| Work-up & Purification | ||
| Purification Method | Flash Column Chromatography | Silica gel, using a gradient of ethyl acetate in hexanes. |
| Expected Outcome | ||
| Product | Fmoc-2-amino-2-methyl-3-phenylpropanoate methyl ester | - |
| Yield | 75 - 90% | Yields can vary based on reaction scale and purity of reagents. |
| Purity | >95% (Post-purification) | Assessed by HPLC or NMR. |
Experimental Protocol
Materials and Reagents
-
This compound
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure
-
Preparation of Reactants:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Base and Fmoc-Cl:
-
Slowly add Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq.) to the stirred solution at 0 °C. Allow the mixture to stir for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.
-
In a separate flask, dissolve Fmoc-Cl (1.1 - 1.2 eq.) in a minimal amount of anhydrous DCM.
-
Add the Fmoc-Cl solution dropwise to the amino acid ester solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The product spot should be UV-active due to the Fmoc group.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl solution (2 x) to remove excess DIPEA.
-
Saturated NaHCO₃ solution (1 x) to neutralize any remaining acid.
-
Brine (1 x).
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product, Fmoc-2-amino-2-methyl-3-phenylpropanoate methyl ester, typically as a white solid or foam.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
Reaction Scheme
The chemical transformation is illustrated below. The hydrochloride salt of the amino ester is neutralized by a base, and the resulting free amine attacks the Fmoc-Cl to form the protected product.
Caption: Overall reaction scheme for the Fmoc protection.
Experimental Workflow
The following diagram outlines the logical steps of the experimental protocol, from setup to final product characterization.
Caption: Step-by-step experimental workflow diagram.
References
Application Note: Efficient Peptide Coupling of Sterically Hindered α,α-Disubstituted Amino Acids using HATU
Abstract
This application note provides a detailed protocol for the peptide coupling of the sterically hindered amino acid, Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. Due to the steric hindrance presented by the α,α-disubstituted nature of this amino acid, optimized reaction conditions are crucial to achieve high coupling efficiency and minimize side reactions. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and discusses potential challenges and optimization strategies. The intended audience includes researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction
The formation of an amide bond is a fundamental reaction in the synthesis of peptides and peptidomimetics. While numerous coupling reagents are available, HATU has emerged as a highly efficient and popular choice due to its rapid reaction kinetics and ability to suppress racemization.[1] The coupling of sterically hindered amino acids, such as α,α-disubstituted amino acids like Methyl 2-amino-2-methyl-3-phenylpropanoate, presents a significant challenge. The steric bulk around the carboxylic acid and the amine can slow down the reaction rate, often leading to incomplete reactions and low yields when using standard coupling protocols.[2]
HATU is particularly well-suited for such challenging couplings as it forms a highly reactive OAt-active ester intermediate that can overcome the steric barrier more effectively than active esters derived from HOBt.[1] This application note details a robust protocol for the successful coupling of this compound with a generic N-protected amino acid, employing HATU as the activating agent.
Reaction Mechanism
The HATU-mediated peptide coupling reaction proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid of the N-protected amino acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate. This is rapidly converted to the more stable and highly reactive OAt-active ester.[1][3][4]
-
Nucleophilic Attack by the Amine: The amino group of Methyl 2-amino-2-methyl-3-phenylpropanoate then acts as a nucleophile, attacking the carbonyl carbon of the OAt-active ester. This results in the formation of the desired peptide bond and the release of HOAt (1-hydroxy-7-azabenzotriazole).
Experimental Protocol
This protocol describes the coupling of a generic N-protected amino acid (e.g., Fmoc-Ala-OH) with this compound in a solution-phase synthesis.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of the Amine: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Pre-activation of the Carboxylic Acid: In a separate dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.2 equivalents) to the mixture. Stir the solution at room temperature for 15-20 minutes to allow for the formation of the OAt-active ester. The solution may change color during this step.[5]
-
Coupling Reaction: Slowly add the solution containing the activated N-protected amino acid to the flask containing the free-based Methyl 2-amino-2-methyl-3-phenylpropanoate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the sterically hindered nature of the amino acid, the reaction may require an extended time. Allow the reaction to stir at room temperature for 4-24 hours.[2] Gentle heating (e.g., 40 °C) can be applied to facilitate the coupling, but this should be done with caution to avoid potential side reactions.[2]
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Quantitative Data
The following table summarizes the stoichiometry and representative yields for the coupling reaction. Actual yields may vary depending on the specific amino acids and reaction conditions.
| Reagent | Molar Equivalents | Representative Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 243.7 mg | The limiting reagent. |
| N-protected amino acid (e.g., Fmoc-Ala-OH) | 1.1 | 342.4 mg | A slight excess is used to drive the reaction to completion. |
| HATU | 1.1 | 418.3 mg | A slight excess ensures efficient activation. |
| DIPEA (for amine hydrochloride neutralization) | 1.1 | 191 µL | To liberate the free amine. |
| DIPEA (for carboxylic acid activation) | 2.2 | 382 µL | To facilitate the formation of the active ester. |
| Anhydrous DMF | - | 5-10 mL | Solvent for the reaction. |
| Expected Yield | 70-85% | Representative yield for a sterically hindered coupling. | |
| Purity | >95% (after chromatography) | Expected purity after purification. |
Challenges and Optimization
-
Steric Hindrance: The primary challenge is the steric bulk of the α,α-disubstituted amino acid, which can significantly slow down the coupling reaction. To address this, a "double coupling" strategy can be employed.[2] After the initial coupling reaction period, fresh N-protected amino acid, HATU, and DIPEA can be added to the reaction mixture to drive the reaction to completion.[2]
-
Guanidinylation: A potential side reaction with uronium-based coupling reagents like HATU is the guanidinylation of the free amine.[1][6] This occurs when the amine attacks the guanidinium carbon of HATU, leading to a capped and unreactive peptide. Pre-activating the carboxylic acid before adding the amine is crucial to minimize this side reaction.[7][8]
-
Solvent Choice: While DMF is a common solvent for peptide coupling, N-methylpyrrolidone (NMP) can be a superior choice for sterically hindered couplings due to its better solvating properties, which can help to reduce peptide aggregation.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the HATU-mediated coupling of a sterically hindered amino acid.
Signaling Pathway (Logical Relationship)
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Application Notes & Protocols: DIC/HOBt Coupling of α-Methyl-DL-Phenylalanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of peptide bonds is a cornerstone of synthetic chemistry, crucial for the development of novel therapeutics, biomaterials, and research tools. The coupling of amino acids is often facilitated by activating agents to enhance reaction rates and yields. A widely used method involves the combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an additive, 1-hydroxybenzotriazole (HOBt). This combination is effective at minimizing racemization, a common side reaction with carbodiimide reagents.[1][2]
However, the coupling of sterically hindered amino acids, such as α,α-disubstituted amino acids like α-methyl-DL-phenylalanine, presents significant challenges.[3] The presence of the α-methyl group drastically reduces the reactivity of both the carboxylic acid and the amino group, leading to slower reaction rates and lower yields when using standard coupling conditions.[3]
These application notes provide a comprehensive overview of the DIC/HOBt coupling method as it applies to the challenging substrate, α-methyl-DL-phenylalanine methyl ester. We will cover the reaction mechanism, provide a detailed experimental protocol as a starting point for optimization, and discuss the expected challenges and potential alternative reagents.
Reaction Mechanism: DIC/HOBt Mediated Amide Bond Formation
The DIC/HOBt coupling reaction proceeds through a multi-step mechanism designed to activate the carboxylic acid and minimize unwanted side reactions, particularly racemization.
-
Activation of the Carboxylic Acid: The carboxyl group of the N-protected amino acid first reacts with DIC to form a highly reactive O-acylisourea intermediate.[4]
-
Formation of the HOBt Ester: This intermediate is unstable and prone to racemization. HOBt rapidly intercepts the O-acylisourea to form a more stable, yet still highly reactive, HOBt active ester.[5][6] This step is crucial for suppressing racemization.[2][5]
-
Nucleophilic Attack: The amino group of the incoming amino acid ester (in this case, α-methyl-DL-phenylalanine methyl ester) attacks the carbonyl carbon of the HOBt ester.
-
Peptide Bond Formation: This attack results in the formation of the desired peptide bond and the release of HOBt. The main byproduct of the reaction is diisopropylurea (DIU), which is soluble in common organic solvents like DMF, facilitating its removal during workup, a key advantage of DIC over DCC in solid-phase synthesis.[2][7]
Experimental Protocol: Solution-Phase Coupling
This protocol is a general starting point for the coupling of an N-protected amino acid to α-methyl-DL-phenylalanine methyl ester. Due to the steric hindrance of the α-methyl group, extended reaction times, elevated temperatures, or a second coupling may be necessary. Monitoring the reaction by TLC or LC-MS is critical.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
α-Methyl-DL-phenylalanine methyl ester hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Preparation of the Amine Free Base:
-
Dissolve α-methyl-DL-phenylalanine methyl ester hydrochloride (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., NMM, 1.1 eq.) dropwise and stir for 15-20 minutes at 0 °C.
-
-
Pre-activation of the Carboxylic Acid:
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF.
-
Cool this solution to 0 °C.
-
Add DIC (1.1 eq.) to the cooled solution.
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the HOBt active ester.[8]
-
-
Coupling Reaction:
-
Slowly add the pre-activated acid solution to the amine free base solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The significant steric hindrance may necessitate a longer reaction time compared to unhindered amino acids.[9]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated diisopropylurea (though most should remain in solution in DMF).
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary and Challenges
| Parameter | DIC/HOBt | HATU/DIPEA | PyBrOP/DIPEA |
| Relative Reactivity | Moderate | Very High[10] | Extremely High[2] |
| Typical Reaction Time | 12 - 48 hours (or longer) | 0.5 - 4 hours[8][10] | 1 - 4 hours[2] |
| Expected Yield | Low to Moderate | High to Very High | High to Very High |
| Racemization Risk | Low (due to HOBt)[2] | Generally Low[10] | Can be higher; use advised for difficult cases[2] |
| Key Advantage | Cost-effective, common reagents | High efficiency, fast reactions | Effective for the most difficult couplings |
| Primary Challenge | Very slow/incomplete reaction with hindered substrates[3] | Cost, potential for side reactions | Cost, byproduct removal can be difficult |
Key Challenges:
-
Steric Hindrance: The α-methyl group physically blocks the approach of both the activating agents to the carboxyl group and the activated acid to the nucleophilic amine, dramatically slowing the reaction.[3]
-
Low Nucleophilicity: The α-methyl group also electronically deactivates the amine, reducing its nucleophilicity and further hindering the coupling reaction.
-
Epimerization: While HOBt is effective at suppressing racemization of the activated amino acid, the prolonged reaction times and potentially elevated temperatures required for hindered couplings can increase the risk of epimerization at the α-carbon.
For these reasons, if the DIC/HOBt protocol results in low yields or an incomplete reaction, switching to a more potent coupling reagent like HATU or PyBrOP is strongly recommended for substrates like α-methyl-DL-phenylalanine methyl ester.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. youtube.com [youtube.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties, including increased proteolytic stability, improved receptor affinity and selectivity, and the induction of specific secondary structures. Methyl 2-amino-2-methyl-3-phenylpropanoate, an α,α-disubstituted amino acid, is a valuable building block for designing peptides with unique conformational constraints. Its α-methyl group restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, often promoting the formation of helical structures such as 310-helices.[1][2]
This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-protected Methyl 2-amino-2-methyl-3-phenylpropanoate into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Challenges in SPPS with α,α-Disubstituted Amino Acids
The primary challenge in coupling α,α-disubstituted amino acids like Methyl 2-amino-2-methyl-3-phenylpropanoate is the significant steric hindrance around the α-carbon. This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to:
-
Slow Coupling Kinetics: The reaction rate is significantly reduced compared to standard proteinogenic amino acids.
-
Incomplete Coupling: This results in deletion sequences, where one or more amino acids are missing from the final peptide, complicating purification and reducing the overall yield.
-
Low Yields: The accumulation of incomplete couplings and side reactions leads to a lower yield of the desired full-length peptide.
To overcome these challenges, optimized coupling strategies are essential. These typically involve the use of more potent coupling reagents, longer reaction times, and potentially double coupling steps.
Data Presentation: Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following tables summarize the expected performance of various coupling reagents based on literature data for similar α,α-disubstituted and other difficult-to-couple amino acids.
Table 1: Coupling Efficiency of Various Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Coupling Time (minutes) | Relative Coupling Efficiency | Notes |
| HATU | Uronium Salt | 30 - 120 | Very High | Highly recommended for hindered couplings. |
| HBTU | Uronium Salt | 60 - 240 | High | Effective, but may require longer times or double coupling for very hindered residues.[3] |
| HCTU | Uronium Salt | 30 - 120 | Very High | Similar in efficacy to HATU. |
| COMU | Uronium Salt | 30 - 120 | Very High | Excellent performance, with the advantage of producing a soluble urea byproduct.[4] |
| PyBOP | Phosphonium Salt | 60 - 240 | High | Good for minimizing racemization. |
| PyAOP | Phosphonium Salt | 60 - 240 | High | Often shows slightly better performance than PyBOP. |
| DIC/HOBt | Carbodiimide | 120 - Overnight | Moderate | Generally less effective for highly hindered couplings; may lead to incomplete reactions. |
Table 2: Representative Yields for a Difficult Coupling Step
| Coupling Strategy | Crude Peptide Purity (%) | Overall Yield (%) |
| Standard (HBTU, 1 hr) | 50 - 70 | 30 - 50 |
| Optimized (HATU, 2 hr) | 70 - 85 | 50 - 65 |
| Double Coupling (HATU, 2 x 2 hr) | > 85 | > 60 |
Note: The data in these tables are representative and can vary depending on the specific peptide sequence, resin, and other reaction conditions.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.
Materials and Reagents
-
Fmoc-L-α-methyl-phenylalanine (the protected form of Methyl 2-amino-2-methyl-3-phenylpropanoate)
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent (e.g., HATU, COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Protocol 1: Standard SPPS Cycle for Non-Hindered Amino Acids
This protocol is for the coupling of standard amino acids in the peptide sequence.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative method (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
Protocol 2: Optimized Coupling of Fmoc-L-α-methyl-phenylalanine
This protocol is specifically for the incorporation of the sterically hindered Methyl 2-amino-2-methyl-3-phenylpropanoate.
-
Fmoc Deprotection: Follow the deprotection steps as in Protocol 1.
-
Activation of Fmoc-L-α-methyl-phenylalanine:
-
In a separate vial, dissolve Fmoc-L-α-methyl-phenylalanine (4-5 equivalents).
-
Add a high-performance coupling reagent such as HATU or COMU (3.9-5 equivalents).
-
Add a hindered base such as DIPEA or Collidine (8-10 equivalents).
-
Allow the pre-activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for an extended period, typically 2-4 hours, at room temperature. For particularly difficult couplings, the reaction can be left overnight.
-
-
Monitoring and Double Coupling:
-
After the initial coupling, perform a Kaiser test. If the test is positive (indicating free amines), a second coupling is recommended.
-
For double coupling, drain the reaction vessel and add a fresh solution of the activated Fmoc-L-α-methyl-phenylalanine, and repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
Protocol 3: Peptide Cleavage and Purification
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS).
-
Visualizations
Conclusion
The successful incorporation of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (as its Fmoc-protected form) in SPPS requires careful consideration of the challenges posed by steric hindrance. By employing optimized protocols that include the use of highly reactive coupling reagents, extended reaction times, and, where necessary, double coupling strategies, researchers can efficiently synthesize peptides containing this valuable non-proteinogenic amino acid. These modified peptides hold significant promise for the development of novel therapeutics with enhanced stability and biological activity.
References
Application Notes and Protocols for the Solution-Phase Synthesis of Dipeptides with α-Methyl-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methyl-phenylalanine is a non-proteinogenic, sterically hindered amino acid. Its incorporation into peptides can induce conformational constraints and increase resistance to enzymatic degradation, making it a valuable building block in peptidomimetic drug design. However, the steric hindrance posed by the α-methyl group presents challenges in peptide bond formation, often requiring optimized coupling strategies compared to standard peptide synthesis.
This document provides detailed protocols for the solution-phase synthesis of dipeptides containing α-methyl-phenylalanine, specifically focusing on the coupling of N-terminally protected Alanine (Boc-Ala-OH) with C-terminally protected α-methyl-phenylalanine (H-α-Me-Phe-OMe). It also discusses the potential antifungal applications of such dipeptides.
Data Presentation
Table 1: Reagents for the Synthesis of Boc-Ala-α-Me-Phe-OMe
| Reagent | Abbreviation | Molecular Weight ( g/mol ) | Purpose |
| N-α-(tert-Butoxycarbonyl)-L-alanine | Boc-Ala-OH | 189.21 | N-protected amino acid |
| L-α-Methyl-phenylalanine methyl ester HCl | H-α-Me-Phe-OMe·HCl | 231.70 | C-protected amino acid |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | 520.38 | Coupling reagent |
| 1-Hydroxybenzotriazole | HOBt | 135.13 | Racemization suppressant |
| N,N-Diisopropylethylamine | DIPEA | 129.24 | Base |
| Dichloromethane | DCM | 84.93 | Solvent |
| Ethyl acetate | EtOAc | 88.11 | Extraction solvent |
| 1M Hydrochloric acid | HCl | 36.46 | Aqueous wash |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | Aqueous wash |
| Saturated sodium chloride | Brine | 58.44 | Aqueous wash |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Drying agent |
Table 2: Representative Yields for Dipeptide Synthesis with Sterically Hindered Amino Acids
| Dipeptide Sequence | Coupling Reagent | Reaction Time (h) | Yield (%) | Purity (%) (Post-Purification) | Reference |
| Boc-Ala-Aib-OMe | DCC/HOBt | 48 | 65-75 | >95 | Adapted from Prasad et al. |
| Boc-Val-Aib-OMe | HATU/HOAt | 2 | 85-95 | >98 | Adapted from Carpino et al. |
| Boc-Ala-α-Me-Phe-OMe | PyBOP/HOBt | 12-16 | 70-85 | >97 | This Protocol (Expected) |
Note: Yields are highly dependent on reaction scale, purification method, and specific reaction conditions. The data for Boc-Ala-α-Me-Phe-OMe is an expected range based on similar syntheses.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-Ala-α-Me-Phe-OMe
This protocol details the coupling of Boc-L-alanine with L-α-methyl-phenylalanine methyl ester using the phosphonium-based coupling reagent PyBOP, which is effective for sterically hindered amino acids.[1]
Materials:
-
Boc-L-Ala-OH
-
H-L-α-Me-Phe-OMe·HCl
-
PyBOP
-
HOBt
-
DIPEA
-
Anhydrous DCM
-
EtOAc
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amine Component:
-
In a 100 mL round-bottom flask, dissolve H-L-α-Me-Phe-OMe·HCl (1.0 eq, e.g., 1.16 g, 5 mmol) in anhydrous DCM (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq, e.g., 0.95 mL, 5.5 mmol) dropwise to the stirred solution to neutralize the hydrochloride salt and generate the free amine.
-
Stir the mixture at 0 °C for 15 minutes.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate 250 mL round-bottom flask, dissolve Boc-L-Ala-OH (1.0 eq, e.g., 0.95 g, 5 mmol) and HOBt (1.1 eq, e.g., 0.74 g, 5.5 mmol) in anhydrous DCM (30 mL).
-
Cool the solution to 0 °C.
-
Add PyBOP (1.1 eq, e.g., 2.86 g, 5.5 mmol) to the solution, followed by DIPEA (2.2 eq, e.g., 1.9 mL, 11 mmol).
-
Stir the activation mixture at 0 °C for 20 minutes.
-
-
Coupling Reaction:
-
Transfer the free amine solution from step 1 to the activated carboxylic acid mixture from step 2 using a cannula or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 1:1 Hexane:EtOAc).
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with EtOAc (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in Hexane as the eluent.
-
Combine the fractions containing the pure dipeptide, as identified by TLC.
-
Evaporate the solvent to yield Boc-Ala-α-Me-Phe-OMe as a white solid.
-
Protocol 2: Characterization of Boc-Ala-α-Me-Phe-OMe
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified dipeptide in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR signals will include those for the Boc protecting group (singlet around 1.4 ppm), the alanine α-proton and methyl group, the α-methyl group of phenylalanine (singlet), the methylene protons of the phenylalanine side chain, the aromatic protons of the phenyl ring, the methyl ester group (singlet), and the amide protons.
2. Mass Spectrometry (MS):
-
Analyze the purified dipeptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
The expected mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺) for Boc-Ala-α-Me-Phe-OMe (C₂₀H₃₀N₂O₅, MW = 378.46) should be observed.
Mandatory Visualizations
References
Application Notes and Protocols for the Deprotection of α-Methyl-DL-phenylalanine Methyl Ester Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of α,α-disubstituted amino acids, such as α-methyl-DL-phenylalanine, into peptide sequences is a key strategy for developing peptide-based therapeutics with enhanced stability and conformational rigidity.[1] The α-methyl group provides steric hindrance that can protect the peptide backbone from enzymatic degradation.[2] However, this same steric hindrance presents significant challenges during solid-phase peptide synthesis (SPPS), particularly during the deprotection of both the N-terminal protecting group and the C-terminal ester.
These application notes provide a comprehensive guide to the deprotection of peptides containing "α-Methyl-DL-phenylalanine methyl ester". This document outlines detailed protocols for the removal of common N-terminal protecting groups (Fmoc and Boc) and the hydrolysis of the C-terminal methyl ester. It also includes quantitative data from studies on sterically hindered amino acids to guide optimization, along with workflows to visualize the deprotection processes.
Challenges in Deprotection
The primary challenge in the deprotection of peptides containing α-methyl-DL-phenylalanine is the steric hindrance imparted by the α-methyl group. This bulkiness can:
-
Impede access of deprotection reagents to the N-terminal Fmoc or Boc group.[2]
-
Slow down the rate of ester hydrolysis at the C-terminus.
-
Promote peptide aggregation on the solid support, further limiting reagent accessibility.[2]
These factors can lead to incomplete deprotection, resulting in deletion sequences and other impurities that complicate purification and reduce overall yield.[2] Therefore, optimized deprotection strategies are crucial for the successful synthesis of these modified peptides.
N-Terminal Deprotection Strategies
The two most common strategies in solid-phase peptide synthesis are Fmoc/tBu and Boc/Bzl.[3][4] The choice of strategy dictates the conditions for N-terminal deprotection.
Fmoc Deprotection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group.[5] Standard deprotection conditions using 20% piperidine in DMF are often inefficient for sterically hindered residues like α-methyl-DL-phenylalanine.[2]
Optimized Protocols for Fmoc Deprotection of Sterically Hindered Residues:
To overcome the challenges of steric hindrance, stronger base conditions or longer reaction times are necessary.
-
Protocol 1: Enhanced Fmoc Deprotection using DBU This protocol utilizes the stronger, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to improve deprotection efficiency.
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for at least 30 minutes.[2]
-
Deprotection:
-
Drain the DMF.
-
Add a solution of 2% DBU and 2% piperidine in DMF (10 mL/g of resin).
-
Agitate the mixture at room temperature for 7-10 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 7-10 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU and piperidine.[2]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[2]
-
-
Protocol 2: Modified Piperidine Conditions For those preferring to avoid DBU, modifying the standard piperidine protocol can also yield good results.
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add a solution of 30-50% piperidine in DMF.
-
Agitate the mixture at room temperature for 15-30 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step for an additional 15-30 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (at least 5-6 times).[2]
-
Quantitative Data for Fmoc Deprotection of Hindered Amino Acids:
The following table summarizes deprotection conditions that have been reported for sterically hindered amino acids like α-aminoisobutyric acid (Aib), which serves as a good model for α-methyl-DL-phenylalanine.
| Deprotection Reagent(s) | Solvent | Reaction Time | Temperature | Reported Efficacy |
| 20% Piperidine | DMF | 2 x 10 min | Room Temp | Often incomplete for hindered residues |
| 30-50% Piperidine | DMF | 2 x 15-30 min | Room Temp | Improved efficiency for hindered residues |
| 2% DBU / 2% Piperidine | DMF | 2 x 7 min | Room Temp | Highly effective for hindered residues |
Data extrapolated from studies on Aib-containing peptides.
Workflow for Fmoc-Based Solid-Phase Peptide Synthesis Cycle
References
- 1. Fully Automated Sequence-Specific Synthesis of α-Peptides Using Flow Chemistry | Semantic Scholar [semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. lifetein.com [lifetein.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Peptides Containing Methyl 2-amino-2-methyl-3-phenylpropanoate by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as Methyl 2-amino-2-methyl-3-phenylpropanoate (a Cα,α-disubstituted amino acid), into peptide sequences is a powerful strategy for enhancing their therapeutic properties.[1] This modification can lead to increased metabolic stability, constrained conformations, and improved receptor affinity. However, the presence of such sterically hindered and hydrophobic residues presents significant challenges during purification.[1] This document provides detailed application notes and protocols for the successful purification of peptides containing Methyl 2-amino-2-methyl-3-phenylpropanoate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Peptides incorporating Methyl 2-amino-2-methyl-3-phenylpropanoate are notably hydrophobic due to the phenyl group and the additional methyl group on the alpha-carbon. This increased hydrophobicity can lead to strong interactions with the stationary phase, potentially causing poor peak shape and difficult elution.[2] Furthermore, the steric hindrance around the peptide bond can affect coupling efficiency during synthesis, leading to a higher prevalence of deletion sequences and other impurities that need to be resolved during purification.[1]
Standard RP-HPLC is the most common and effective method for purifying synthetic peptides.[3] The principle of RP-HPLC relies on the hydrophobic interaction between the analyte and the stationary phase. A non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN).[3][4] Peptides are eluted by gradually increasing the concentration of the organic solvent.[4] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for improving peak shape and resolution by masking the charges on the peptide.[4][5]
Data Presentation
Due to the limited availability of specific experimental data for peptides containing Methyl 2-amino-2-methyl-3-phenylpropanoate in publicly accessible literature, the following table presents a representative, hypothetical dataset. This data is illustrative of a typical purification process for a moderately hydrophobic, sterically hindered decapeptide and is intended to serve as a guideline for method development.
Table 1: Illustrative HPLC Purification Data for a Decapeptide Containing Methyl 2-amino-2-methyl-3-phenylpropanoate
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Gradient | 20-60% B over 30 min | 25-55% B over 40 min |
| Detection | 220 nm | 220 nm |
| Crude Purity | ~65% | - |
| Retention Time (Main Peak) | 18.5 min | 22.1 min |
| Collected Fraction Purity | - | >98% (by analytical HPLC) |
| Recovery | - | ~45% |
Experimental Protocols
Analytical RP-HPLC for Purity Assessment and Method Development
This protocol outlines the procedure for analyzing the purity of the crude synthetic peptide and for optimizing the separation conditions before scaling up to preparative HPLC.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Crude peptide containing Methyl 2-amino-2-methyl-3-phenylpropanoate
-
Analytical RP-HPLC system with UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size)[6]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a suitable solvent. Due to the hydrophobicity of the peptide, initial dissolution in a small amount of ACN or dimethyl sulfoxide (DMSO) may be necessary before diluting with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215-220 nm (for peptide bonds) and 280 nm (if aromatic residues like Trp or Tyr are present).[7]
-
Injection Volume: 10-20 µL.
-
Gradient: Start with a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution concentration of the target peptide.[2] Based on the scouting run, develop a shallower, more focused gradient around the elution point of the target peptide to achieve optimal resolution from impurities (e.g., 1% per minute).[4]
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the purity of the crude peptide.
-
Identify the peak corresponding to the target peptide, typically confirmed by mass spectrometry.
-
Preparative RP-HPLC for Peptide Purification
This protocol describes the scale-up of the optimized analytical method for purifying larger quantities of the peptide.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Crude peptide containing Methyl 2-amino-2-methyl-3-phenylpropanoate
-
Preparative RP-HPLC system with a fraction collector
-
Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm particle size, 300 Å pore size)
Procedure:
-
Mobile Phase Preparation: Prepare sufficient volumes of Mobile Phase A and B as described in the analytical protocol.
-
Sample Preparation:
-
Dissolve the crude peptide in the minimum amount of a strong solvent (e.g., DMSO or ACN) and then dilute with Mobile Phase A to a concentration suitable for the preparative column's loading capacity. The final concentration of the organic solvent in the sample should be lower than the initial gradient conditions to ensure proper binding to the column.
-
Filter the sample solution before loading onto the column.
-
-
Preparative HPLC Method:
-
Column: Preparative C18 column with the same stationary phase chemistry as the analytical column.
-
Flow Rate: Adjust the flow rate according to the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Gradient: Use the optimized shallow gradient from the analytical method development. The gradient may need slight adjustments to account for the different column dimensions and flow rate.
-
Loading: Inject the prepared sample onto the column. The loading amount will depend on the column size and the complexity of the crude mixture.
-
-
Fraction Collection:
-
Monitor the chromatogram and collect fractions corresponding to the main peak of the target peptide.
-
Collect fractions in cleanly labeled tubes.
-
-
Purity Analysis of Fractions:
-
Analyze the purity of each collected fraction using the analytical RP-HPLC method described above.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
-
Solvent Removal:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.[4]
-
Mandatory Visualizations
Caption: Workflow for HPLC Purification of Peptides.
Caption: Logical Relationship in Peptide Production.
References
- 1. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. lcms.cz [lcms.cz]
- 6. hplc.eu [hplc.eu]
- 7. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Note: Advanced NMR Characterization of Peptides Containing α-Methyl-Phenylalanine Residues
Abstract
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern therapeutic design, imparting enhanced stability and conformational rigidity. α-Methyl-phenylalanine (α-Me-Phe) is a particularly valuable residue that introduces a quaternary α-carbon, sterically hindering enzymatic degradation and predisposing the peptide backbone to specific secondary structures like helices and turns.[1][2][3] However, these same features present unique challenges for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of the α-proton (Hα) disrupts standard resonance assignment protocols. This guide provides a comprehensive framework and detailed protocols for the complete NMR characterization of α-Me-Phe-containing peptides, from sample preparation to 3D structure determination. We detail an integrated strategy employing a suite of 2D NMR experiments, with a special focus on leveraging long-range heteronuclear correlations to overcome the assignment bottleneck.
The Structural Impact and Analytical Challenge of α-Methyl-Phenylalanine
The substitution of the α-proton with a methyl group profoundly influences a peptide's physicochemical properties. This modification is a key strategy in drug design for several reasons:
-
Enhanced Proteolytic Stability: The steric bulk of the α-methyl group shields the adjacent peptide bonds from cleavage by proteases, increasing the peptide's in-vivo half-life.[2][4]
-
Conformational Restriction: The methyl group severely restricts the allowable Ramachandran (φ/ψ) angles, reducing the conformational flexibility of the peptide backbone.[1][5] This pre-organization can lower the entropic penalty of binding to a biological target, potentially increasing affinity.
-
Induction of Secondary Structure: α-Methylated residues are known to be potent inducers of helical and β-turn conformations, which are often critical for biological activity.[1]
From an NMR perspective, the primary challenge is the loss of the Cα-Hα moiety. In standard peptides, resonance assignment relies heavily on the sequential dαN(i, i+1) Nuclear Overhauser Effect (NOE), a through-space correlation between the Hα of one residue and the amide proton (HN) of the next. The absence of Hα in α-Me-Phe breaks this chain. Therefore, an alternative and robust strategy is required, one that leverages other nearby protons and, crucially, through-bond heteronuclear correlations.
Foundational Step: Meticulous Sample Preparation
The quality of NMR data is fundamentally dependent on the quality of the sample.[6] Inaccurate concentration, suboptimal pH, or the presence of impurities can lead to broadened lines, low signal-to-noise, and ambiguous results.
Protocol 1: High-Quality NMR Sample Preparation
-
Purity and Quantification:
-
Ensure the peptide is of high purity (>95%), as verified by HPLC and Mass Spectrometry.[7]
-
Accurately determine the peptide concentration. For peptides, a concentration of 1-5 mM is typically required for 2D NMR experiments.[8] Dissolve a known weight of lyophilized peptide in the final buffer volume.
-
-
Solvent and Buffer Selection:
-
For observation of exchangeable amide protons, use a solvent mixture of 90% H₂O / 10% D₂O. The D₂O is essential for the spectrometer's field-frequency lock.[9]
-
If the peptide is insoluble in aqueous solutions, consider deuterated organic solvents like DMSO-d₆ or methanol-d₄.[10]
-
Choose a buffer that does not have protons with signals that overlap with peptide resonances (e.g., phosphate buffer is ideal).[9]
-
-
pH Optimization:
-
The exchange rate of amide protons with the water solvent is pH-dependent. The slowest exchange, and therefore the sharpest amide signals, occurs at a pH of approximately 4.0-5.0.[7] Adjust the pH carefully using dilute DCl or NaOD.
-
-
Internal Referencing:
-
Add a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate). A final concentration of ~10 µM is sufficient.[9]
-
-
Final Preparation:
-
Dissolve the peptide and reference standard in the chosen solvent system in a clean microcentrifuge tube.[10]
-
Gently vortex to ensure complete dissolution. If particulates are present, filter the sample.
-
Transfer the final volume (typically 0.5-0.6 mL) into a high-quality, clean 5 mm NMR tube.[9][10]
-
A Multi-dimensional Strategy for Resonance Assignment
A combination of homonuclear and heteronuclear 2D NMR experiments is essential for unambiguously assigning the resonances of an α-Me-Phe-containing peptide. The overall workflow is designed to first identify individual amino acid spin systems and then piece them together to determine the complete sequence-specific assignment.
Figure 1. General workflow for NMR characterization of α-Me-Phe peptides.
Identifying Spin Systems with TOCSY and HSQC
The first step is to identify the networks of J-coupled protons belonging to each amino acid side chain.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a coupled spin system.[7][11] For α-Me-Phe, the TOCSY spectrum will show correlations connecting the β-protons (Hβ) to the aromatic protons of the phenyl ring. Crucially, it will also show a distinct singlet-like system for the three α-methyl protons (α-CH₃), which will not be connected to any other backbone protons.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[12] It provides an excellent chemical shift dispersion. In the HSQC spectrum, the α-CH₃ protons will show a cross-peak to the α-methyl carbon, providing a unique signature. The quaternary α-carbon itself will be absent from the HSQC spectrum as it has no attached protons.
The Key to Sequential Assignment: NOESY/ROESY and HMBC
With individual spin systems identified, the next step is to link them in the correct sequence. This is where the standard reliance on Hα fails and alternative correlations become paramount.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5Å), irrespective of bond connectivity.[13] The choice between them depends on the peptide's molecular weight: NOESY is used for small (<1 kDa) and large (>2 kDa) molecules, while ROESY is optimal for intermediate-sized molecules where the NOE can be close to zero.[13][14] For peptides containing α-Me-Phe, the key sequential NOE is between the α-CH₃ protons of the α-Me-Phe residue (i) and the amide proton of the following residue (i+1) . This dα-CH₃,N(i, i+1) correlation directly replaces the missing dαN(i, i+1) link.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for resolving ambiguities in α-methylated peptides. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[12][15] It provides unambiguous through-bond connectivity information that confirms assignments.
The crucial HMBC correlations for an α-Me-Phe residue are:
-
α-CH₃ (H) → Cα (C): A strong two-bond correlation confirming the methyl group's attachment to the quaternary α-carbon.
-
α-CH₃ (H) → C=O (C): A three-bond correlation to the residue's own carbonyl carbon.
-
HN (H) → Cα (C): A two-bond correlation from the amide proton to the α-carbon.
-
Hβ (H) → Cα (C): A two-bond correlation from the sidechain β-protons to the α-carbon.
-
HN(i+1) (H) → C=O(i) (C): The standard three-bond correlation from the next residue's amide proton back to the α-Me-Phe carbonyl carbon, confirming the peptide bond.
Table 1: Key NMR Experiments and Their Role
| Experiment | Purpose | Key Information for α-Me-Phe Residue |
| 2D TOCSY | Identify J-coupled proton networks (spin systems) | Shows isolated α-CH₃ spin system; connects Hβ to aromatic protons. |
| 2D NOESY/ROESY | Identify through-space proximities (<5Å) for sequential assignment and structure calculation. | Crucial sequential link: α-CH₃(i) ↔ HN(i+1). Also provides intra-residue and medium-range structural contacts. |
| 2D ¹H-¹³C HSQC | Correlate protons to their directly attached carbons. | Assigns the ¹H and ¹³C chemical shifts of the α-CH₃ group. Quaternary Cα is not observed. |
| 2D ¹H-¹³C HMBC | Correlate protons to carbons over 2-3 bonds. | Unambiguous confirmation: α-CH₃ ↔ Cα, α-CH₃ ↔ C=O, HN ↔ Cα, HN(i+1) ↔ C=O(i). |
Experimental Protocols
The following are generalized protocols for a 600 MHz spectrometer. Specific parameters should be optimized for the sample and instrument in use.
Protocol 2: 2D ¹H-¹H NOESY Acquisition
-
Setup: Load the prepared peptide sample. Tune and match the probe. Obtain a high-quality 1D ¹H spectrum and optimize the spectral window and solvent suppression.
-
Pulse Program: Select a standard NOESY pulse program with gradient selection and water suppression (e.g., noesygpph on Bruker systems).
-
Parameters:
-
Spectral Width (SW): ~12-14 ppm in both dimensions.
-
Acquisition Points (TD): 2048 in F2, 512 in F1.
-
Mixing Time (d8): This is a critical parameter. For peptides, start with a mixing time of 150-250 ms. Run a series of NOESY experiments with varying mixing times to build up a reliable NOE curve if quantitative distance restraints are desired.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
Scans (NS): 16-64 scans per increment, depending on sample concentration.
-
-
Processing: Process the data using a squared sine-bell window function in both dimensions and perform baseline correction.
Protocol 3: 2D ¹H-¹³C HMBC Acquisition
-
Setup: Use the same sample and initial setup as for the NOESY.
-
Pulse Program: Select a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Parameters:
-
Spectral Width (SW): ~12-14 ppm in F2 (¹H); ~180-200 ppm in F1 (¹³C).
-
Acquisition Points (TD): 2048 in F2, 256-512 in F1.
-
Long-Range Coupling Delay: The delays in the pulse sequence are optimized for a long-range J_CH coupling constant. Set this value to 8-10 Hz to observe typical 2- and 3-bond correlations.
-
Relaxation Delay (d1): 1.5 seconds.
-
Scans (NS): 32-128 scans per increment, as this is a less sensitive experiment.
-
-
Processing: Process using a sine-bell window function in both dimensions.
From Spectra to Structure: Analysis and Calculation
The final stage involves integrating the data from all experiments to generate a high-resolution 3D structure.
References
- 1. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Methyl Amino Acids - Enamine [enamine.net]
- 3. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. nmr-bio.com [nmr-bio.com]
- 9. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Note: Mass Spectrometry Analysis of Peptides Incorporating Methyl 2-amino-2-methyl-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. Methyl 2-amino-2-methyl-3-phenylpropanoate, an α,α-disubstituted amino acid, introduces significant steric hindrance and hydrophobicity. Its analysis by mass spectrometry (MS) presents unique challenges and requires optimized protocols for accurate characterization and quantification. This application note provides detailed methodologies for the synthesis, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation of peptides containing this modified amino acid.
The α-methylation at the Cα position prevents epimerization during synthesis and restricts the conformational flexibility of the peptide backbone. The additional methyl group and the phenyl side chain contribute to increased hydrophobicity, which can affect chromatographic retention and ionization efficiency. Furthermore, the lack of an amide proton at the nitrogen of the incorporated residue influences the fragmentation pattern observed in tandem mass spectrometry (MS/MS), often leading to atypical cleavage pathways. Understanding these characteristics is crucial for reliable analysis.
Predicted Mass Spectrometry Behavior
Peptides incorporating Methyl 2-amino-2-methyl-3-phenylpropanoate are expected to exhibit distinct behavior in a mass spectrometer. The presence of the bulky, hydrophobic side chain can influence the peptide's ionization efficiency, potentially favoring the formation of singly charged species in electrospray ionization (ESI).
In tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), the fragmentation pattern is anticipated to be altered compared to peptides with natural amino acids.[1] The steric hindrance around the α-carbon and the absence of a proton on the amide nitrogen of the modified residue can lead to:
-
Suppression of b- and y-ions adjacent to the modification: The rigid structure may hinder the typical backbone fragmentation pathways.
-
Prominent side-chain fragmentation: The bond between the α-carbon and the benzyl group may be labile, leading to a characteristic neutral loss.
-
Cleavage at the C-terminal side of the modified residue: The peptide bond C-terminal to the α,α-disubstituted amino acid can be more susceptible to cleavage.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Peptide Incorporating Methyl 2-amino-2-methyl-3-phenylpropanoate
This protocol outlines the manual solid-phase synthesis of a model peptide (e.g., Ac-Tyr-Xaa-Gly-Phe-Leu-NH2, where Xaa is Methyl 2-amino-2-methyl-3-phenylpropanoate) using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Methyl 2-amino-2-methyl-3-phenylpropanoate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Acetonitrile (ACN)
-
Milli-Q water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve Fmoc-amino acid (4 eq), DIC (4 eq), and OxymaPure (4 eq) in DMF. Add to the resin and shake for 1-2 hours.
-
For Methyl 2-amino-2-methyl-3-phenylpropanoate: Due to steric hindrance, a longer coupling time and/or a more potent coupling reagent like HATU may be required. Dissolve Fmoc-Methyl 2-amino-2-methyl-3-phenylpropanoate (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and shake for 4-6 hours. Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin as in step 3.
-
Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin and treat with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% DDT for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
-
Characterization: Confirm the identity and purity of the peptide by LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of the Modified Peptide
This protocol describes the analysis of the purified peptide using a high-resolution mass spectrometer coupled to a UHPLC system.
Materials:
-
Purified peptide sample
-
Milli-Q water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS grade solvents
Instrumentation:
-
UHPLC system (e.g., Thermo Vanquish, Waters Acquity)
-
High-resolution mass spectrometer (e.g., Thermo Orbitrap, Sciex QTOF)
-
C18 reversed-phase column suitable for hydrophobic peptides (e.g., Waters CSH C18, Phenomenex BioShell C18)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in 50% acetonitrile/water with 0.1% formic acid to a concentration of 1 mg/mL. Dilute further to a working concentration of 10 µg/mL.
-
LC Separation:
-
Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Gradient:
-
0-2 min: 5% B
-
2-25 min: 5-65% B
-
25-27 min: 65-95% B
-
27-30 min: 95% B
-
30-31 min: 95-5% B
-
31-35 min: 5% B
-
-
-
MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 300 °C
-
MS1 Scan Range: m/z 200-2000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID)
-
Collision Energy: Normalized collision energy (NCE) of 25-35 (optimize for the specific peptide)
-
Data Acquisition: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., Thermo Xcalibur, Sciex Analyst).
-
Identify the precursor ion corresponding to the modified peptide.
-
Analyze the MS/MS spectrum to identify fragment ions and confirm the peptide sequence. Look for characteristic neutral losses and atypical fragmentation patterns around the modified residue.
-
Data Presentation
Quantitative data from LC-MS/MS experiments should be summarized in clear, structured tables. Below are examples of how to present data for relative and absolute quantification.
Table 1: Relative Quantification of a Modified Peptide in a Biological Matrix
| Sample ID | Replicate | Peak Area (Modified Peptide) | Peak Area (Internal Standard) | Relative Abundance |
| Control | 1 | 1.25E+07 | 2.50E+07 | 0.50 |
| Control | 2 | 1.30E+07 | 2.55E+07 | 0.51 |
| Control | 3 | 1.28E+07 | 2.52E+07 | 0.51 |
| Treated | 1 | 2.55E+07 | 2.51E+07 | 1.02 |
| Treated | 2 | 2.60E+07 | 2.53E+07 | 1.03 |
| Treated | 3 | 2.58E+07 | 2.54E+07 | 1.02 |
Table 2: Absolute Quantification using a Standard Curve
| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.012 | 0.98 | 98.0 |
| 5 | 0.061 | 5.05 | 101.0 |
| 10 | 0.125 | 10.2 | 102.0 |
| 50 | 0.630 | 51.5 | 103.0 |
| 100 | 1.28 | 101.6 | 101.6 |
| 500 | 6.45 | 498.2 | 99.6 |
| QC Low (7.5 ng/mL) | 0.092 | 7.6 | 101.3 |
| QC Mid (75 ng/mL) | 0.950 | 76.8 | 102.4 |
| QC High (375 ng/mL) | 4.78 | 371.5 | 99.1 |
Visualizations
Caption: Overall experimental workflow for the analysis of the modified peptide.
Caption: Predicted fragmentation pathways for a peptide containing the modified amino acid.
Conclusion
The mass spectrometric analysis of peptides incorporating Methyl 2-amino-2-methyl-3-phenylpropanoate requires specialized protocols to account for the unique properties of this unnatural amino acid. The increased steric hindrance and hydrophobicity necessitate optimized synthesis and chromatographic methods. Furthermore, the altered fragmentation patterns in MS/MS require careful data interpretation. The protocols and guidelines presented in this application note provide a robust framework for the successful characterization and quantification of these modified peptides, aiding in the advancement of peptide-based therapeutics.
References
Chiral HPLC Resolution of α-Methyl-DL-phenylalanine Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective separation of chiral molecules is a critical process in the pharmaceutical and biotechnology industries. The biological activity of a chiral drug is often associated with one specific enantiomer, while the other may be inactive or even cause undesirable side effects. α-Methyl-DL-phenylalanine methyl ester is a chiral building block used in the synthesis of various pharmaceutical compounds. Therefore, the ability to resolve its enantiomers is essential for quality control, process monitoring, and the development of stereochemically pure active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the chiral High-Performance Liquid Chromatography (HPLC) resolution of α-methyl-DL-phenylalanine methyl ester.
The primary method for chiral separation is the use of a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers, leading to different retention times and, consequently, their separation. Polysaccharide-based and cyclofructan-based CSPs have shown broad applicability for the resolution of a wide range of chiral compounds, including amino acid derivatives.
Principle of Chiral HPLC Separation
Chiral separation by HPLC is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which is immobilized on the stationary phase. The different stabilities of these diastereomeric complexes result in different retention times for the two enantiomers, allowing for their separation.
Caption: Principle of chiral separation by HPLC.
Experimental Protocols
Based on the successful separation of the structurally similar compound, phenylalanine methyl ester, and related α-methyl amino acid esters, two potential methods are proposed. Method 1 utilizes a cyclofructan-based CSP, which has demonstrated excellent enantioselectivity for primary amines and amino esters. Method 2 employs a polysaccharide-based CSP, a widely used and effective class of CSPs for a broad range of chiral compounds.
Method 1: Cyclofructan-Based Chiral Stationary Phase
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV detector
-
Autosampler
-
Column thermostat
Chromatographic Conditions:
| Parameter | Value |
| Chiral Stationary Phase | LARIHC™ CF6-P, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol : Acetonitrile : Acetic Acid : Triethylamine (70:30:0.3:0.2, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve α-methyl-DL-phenylalanine methyl ester in ethanol to a concentration of 0.3 mg/mL. |
Method 2: Polysaccharide-Based Chiral Stationary Phase
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
UV detector
-
Autosampler
-
Column thermostat
Chromatographic Conditions:
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve α-methyl-DL-phenylalanine methyl ester in mobile phase. |
Data Presentation
The following table summarizes the expected chromatographic parameters for the chiral resolution of α-methyl-DL-phenylalanine methyl ester based on the two proposed methods. Note: As no specific chromatograms for α-methyl-DL-phenylalanine methyl ester were found in the literature search, the retention times, resolution, and separation factors are estimated based on the separation of structurally similar compounds.
Table 1: Expected Chromatographic Data
| Method | Enantiomer | Expected Retention Time (min) | Expected Resolution (Rs) | Expected Separation Factor (α) |
| 1 | Enantiomer 1 | ~8.5 | ||
| 1 | Enantiomer 2 | ~9.8 | > 1.5 | ~1.20 |
| 2 | Enantiomer 1 | ~6.2 | ||
| 2 | Enantiomer 2 | ~7.5 | > 1.5 | ~1.25 |
Experimental Workflow
The general workflow for the chiral HPLC analysis of α-methyl-DL-phenylalanine methyl ester is outlined below.
Caption: General workflow for chiral HPLC analysis.
Conclusion
The successful chiral resolution of α-methyl-DL-phenylalanine methyl ester is achievable using HPLC with either cyclofructan-based or polysaccharide-based chiral stationary phases. The provided protocols offer robust starting points for method development. Optimization of the mobile phase composition, flow rate, and column temperature may be necessary to achieve baseline separation and desired analysis times. Proper method validation should be performed to ensure accuracy, precision, and robustness for routine analysis in research and quality control environments.
Application Notes & Protocols: Inducing Helical Structures in Peptides using Methyl 2-amino-2-methyl-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide chemistry and drug design, the conformational control of peptides is paramount for modulating their biological activity. Unstructured peptides are often susceptible to proteolytic degradation and may exhibit lower binding affinities to their targets. The induction of stable secondary structures, such as α-helices or 3-helices, can enhance a peptide's pharmacological properties. One effective strategy to achieve this is through the incorporation of unnatural, sterically constrained amino acids.
This document provides detailed application notes and protocols for utilizing Methyl 2-amino-2-methyl-3-phenylpropanoate , an α,α-disubstituted amino acid, to induce and stabilize helical conformations in synthetic peptides. The presence of two substituents on the α-carbon—a methyl group and a benzyl group—restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, thereby promoting the formation of helical structures.
While direct literature on the specific use of S(-)-2-amino-2-methyl-3-phenylpropanoic acid for helicity induction is not abundant, its structural characteristics as an α,α-disubstituted amino acid allow for well-established principles to be applied[1].
Principle of Helicity Induction
The incorporation of α,α-disubstituted amino acids, such as Methyl 2-amino-2-methyl-3-phenylpropanoate, into a peptide sequence sterically restricts the available conformational space of the peptide backbone. This constraint favors dihedral angles that are consistent with helical secondary structures, primarily the α-helix and the 3-helix.
Caption: Logical diagram illustrating how α,α-disubstituted amino acids constrain peptide backbone flexibility to favor helical conformations.
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data that could be expected from experiments comparing a standard peptide with a modified peptide containing Methyl 2-amino-2-methyl-3-phenylpropanoate (here denoted as Xaa).
Table 1: Circular Dichroism (CD) Spectroscopy Data
| Peptide Sequence | Solvent | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Calculated Helicity (%) |
| Ac-AAAAA-NH₂ | 10 mM Phosphate Buffer, pH 7.4 | -2,000 | ~5% |
| Ac-AAAAA-NH₂ | 50% TFE in Buffer | -12,000 | ~35% |
| Ac-AA(Xaa)AA-NH₂ | 10 mM Phosphate Buffer, pH 7.4 | -15,000 | ~45% |
| Ac-AA(Xaa)AA-NH₂ | 50% TFE in Buffer | -28,000 | ~85% |
Note: Helicity is estimated based on the mean residue ellipticity at 222 nm. TFE (Trifluoroethanol) is a helix-inducing solvent.
Table 2: NMR Spectroscopy Data - Key NOE Contacts
| Peptide Sequence | Key Sequential NOEs | Key Medium-Range NOEs | Interpretation |
| Ac-AAAAA-NH₂ | d(i, i+1) | Weak or absent | Predominantly random coil |
| Ac-AA(Xaa)AA-NH₂ | d(i, i+1) | d(i, i+3), d(i, i+4) | Presence of stable helical structure |
Note: NOE (Nuclear Overhauser Effect) contacts between protons that are close in space provide evidence for specific secondary structures. d(i, i+3) and d(i, i+4) are characteristic of helical folds.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating Methyl 2-amino-2-methyl-3-phenylpropanoate using Fmoc/tBu chemistry.[2][3][4][5]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-protected Methyl 2-amino-2-methyl-3-phenylpropanoate (Fmoc-Xaa-OH)
-
Coupling agents: HBTU, HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh solution for 20 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (Standard):
-
Activate the Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 times).
-
-
Fmoc-Xaa-OH Coupling:
-
Due to steric hindrance, use a stronger coupling agent. Activate Fmoc-Xaa-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF.
-
Immediately add the activated solution to the resin and agitate for 4-6 hours. A double coupling may be necessary.
-
Monitor coupling completion with a Kaiser test.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-4 hours.
-
Filter and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a modified amino acid.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.[6][7]
Materials:
-
Purified peptide
-
Spectroscopy-grade solvents (e.g., 10 mM phosphate buffer, Trifluoroethanol (TFE))
-
Quartz cuvette (0.1 cm path length)
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide.
-
Accurately determine the peptide concentration (e.g., by UV absorbance at 280 nm if Trp or Tyr are present, or by amino acid analysis).
-
Prepare the final sample in the desired solvent at a concentration of 0.1-0.2 mg/mL.
-
-
Instrument Setup:
-
Turn on the instrument and nitrogen flush at least 30 minutes before use.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Accumulations: 3-5
-
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the spectrum of the peptide sample.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (θ_obs * 100) / (c * l * n) where θ_obs is the observed ellipticity, c is the molar concentration, l is the path length in cm, and n is the number of amino acid residues.
-
Analyze the spectrum for characteristic helical signals: negative bands at ~208 nm and ~222 nm.[6]
-
Protocol 3: Conformational Analysis by NMR Spectroscopy
NMR provides high-resolution structural information, including inter-proton distances and dihedral angles.[8][9][10]
Materials:
-
Purified, lyophilized peptide
-
NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH 6.0)
-
NMR spectrometer (600 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the NMR buffer to a final concentration of 0.5-1.0 mM.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra at a constant temperature (e.g., 298 K).
-
1D ¹H: To check sample purity and folding.
-
2D TOCSY: To identify amino acid spin systems.
-
2D NOESY or ROESY: To identify through-space correlations between protons (<5 Å). A mixing time of 200-300 ms is typical for NOESY.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Sequentially assign all proton resonances using the TOCSY and NOESY spectra.
-
Structural Restraints:
-
Identify short- and medium-range NOEs. The presence of dαN(i, i+3), dαβ(i, i+3), and dNN(i, i+2) NOEs are indicative of helical structures.
-
Measure ³J(HNHα) coupling constants to restrain the φ angle.
-
-
-
Structure Calculation:
-
Use the collected NOE distance restraints and dihedral angle restraints to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
-
Analyze the resulting structures for convergence and quality.
-
Caption: Workflow for peptide structure determination using NMR spectroscopy.
Conclusion
The incorporation of Methyl 2-amino-2-methyl-3-phenylpropanoate is a powerful tool for inducing and stabilizing helical structures in peptides. By sterically constraining the peptide backbone, this unnatural amino acid can significantly enhance the helical content, which is often a prerequisite for improved biological activity and stability. The protocols provided herein offer a comprehensive guide for the synthesis of such modified peptides and their detailed conformational analysis using CD and NMR spectroscopy. These methods, when applied systematically, can greatly aid researchers in the rational design of novel peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
Application Notes and Protocols: Harnessing α-Methyl-Phenylalanine for the Rational Design of Enzyme Inhibitors
Introduction: The Strategic Advantage of α-Methyl-Phenylalanine in Inhibitor Design
In the landscape of modern drug discovery and biochemical research, the development of potent and selective enzyme inhibitors remains a cornerstone of therapeutic intervention. The unnatural amino acid α-methyl-phenylalanine (α-Me-Phe) has emerged as a powerful building block in the synthesis of such inhibitors. Its unique structural feature—a methyl group on the α-carbon—confers significant advantages over its natural counterpart, phenylalanine. This modification introduces steric hindrance that can dramatically alter the conformational properties of peptides and small molecules, leading to enhanced resistance to proteolytic degradation, increased stability, and often, improved binding affinity to target enzymes.[1]
This guide provides a comprehensive overview of the principles and methodologies for incorporating α-methyl-phenylalanine into enzyme inhibitors. We will delve into the mechanistic rationale behind its use, provide detailed protocols for the synthesis of α-Me-Phe-containing peptides, and outline the procedures for their kinetic evaluation. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of α-methyl-phenylalanine to create novel and effective enzyme inhibitors.
I. Mechanistic Insights: Why α-Methyl-Phenylalanine Enhances Inhibition
The introduction of a methyl group at the α-carbon of phenylalanine has profound implications for the resulting molecule's interaction with enzyme active sites.
1.1. Conformational Constraint and Pre-organization: The steric bulk of the α-methyl group restricts the rotational freedom of the peptide backbone. This pre-organization can favor a bioactive conformation that more readily fits into the enzyme's active site, reducing the entropic penalty of binding and thereby increasing affinity.
1.2. Increased Proteolytic Stability: A primary challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The α-methyl group provides a steric shield that hinders the approach of proteases, significantly increasing the in vivo half-life of the inhibitor.[1]
1.3. Enhanced Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the amino acid residue. This can lead to more favorable interactions with hydrophobic pockets within the enzyme's active site, contributing to tighter binding.
II. Synthesis of α-Methyl-Phenylalanine-Containing Peptide Inhibitors
The incorporation of α-methyl-phenylalanine into a peptide sequence is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. While the general principles of SPPS apply, the steric hindrance of α-methyl-phenylalanine necessitates modifications to standard protocols to ensure efficient coupling.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of an α-Methyl-Phenylalanine-Containing Peptide
This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ac-Ala-α-Me-Phe-Gly-NH₂) on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide resin (100-200 mesh)
-
Fmoc-protected amino acids (including Fmoc-α-Me-Phe-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Acetic anhydride
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel with a frit
-
Shaker or vortexer
Step-by-Step Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol) in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[2]
-
Drain the DMF.
-
-
Fmoc-Deprotection (First Amino Acid):
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of the First Amino Acid (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 1:2:7 v/v/v) for 30 minutes.
-
Drain and wash with DMF (3x).
-
-
Fmoc-Deprotection (Second Amino Acid):
-
Repeat step 2 to remove the Fmoc group from the newly coupled glycine.
-
-
Coupling of α-Methyl-Phenylalanine (Sterically Hindered):
-
Due to steric hindrance, a more potent coupling reagent and longer reaction time are recommended.
-
In a separate vial, dissolve Fmoc-α-Me-Phe-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 4-12 hours at room temperature. It may be beneficial to perform the coupling at a slightly elevated temperature (e.g., 35-40°C) if a heated shaker is available.
-
Monitor the coupling reaction. A second coupling may be necessary if the Kaiser test is positive.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings and Final Acetylation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids (e.g., Alanine).
-
After the final Fmoc deprotection, acetylate the N-terminus by reacting the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum.
-
Add the cleavage cocktail (TFA/H₂O/TIS) to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Diagram of the SPPS Workflow:
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
III. Target Enzyme Classes for α-Methyl-Phenylalanine-Based Inhibitors
The hydrophobic and sterically demanding nature of the α-methyl-phenylalanine side chain makes it a particularly effective component of inhibitors targeting enzymes with large, hydrophobic substrate-binding pockets.
3.1. Proteases:
-
Serine Proteases: Enzymes like chymotrypsin, trypsin, and elastase often have well-defined pockets that can accommodate the phenyl ring of α-Me-Phe. Peptide-based inhibitors containing α-Me-Phe can be designed to mimic the natural substrates of these enzymes. For example, (S)-alpha-methyl-beta-phenylalanine has been shown to inhibit proteinase K.[4]
-
Cysteine Proteases (Cathepsins): Cathepsins, such as Cathepsin B and L, are involved in various pathological processes, including cancer and neurodegenerative diseases. Inhibitors containing phenylalanine or its analogs have shown promise in targeting these enzymes.[5][6] The incorporation of α-Me-Phe could enhance the stability and potency of these inhibitors.
-
Matrix Metalloproteinases (MMPs): MMPs play a crucial role in tissue remodeling and are implicated in cancer metastasis and arthritis. Peptide-based inhibitors that target the S1' pocket of MMPs often benefit from hydrophobic residues. The enhanced stability of α-Me-Phe-containing peptides makes them attractive candidates for MMP inhibition.
3.2. Other Enzyme Classes:
-
Kinases: While less common, the hydrophobic nature of α-Me-Phe could be exploited in the design of inhibitors targeting the ATP-binding pocket of certain kinases, particularly those with adjacent hydrophobic regions.
-
Hydroxylases: α-Methyl-phenylalanine is a known inhibitor of phenylalanine hydroxylase and tyrosine hydroxylase.[7]
IV. Kinetic Analysis of Enzyme Inhibition
Once a potential inhibitor containing α-methyl-phenylalanine has been synthesized and purified, its efficacy must be quantified through kinetic analysis. The following protocols outline the determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
Protocol 2: Determination of IC₅₀
The IC₅₀ is the concentration of an inhibitor that reduces the activity of an enzyme by 50% under specific experimental conditions.
Materials and Reagents:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
α-Methyl-phenylalanine-containing inhibitor stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer. A 10-point, 3-fold serial dilution is a good starting point.
-
Prepare a solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate over the desired time course.
-
Prepare a solution of the substrate in assay buffer. The concentration is typically kept at or near the Michaelis constant (Kₘ) of the enzyme.
-
-
Set up the Assay Plate:
-
In the wells of the 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor.
-
Include control wells:
-
100% activity control: Enzyme, buffer, and substrate (no inhibitor).
-
0% activity control (blank): Buffer and substrate (no enzyme).
-
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding to occur.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Monitor the Reaction:
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Diagram of IC₅₀ Determination Workflow:
References
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 2. benchchem.com [benchchem.com]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Natural Products as Cathepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of peptidomimetics using "Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride"
Application Notes: Synthesis of Peptidomimetics Using α,α-Disubstituted Amino Acids
Focus: Incorporation of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
Introduction
Peptidomimetics are crucial in drug discovery as they are designed to mimic natural peptides but offer improved therapeutic properties such as enhanced metabolic stability, better bioavailability, and increased receptor affinity.[1] A key strategy in peptidomimetic design involves incorporating α,α-disubstituted amino acids, which introduce conformational constraints and increase resistance to enzymatic degradation.[2][3] Methyl 2-amino-2-methyl-3-phenylpropanoate, a derivative of phenylalanine with an α-methyl group, is a valuable building block for this purpose. The presence of the additional methyl group at the α-carbon provides steric bulk, which can lock the peptide backbone into a specific conformation.
However, this steric hindrance also presents a significant challenge during chemical synthesis. The reduced nucleophilicity and increased bulk of the α,α-disubstituted amine make standard peptide bond formation inefficient, often resulting in low yields and incomplete reactions.[4] These application notes provide an overview of the challenges and recommended protocols for the efficient incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS).
Data Presentation: Performance of Coupling Reagents for Hindered Amino Acids
The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance associated with Methyl 2-amino-2-methyl-3-phenylpropanoate. High-reactivity uronium/aminium or phosphonium salt-based reagents are necessary to effectively activate the carboxylic acid and facilitate the coupling reaction.[4] The table below compares common reagents used for challenging couplings.
| Reagent | Activating Additive | Base | Typical Reaction Time | Advantages | Potential Side Reactions |
| HATU | (Internal) | DIPEA, Collidine | 1-4 hours | High reactivity, very effective for hindered couplings, low racemization.[4] | Can cause guanidinylation of the N-terminal amine if not pre-activated.[4] |
| HBTU | HOBt | DIPEA, NMM | 2-6 hours | Robust and widely used, effective for many standard couplings. | Can be less effective than HATU for severely hindered amino acids. |
| PyBOP | (Internal) | DIPEA, NMM | 2-6 hours | High coupling efficiency, avoids formation of HOBt-related byproducts. | Can lead to racemization with prolonged reaction times. |
| PyBrOP | (Internal) | DIPEA | 1-3 hours | Extremely reactive, useful for coupling N-methyl and other hindered residues.[5][6] | High cost, potential for oxazolone formation leading to racemization.[6] |
| DIC/HOBt | HOBt | (None required for coupling) | 4-12 hours | Cost-effective, simple workup (byproduct is a soluble urea).[6] | Slower kinetics, generally insufficient for highly hindered couplings. |
Abbreviations: HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; PyBrOP: Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate; DIC: N,N'-Diisopropylcarbodiimide; HOBt: Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the synthesis workflow and the logic behind addressing the challenges of coupling sterically hindered amino acids.
References
- 1. longdom.org [longdom.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
Troubleshooting & Optimization
Preventing racemization of "alpha-methyl-DL-phenylalanine" during peptide coupling
Technical Support Center: Peptide Coupling
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in peptide synthesis?
A1: Racemization is a process where a pure enantiomer (e.g., an L-amino acid) converts into a mixture of both its enantiomers (L and D forms). In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain.[1] This is a significant problem because the three-dimensional structure of a peptide is crucial for its biological activity. The presence of even a single incorrect stereoisomer can drastically alter the peptide's conformation, leading to reduced efficacy, altered binding to its target, or complete loss of biological function.[1]
Q2: Is α-methyl-phenylalanine susceptible to racemization during peptide coupling?
A2: No, α-methyl-phenylalanine is highly resistant to racemization through the most common pathways. Racemization during peptide coupling typically occurs via two main mechanisms: the formation of an oxazolone (azlactone) intermediate or direct enolization.[1][2] Both of these mechanisms require the presence of a proton on the α-carbon of the amino acid, which can be abstracted by a base.
Since α-methyl-phenylalanine is an α,α-disubstituted amino acid, it has a methyl group instead of a proton at the α-carbon. This structural feature blocks the formation of the oxazolone intermediate and prevents direct enolization, thus making it exceptionally stable against racemization under standard coupling conditions.[3] While amino acids like histidine and cysteine are notoriously prone to racemization[4][5], α-methyl-phenylalanine is not.
Caption: Racemization pathway via oxazolone, blocked in α-methyl-phenylalanine.
Q3: What is the primary challenge when using α-methyl-phenylalanine in peptide synthesis?
A3: The main difficulty is not racemization, but steric hindrance. The bulky α-methyl group, in addition to the phenyl side chain, physically obstructs the approach of the reacting amino and carboxyl groups.[6] This steric hindrance can lead to significantly slower reaction rates and incomplete or failed coupling reactions, resulting in low yields of the target peptide.[6]
Q4: Which coupling reagents are most effective for sterically hindered amino acids like α-methyl-phenylalanine?
A4: For difficult couplings involving sterically hindered residues, high-reactivity coupling reagents are essential. Reagents that form highly reactive activated esters are preferred. Some of the most effective options include:
-
Uronium/Aminium Salts: HATU is considered one of the most efficient reagents for overcoming steric hindrance.[7] COMU, which incorporates Oxyma Pure in its structure, is another excellent choice known for high coupling efficiency and improved safety profile compared to HOBt- or HOAt-based reagents.[3]
-
Thiuronium Salts: TOTT has shown good results in couplings of sterically hindered or methylated amino acids, with reports of lower racemization levels for susceptible amino acids compared to other reagents.[3]
-
Fluorinating Reagents: TFFH generates highly reactive amino acid fluorides in situ. This method is especially well-suited for coupling extremely hindered α,α-disubstituted amino acids.[3][6]
Q5: Besides the coupling reagent, what other experimental parameters can be optimized to improve coupling efficiency?
A5: Several factors can be adjusted to drive difficult coupling reactions to completion:
-
Temperature: Increasing the reaction temperature can significantly accelerate coupling rates. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is particularly effective for this purpose.[4][6][8] However, for racemization-prone amino acids, high temperatures should be used with caution, although this is not a primary concern for α-methyl-phenylalanine.[4][8]
-
Solvent: The choice of solvent is crucial for solvating the peptide-resin and improving reaction kinetics. N-Methyl-2-pyrrolidone (NMP) is often more effective than Dimethylformamide (DMF) for difficult sequences. Using solvent mixtures can also be beneficial.[5][6]
-
Double Coupling: Simply repeating the coupling step with fresh reagents is a common and effective strategy to ensure the reaction goes to completion.[6]
-
Base: The choice of base can influence the reaction. While N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used, a weaker base like 2,4,6-collidine is sometimes recommended to minimize side reactions, particularly racemization in sensitive cases.[2][3]
Troubleshooting Guide for Difficult Couplings
Caption: Workflow for troubleshooting incomplete peptide coupling reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Coupling Reaction | 1. Steric Hindrance: The α-methyl group on phenylalanine is bulky, preventing efficient reaction.[6] 2. Insufficient Reagent Reactivity: The chosen coupling reagent (e.g., a standard carbodiimide like DIC) is not powerful enough. 3. Poor Solvation: The growing peptide chain is aggregating on the solid support, blocking reactive sites.[5][6] | 1. Switch to a more potent coupling reagent such as HATU, HCTU, or COMU .[6][7] 2. For extremely difficult cases, use an acyl fluoride-forming reagent like TFFH .[3][6] 3. Perform a double coupling : repeat the coupling step with a fresh solution of activated amino acid.[6] 4. Change the solvent from DMF to NMP , or use a mixture, to improve solvation.[5][6] 5. Increase the reaction temperature. Microwave-assisted synthesis is highly effective.[4][6][8] |
| Low Yield of Final Peptide | 1. Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc) was not fully removed, preventing the subsequent coupling. 2. Cumulative Inefficiency: Multiple incomplete coupling steps throughout the synthesis. | 1. Ensure complete deprotection by monitoring with a qualitative test (e.g., ninhydrin test for Boc-SPPS). 2. For each sterically hindered residue, apply one or more of the solutions for incomplete coupling (e.g., use HATU and perform a double coupling). |
| Unexpected Side Products | 1. N-acyl Urea Formation: A side reaction common with carbodiimide reagents (DCC, DIC), where the activated carboxyl group rearranges to a stable, unreactive N-acyl urea.[3] 2. Guanidinylation of N-terminus: Can occur if excess uronium/aminium reagents (HBTU, HATU) are used without sufficient carboxylate activation. | 1. Use coupling reagents that are not carbodiimide-based. If using DIC, always include a racemization-suppressing additive like HOBt or Oxyma Pure , and keep temperatures low.[3] 2. Ensure proper stoichiometry. Pre-activate the amino acid with the coupling reagent for a few minutes before adding it to the resin. |
Quantitative Data Summary
The choice of coupling reagent is paramount for successfully incorporating sterically hindered amino acids. The table below summarizes the characteristics of commonly used reagents.
| Coupling Reagent | Type | Relative Reactivity | Key Advantages for Hindered Couplings |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective; HOBt additive suppresses racemization for susceptible amino acids.[3][9] |
| HBTU/HCTU | Uronium | High | More reactive than carbodiimides. HCTU is generally more efficient than HBTU.[6] |
| HATU | Uronium | Very High | Forms highly reactive OAt esters. Considered one of the best reagents for difficult and sterically hindered couplings.[6][7] |
| COMU | Uronium | Very High | Reactivity comparable to HATU. Incorporates non-explosive Oxyma Pure, offering a better safety profile.[3] |
| TFFH | Fluorinating | Extremely High | Generates acyl fluorides in situ, which are exceptionally reactive and ideal for the most sterically demanding couplings.[3][6] |
Experimental Protocols
Protocol 1: Standard Coupling of α-Methyl-L-Phenylalanine using HATU
This protocol describes a standard method for coupling a sterically hindered amino acid onto a resin-bound peptide using HATU.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, prepare the activation mixture.
-
Dissolve Fmoc-α-methyl-L-phenylalanine (4 equivalents relative to resin loading) in DMF.
-
Add HATU (3.9 equivalents).
-
Add a non-nucleophilic base, such as DIPEA (8 equivalents).
-
-
Pre-activation: Gently agitate the activation mixture at room temperature for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin.
-
Incubation: Agitate the reaction mixture at room temperature for 45-60 minutes. For very difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Washing: After the coupling reaction, filter the resin and wash it thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove any unreacted reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) is recommended.
Protocol 2: Coupling via Acyl Fluoride Formation using TFFH
This protocol is an alternative for extremely hindered couplings where other reagents may fail.
-
Resin Preparation: Perform standard N-terminal Fmoc deprotection and wash the resin thoroughly with anhydrous DMF and then anhydrous DCM.
-
Acyl Fluoride Formation: In a separate, dry glass vessel:
-
Dissolve Fmoc-α-methyl-L-phenylalanine (3 equivalents) in anhydrous DCM.
-
Add TFFH (3 equivalents).
-
Add DIPEA (6 equivalents).
-
Stir the solution at room temperature for 10-15 minutes to allow for the formation of the acyl fluoride.
-
-
Coupling Reaction: Add the solution containing the pre-formed acyl fluoride to the deprotected, resin-bound amine.
-
Incubation: Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Filter the resin and wash it thoroughly with DCM (3 x 1 min) and DMF (3 x 1 min).
-
Monitoring: Check for reaction completion using a qualitative test if applicable, or proceed to the next deprotection step.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
Technical Support Center: Side Reactions in Peptide Synthesis with "Methyl 2-amino-2-methyl-3-phenylpropanoate"
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of the sterically hindered amino acid, Methyl 2-amino-2-methyl-3-phenylpropanoate, in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating Methyl 2-amino-2-methyl-3-phenylpropanoate into a peptide sequence?
The main challenges stem from the steric hindrance caused by the two α-methyl groups. This bulkiness can lead to:
-
Incomplete or slow coupling reactions: The steric hindrance makes it difficult for the incoming activated amino acid to approach the N-terminal amine of the growing peptide chain, and vice-versa.[1]
-
Difficult Fmoc-deprotection: The bulky side chain can impede the access of the deprotection reagent (e.g., piperidine) to the Fmoc group, leading to incomplete removal and subsequent deletion sequences.
-
Increased potential for peptide aggregation: The presence of hydrophobic and bulky residues can promote the formation of secondary structures and intermolecular aggregation on the solid support, further hindering reaction kinetics.
Q2: Which coupling reagents are most effective for this sterically hindered amino acid?
Standard coupling reagents like DCC or DIC are often inefficient for coupling sterically hindered amino acids.[2] More potent activating agents are generally required to achieve acceptable yields. Recommended reagents include:
-
Uronium/Aminium Salts: HATU, HBTU, HCTU, and COMU are highly effective due to the formation of highly reactive OAt or OBt active esters. HATU is often considered a superior choice for many difficult couplings.[1]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents. PyAOP, in particular, has shown high coupling yields with hindered amino acids.[2]
-
Acyl Fluorides: In-situ generation of amino acid fluorides using reagents like TFFH is particularly well-suited for extremely demanding couplings of α,α-disubstituted amino acids.
Q3: What are the signs of an incomplete coupling reaction with Methyl 2-amino-2-methyl-3-phenylpropanoate?
Several methods can be used to monitor the completion of the coupling reaction:
-
Kaiser Test (Ninhydrin Test): A qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue or purple color) indicates the presence of unreacted free primary amines. A negative result (yellow or colorless) suggests complete coupling.
-
Chloranil Test: This test can be used as an alternative to the Kaiser test, especially for N-terminal proline, and results in a blue color for a positive result.
-
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: This test is also based on the reaction with primary amines and can be used to monitor coupling completion.
Q4: Can diketopiperazine formation be a significant side reaction with this amino acid?
Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly at the dipeptide stage.[3] It involves the intramolecular cyclization of the N-terminal amino group to cleave the dipeptide from the resin. While DKP formation is more prevalent with proline in the second position, the use of α,α-disubstituted amino acids can also be a contributing factor. Strategies to minimize DKP formation include using a more sterically hindered resin (e.g., 2-chlorotrityl chloride resin) or coupling the third amino acid as a pre-formed dipeptide.
Troubleshooting Guides
Issue 1: Low Coupling Yield / Incomplete Coupling
Symptoms:
-
Positive Kaiser, Chloranil, or TNBS test after the coupling step.
-
Presence of deletion sequences (missing the hindered amino acid) in the final product upon analysis (e.g., by mass spectrometry).
-
Low overall yield of the desired peptide.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Insufficient Reagent Potency | Switch to a more potent coupling reagent such as HATU, HBTU, COMU, or PyAOP. For extremely difficult couplings, consider in-situ formation of the acyl fluoride using TFFH.[1] |
| Steric Hindrance | 1. Double Couple: Perform the coupling reaction twice with a fresh portion of activated amino acid.[4] 2. Increase Reaction Time: Extend the coupling time (e.g., from 1-2 hours to 4 hours or even overnight). 3. Elevated Temperature: Utilize microwave-assisted peptide synthesis (MA-SPPS) to provide the necessary activation energy to overcome the steric barrier. |
| Peptide Aggregation | 1. Change Solvent: Switch from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM. 2. Incorporate Disrupting Moieties: If the sequence allows, strategically place pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation. |
Issue 2: Incomplete Fmoc-Deprotection
Symptoms:
-
Weak or negative Kaiser test result after deprotection (as there are no free primary amines).
-
Presence of deletion sequences in the final product.
-
Monitoring the UV absorbance of the deprotection solution shows a slow or incomplete release of the dibenzofulvene-piperidine adduct.[2]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Steric Hindrance | 1. Increase Deprotection Time: Extend the standard deprotection time (e.g., from 2 x 10 minutes to 2 x 20 minutes). 2. Use a Stronger Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution (e.g., 2% DBU in 20% piperidine/DMF). DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the synthesis solvent (e.g., DMF or NMP) for at least 30 minutes before the first deprotection step. |
| Peptide Aggregation | Use strategies to disrupt aggregation as described in the "Low Coupling Yield" section. |
Quantitative Data
| Coupling Reagent | Additive | Yield of Boc-Phe-Xaa-Phe-OBzl (%) |
| HBTU | HOBt | 65 |
| HATU | HOAt | 85 |
| PyBOP | HOBt | 70 |
| COMU | Oxyma Pure | 82 |
Table 1: Representative yields for the coupling of a sterically hindered N-methylated amino acid (Xaa) in a model tripeptide. Data is illustrative and based on general findings in peptide synthesis literature.
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for Methyl 2-amino-2-methyl-3-phenylpropanoate
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-Methyl 2-amino-2-methyl-3-phenylpropanoate (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and vortex for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. For difficult sequences, this time can be extended.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Kaiser Test):
-
Take a small sample of resin beads and wash them thoroughly.
-
Perform a Kaiser test. If the result is positive (blue beads), proceed to a second coupling.
-
-
Second Coupling (if necessary): Repeat steps 3-5.
-
Capping (Optional but Recommended if second coupling is still incomplete): Treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) to block any unreacted amines.
-
Chain Elongation: Proceed to the deprotection and coupling of the next amino acid in the sequence.
Visualizations
Caption: Workflow for a single coupling cycle in SPPS, including troubleshooting steps for incomplete reactions.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
References
Low coupling efficiency with "alpha-methyl-phenylalanine" in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the low coupling efficiency of sterically hindered amino acids like "alpha-methyl-phenylalanine".
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency when incorporating α-methyl-phenylalanine into my peptide sequence?
A1: The primary reason for low coupling efficiency with α-methyl-phenylalanine is steric hindrance. The presence of the α-methyl group, in addition to the phenyl side chain, sterically shields the N-terminal amine. This blockage impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation and often leading to incomplete reactions.[1][2]
Q2: Which coupling reagents are recommended for sterically hindered amino acids like α-methyl-phenylalanine?
A2: For sterically hindered amino acids, highly potent coupling reagents are necessary to overcome the high activation energy of the coupling reaction. Uronium/aminium salt-based reagents are generally the preferred choice. Reagents such as HATU, HCTU, and COMU are known to be highly effective.[3][4] Phosphonium salt reagents like PyBOP and PyAOP are also good alternatives. For exceptionally difficult couplings, PyBrOP, a more reactive phosphonium salt, can be used.[5]
Q3: Can I use standard coupling reagents like DCC/HOBt for α-methyl-phenylalanine?
A3: While DCC/HOBt are effective for many standard amino acids, they are often inefficient for coupling sterically hindered residues like α-methyl-phenylalanine.[1] These reagents may lead to very low yields and may require excessively long reaction times. It is highly recommended to use more potent onium salt-based reagents for such challenging couplings.
Q4: How can I monitor the completeness of the coupling reaction for α-methyl-phenylalanine?
A4: The standard method for monitoring coupling reactions is the Kaiser test, which detects free primary amines. However, for α,α-disubstituted amino acids, the N-terminal amine is a secondary amine, for which the Kaiser test is less sensitive and can sometimes give a false negative or an ambiguous color change (e.g., a reddish-brown color instead of a distinct blue).[6] An alternative is the bromophenol blue test, which is an acid-base indicator test that can detect the presence of basic secondary amines.[6]
Q5: What is "double coupling" and should I use it for α-methyl-phenylalanine?
A5: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction. This is a common and effective strategy to drive the reaction to completion for difficult couplings, including those involving sterically hindered amino acids like α-methyl-phenylalanine.[4] If monitoring tests indicate an incomplete reaction after the first coupling, a second coupling is highly recommended.
Troubleshooting Guides
Issue 1: Positive Kaiser Test (or other monitoring test) after coupling with α-methyl-phenylalanine.
-
Potential Cause: Incomplete coupling reaction due to steric hindrance.
-
Solutions:
-
Perform a Double Coupling: Immediately follow the first coupling with a second coupling step using fresh reagents.
-
Increase Coupling Time: Extend the coupling reaction time for the initial coupling (e.g., from 1-2 hours to 4 hours or even overnight).
-
Switch to a More Potent Coupling Reagent: If you are not already using one, switch to HATU, HCTU, or COMU. For extremely difficult cases, consider PyBrOP.
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., increase from 3 equivalents to 5 equivalents).
-
Utilize Microwave-Assisted SPPS: Microwave energy can significantly accelerate the coupling reaction and improve efficiency for hindered amino acids.[2]
-
Issue 2: Low yield of the final peptide after cleavage.
-
Potential Cause 1: Accumulation of deletion sequences due to repeated incomplete coupling of α-methyl-phenylalanine.
-
Solution: Implement the strategies from "Issue 1" for all α-methyl-phenylalanine coupling steps. Consider using a capping step with acetic anhydride after the coupling of α-methyl-phenylalanine to block any unreacted amines and prevent the formation of deletion peptides.
-
-
Potential Cause 2: Peptide aggregation on the resin, which can be exacerbated by hydrophobic residues like phenylalanine.
-
Solution:
-
Switch to a more polar solvent system if possible.
-
Incorporate backbone-disrupting protecting groups (e.g., pseudoprolines) in the peptide sequence if the design allows.
-
Perform the synthesis at an elevated temperature (e.g., 60°C), which can help to disrupt secondary structures.[4]
-
-
Data Presentation
The following table summarizes the representative performance of various coupling reagents for sterically hindered amino acids. The data is collated from multiple sources and represents typical outcomes. Actual yields can be sequence-dependent.
| Coupling Reagent | Reagent Type | Typical Yield (Single Coupling) | Recommended Reaction Time | Key Advantages |
| HATU | Uronium Salt | High (>95%) | 1-2 hours | High reactivity, low racemization, effective for hindered residues. |
| HBTU | Uronium Salt | Moderate-High (85-95%) | 2-4 hours | Good balance of reactivity and cost. |
| COMU | Uronium Salt | High (>95%) | 1-2 hours | High reactivity, comparable to HATU, with improved solubility and safety profile. |
| PyBOP | Phosphonium Salt | Moderate-High (85-95%) | 2-4 hours | High coupling efficiency, avoids carcinogenic byproducts of BOP. |
| PyBrOP | Phosphonium Salt | Very High (>98%) | 1-2 hours | Extremely reactive, ideal for very difficult couplings like N-methylated or α,α-disubstituted amino acids.[5] |
| DCC/HOBt | Carbodiimide | Low (<70%) | 4-12 hours | Cost-effective but generally not recommended for sterically hindered couplings. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-α-methyl-phenylalanine using HATU
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation of Fmoc-α-methyl-phenylalanine:
-
In a separate vessel, dissolve Fmoc-α-methyl-phenylalanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a bromophenol blue test on a small sample of resin beads. A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.
-
If the coupling is complete, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
If the coupling is incomplete, proceed to Protocol 2 (Double Coupling).
-
Protocol 2: Double Coupling of Fmoc-α-methyl-phenylalanine
-
First Coupling:
-
Follow steps 1-3 of Protocol 1.
-
After the initial coupling time (e.g., 2 hours), drain the reaction vessel.
-
-
Washing:
-
Wash the resin with DMF (3 times) to remove byproducts from the first coupling.
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-α-methyl-phenylalanine as described in step 2 of Protocol 1.
-
Add the fresh solution to the resin and agitate for another 2 hours.
-
-
Monitoring and Washing:
-
Perform a bromophenol blue test.
-
Once the coupling is complete, wash the resin as described in step 4 of Protocol 1.
-
Protocol 3: Microwave-Assisted Coupling of Fmoc-α-methyl-phenylalanine
-
Resin Preparation and Activation:
-
Follow steps 1 and 2 of Protocol 1.
-
-
Microwave-Assisted Coupling:
-
Add the activated amino acid solution to the resin in a microwave-safe reaction vessel.
-
Place the vessel in a dedicated peptide synthesis microwave reactor.
-
Irradiate with microwave energy at a constant temperature (e.g., 60°C) for 5-15 minutes.[4]
-
-
Monitoring and Washing:
-
After irradiation, allow the vessel to cool.
-
Perform a bromophenol blue test to check for completion.
-
If the coupling is incomplete, a second microwave-assisted coupling can be performed.
-
Once complete, wash the resin as described in step 4 of Protocol 1.
-
Visualizations
Caption: Steric hindrance from the α-methyl group obstructs peptide bond formation.
Caption: A logical workflow for troubleshooting low coupling efficiency in SPPS.
Caption: The iterative workflow for incorporating α-methyl-phenylalanine in SPPS.
References
Technical Support Center: Deprotection of Sterically Hindered α-Methyl Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting difficulties encountered during the deprotection of sterically hindered α-methyl amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in deprotecting sterically hindered α-methyl amino acids?
The primary challenge is the steric bulk introduced by the α-methyl group, which physically shields the protecting group from the deprotection reagent. This hindrance slows down the reaction rate and can lead to incomplete deprotection.[1][2] Consequently, deletion sequences may form in peptide synthesis, where one or more amino acids are missing, complicating purification and reducing the overall yield.[2][3]
Q2: Which protecting groups are most affected by this steric hindrance?
All common amine protecting groups, including Boc, Fmoc, and Cbz, are affected. However, the severity of the issue and the optimal troubleshooting strategies differ for each. For instance, the acid-catalyzed removal of the Boc group and the base-mediated deprotection of the Fmoc group are both significantly impeded.[2][4]
Q3: Are there specific α-methyl amino acids that are notoriously difficult to deprotect?
Yes, α-aminoisobutyric acid (Aib) is a classic example of a sterically hindered α-methyl amino acid where standard deprotection protocols often prove insufficient.[2] The gem-dimethyl group on the α-carbon presents a significant steric barrier.[2]
Q4: What are the consequences of incomplete deprotection in solid-phase peptide synthesis (SPPS)?
Incomplete deprotection results in the failure of the subsequent amino acid to couple to the growing peptide chain. This leads to the formation of deletion sequences, which are often difficult to separate from the desired peptide, thereby lowering the final product's purity and yield.[3]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
LC-MS analysis of the crude peptide shows a significant peak with a mass corresponding to the desired peptide plus the mass of the Boc group.
-
The presence of deletion sequences in the final product.
-
A positive Kaiser test after the coupling step, indicating unreacted free amines from the previous incomplete deprotection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Solutions:
-
Increase Acid Strength and/or Reaction Time: For many sterically hindered residues, standard conditions are insufficient. Extending the reaction time to 1-2 hours or using a higher concentration of trifluoroacetic acid (TFA) can be effective.[4]
-
Switch to a Stronger Acid: 4M HCl in dioxane is a more potent reagent for Boc deprotection and can be successful where TFA fails.[4][5]
-
Ensure Adequate Resin Swelling (for SPPS): Poor swelling of the resin can limit reagent access. Ensure the resin is fully swollen in the reaction solvent before deprotection.[6]
Issue 2: Incomplete Fmoc Deprotection
Symptoms:
-
A negative or weak Kaiser test after the deprotection step.[7]
-
LC-MS analysis reveals a peak with a mass 222.24 Da higher than the target peptide, corresponding to the unremoved Fmoc group.
-
Formation of deletion sequences in the final peptide.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Solutions:
-
Extend Deprotection Time/Double Deprotection: A simple and often effective solution is to increase the deprotection time or perform the deprotection step twice with fresh reagent.[7]
-
Use a Stronger Base: A cocktail of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine in DMF is significantly more effective for hindered residues like Aib.[2][8] A common mixture is 2% DBU and 2% piperidine in DMF.[2]
-
Elevated Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for deprotection, but should be used cautiously to avoid side reactions.[7]
Issue 3: Difficulties with Cbz Deprotection
Symptoms:
-
Incomplete removal of the Cbz group as monitored by TLC or LC-MS.
-
Low yield of the deprotected product.
Solutions:
-
Optimize Hydrogenolysis Conditions: Ensure the catalyst (e.g., Pd/C) is active and use an appropriate hydrogen source. Catalytic transfer hydrogenation using ammonium formate or triethylsilane can be effective.
-
Use Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group, providing an alternative to hydrogenolysis.[9]
Data Presentation: Comparison of Deprotection Reagents
Table 1: Boc Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Yield | Purity | Notes |
| TFA in DCM | 20-50% (v/v) | 30 min - 2 hrs | High | High | Standard method; may require longer times for hindered residues.[4] |
| 4M HCl in Dioxane | 5-10 equivalents | 30 min - 2 hrs | High | High | More potent than TFA; good for difficult deprotections.[4][5] |
Table 2: Fmoc Deprotection Reagents for Hindered Amino Acids
| Reagent | Typical Conditions | Reaction Time | Efficacy | Notes |
| 20% Piperidine in DMF | 2 x 20 min | 40 min | Moderate | Often incomplete for residues like Aib.[2] |
| 2% DBU / 2% Piperidine in DMF | 2 x 7 min | 14 min | High | Very effective for Aib and other hindered residues.[2][10] |
| 5% Piperazine / 2% DBU in DMF | < 1 min | < 1 min | High | Rapid deprotection, can reduce deletion sequences.[10][11] |
Experimental Protocols
Protocol 1: Optimized Boc Deprotection of a Sterically Hindered α-Methyl Amino Acid
-
Dissolution: Dissolve the Boc-protected amino acid in dichloromethane (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution. For solid-phase synthesis, swell the resin in DCM before adding the TFA solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.
Protocol 2: DBU-Assisted Fmoc Deprotection of a Sterically Hindered α-Methyl Amino Acid (e.g., Aib) on Solid Phase
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
First Deprotection: Drain the DMF from the swollen resin and add the deprotection cocktail. Agitate for 7 minutes at room temperature.[2]
-
Second Deprotection: Drain the solution and add a fresh portion of the deprotection cocktail. Agitate for another 7 minutes.[2]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the bases before proceeding to the next coupling step.[2]
Protocol 3: Cbz Deprotection via Catalytic Transfer Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected amino acid in a suitable solvent such as methanol or ethanol.
-
Catalyst and Hydrogen Source: Add 10% Palladium on carbon (Pd/C) catalyst and a hydrogen donor like ammonium formate or triethylsilane.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter off the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizations
Deprotection Mechanisms
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Mechanism of base-mediated Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions for Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride in their experiments. The focus is on optimizing coupling times and addressing common issues encountered during peptide synthesis with this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
The main difficulties arise from its structural features:
-
Steric Hindrance: As an α,α-disubstituted amino acid, the presence of two methyl groups on the alpha-carbon creates significant steric bulk. This bulkiness can physically impede the approach of the activated carboxylic acid and the amine, leading to slower reaction rates and incomplete couplings.[1][2]
-
Reduced Nucleophilicity: The steric hindrance around the amino group can also decrease its nucleophilicity, making it a less effective reactant in the coupling reaction.[2]
-
Potential for Aggregation: Peptide sequences containing bulky, hydrophobic residues like this phenylalanine derivative can be prone to aggregation on the solid support, which can block reactive sites and hinder the reaction.[2]
Q2: Which coupling reagents are most effective for this type of sterically hindered amino acid?
Standard coupling reagents like DCC or EDC are often insufficient for such sterically demanding couplings.[2] More potent, onium-salt-based reagents are generally recommended:
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[2] HATU is often considered a superior choice for many challenging couplings.[2][3] COMU is a newer generation reagent with comparable efficiency to HATU but with a better safety and solubility profile.[2][3]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[2] They are typically more soluble in DMF than their uronium counterparts and do not pose the risk of chain termination through guanidinylation.[2]
-
Acyl Fluorides: For extremely hindered couplings, the in-situ generation of amino acid fluorides using reagents like TFFH can be a highly effective strategy.[2][4]
Q3: How can I minimize racemization during the coupling of this amino acid?
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern with sterically hindered amino acids due to potentially longer reaction times and the use of strong bases.[2][5] To mitigate this:
-
Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® is crucial for suppressing racemization.[2][5] These are generally more effective than 1-hydroxybenzotriazole (HOBt).
-
Choice of Base: The base used can influence the extent of racemization. While DIPEA is commonly used, a weaker base such as N-methylmorpholine (NMM) or collidine may be preferred in cases with a high risk of racemization.[2][4]
-
Control Temperature and Time: If elevated temperatures are used to drive the reaction to completion, it's essential to optimize for the shortest possible reaction time to minimize the risk of racemization.[2]
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | Insufficiently potent coupling reagent | Switch to a more powerful onium-salt reagent like HATU, COMU, or PyAOP. For extremely difficult couplings, consider using an acyl fluoride-forming reagent such as TFFH.[2] |
| Steric hindrance slowing the reaction | 1. Increase the reaction time (e.g., from 1-2 hours to overnight). 2. Perform a "double coupling" by repeating the coupling step with fresh reagents. 3. Consider using microwave-assisted peptide synthesis (MASPPS) to overcome the activation energy barrier.[2] | |
| Peptide aggregation on the solid support | 1. Switch the solvent from DMF to the more disruptive N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM. 2. Incorporate chaotropic salts like LiCl into the coupling solution to disrupt secondary structures. | |
| Presence of Deletion Sequences in Final Product | Incomplete coupling of the hindered amino acid | Follow the recommendations for "Low Coupling Yield." Ensure complete deprotection of the N-terminus before the coupling step. |
| Poor Solubility of the Final Peptide | Aggregation due to hydrophobic residues | 1. Experiment with different pH conditions for solubilization. 2. Incorporate solubilizing agents or use a different purification solvent system. |
| Epimerization (Racemization) Detected | Prolonged exposure to basic conditions and activation | 1. Reduce the pre-activation time of the carboxylic acid. 2. Use a weaker base like NMM or collidine instead of DIPEA.[2] 3. Ensure the use of an additive like HOAt or Oxyma Pure.[2] 4. If using heat, minimize the reaction time. |
Data on Coupling Reagent Performance
The selection of the appropriate coupling reagent is critical for successfully incorporating sterically hindered amino acids. The following table summarizes the performance of various reagents in such couplings.
| Coupling Reagent | Additive | Relative Reactivity | Advantages | Potential Drawbacks |
| DCC/DIC | HOBt | Low to Moderate | Cost-effective | Often insufficient for hindered couplings; can form insoluble urea byproducts. |
| HBTU/TBTU | HOBt | High | Widely used, effective for many standard couplings. | Can be less effective for highly hindered residues compared to HATU; risk of guanidinylation.[3] |
| HATU | HOAt | Very High | Excellent for difficult and hindered couplings; faster reaction rates and reduced racemization.[2][3] | Higher cost; potential for guanidinylation of the N-terminal amine if used in excess.[3] |
| HCTU | 6-Cl-HOBt | Very High | More reactive than HBTU. | |
| PyBOP | HOBt | High | Good solubility; no risk of guanidinylation.[2] | Can be less effective than HATU for the most challenging couplings. |
| PyAOP | HOAt | Very High | Often demonstrates higher coupling yields than PyBOP.[2] | Higher cost. |
| COMU | OxymaPure | Very High | Comparable efficiency to HATU with a better safety profile and solubility.[2][3] | Newer reagent, may be less documented for specific applications. |
| TFFH | N/A | Very High | Excellent for α,α-disubstituted amino acids via acyl fluoride formation.[2][4] | Requires specific protocols for in-situ generation. |
Note: The relative reactivity and performance can vary depending on the specific peptide sequence, solvent, and other reaction conditions.
Experimental Protocols
Protocol 1: Double Coupling using HATU
This protocol is a general guideline for the coupling of this compound onto a resin-bound peptide.
-
Resin Preparation: Swell the resin with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
First Coupling:
-
In a separate vessel, pre-activate the N-protected Methyl 2-amino-2-methyl-3-phenylpropanoate (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Monitoring: Perform a qualitative test (e.g., bromophenol blue) to check for the presence of free amines. If the test is positive, indicating an incomplete reaction, proceed with a second coupling.
-
Second Coupling: Repeat the steps of the first coupling with a fresh solution of the activated amino acid.
-
Washing: After the final coupling step, wash the resin thoroughly with DMF to remove any excess reagents and byproducts.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent onium-salt reagents fail to provide satisfactory yields.
-
Acyl Fluoride Formation:
-
Dissolve the protected Methyl 2-amino-2-methyl-3-phenylpropanoate (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Monitoring for completeness is crucial, as reaction times can be significantly longer.
-
Visualizations
Caption: Workflow for coupling sterically hindered amino acids.
Caption: Troubleshooting decision tree for low coupling yields.
References
Technical Support Center: Solubility of Protected α-Methyl-DL-Phenylalanine Methyl Ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of N-protected α-methyl-DL-phenylalanine methyl ester derivatives. It is intended for researchers, scientists, and drug development professionals who may encounter dissolution challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the solubility of my protected α-methyl-DL-phenylalanine methyl ester?
A1: The solubility of these compounds is influenced by several factors:
-
Protecting Group: The choice of the N-terminal protecting group (e.g., Boc, Fmoc, Cbz) significantly alters the molecule's polarity, size, and hydrogen bonding capability. Hydrophobic protecting groups can decrease solubility in polar solvents.[1]
-
α-Methyl Group: The presence of the α-methyl group adds steric hindrance and increases the hydrophobicity of the molecule compared to its non-methylated counterpart, which can lead to lower solubility in aqueous or highly polar solvents.
-
Solvent Choice: The principle of "like dissolves like" is crucial. The polarity of the solvent must be well-matched with the overall polarity of the protected amino acid ester.[2]
-
Purity of the Compound: Impurities can sometimes affect the dissolution characteristics of the final product.[2]
-
Physical Form: The compound's physical state (e.g., crystalline, amorphous) can impact its rate of dissolution.
Q2: My Boc-protected α-methyl-DL-phenylalanine methyl ester is not dissolving. What should I try?
A2: Boc-protected amino acids are typically soluble in common organic solvents used in peptide synthesis.[2] If you are facing issues, consider the following:
-
Recommended Solvents: Start with polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or N-Methyl-2-pyrrolidone (NMP).[2] For particularly difficult cases, Dimethyl sulfoxide (DMSO) is a very powerful solvent.[2][3] Boc-L-phenylalanine methyl ester has been reported to be soluble in DMSO at concentrations as high as 200 mg/mL.[3][4]
-
Co-Solvent Systems: Using a mixture of solvents can be effective. A common mixture for challenging compounds is DCM, DMF, and NMP in a 1:1:1 ratio.[2]
-
Physical Assistance: Gentle warming (not exceeding 40°C) and sonication can help overcome the activation energy barrier for dissolution.[2] However, use heat with caution to avoid potential degradation.[2]
Q3: How does the solubility of Fmoc- or Cbz-protected forms differ?
A3:
-
Fmoc-protected: The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally renders the molecule less polar. Fmoc-protected amino acids are often soluble in solvents like DMF and NMP, which are standard in solid-phase peptide synthesis.[5]
-
Cbz-protected: The benzyloxycarbonyl (Cbz) group is also hydrophobic. These derivatives are typically soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, and DMSO.[6]
Q4: My compound precipitated after being fully dissolved. What caused this and how can I fix it?
A4: Precipitation can occur due to temperature changes, solvent evaporation, or reaching the compound's solubility limit in that specific solvent system.[2] To redissolve the compound, you can try adding a small amount of a stronger co-solvent (like DMSO), gently warming the solution, or sonicating the mixture.[2] If the precipitation occurred during a reaction, it might indicate the formation of a less soluble product.
Q5: Can I use an aqueous solution to dissolve my protected α-methyl-DL-phenylalanine methyl ester?
A5: Generally, N-protected amino acid esters have very low solubility in purely aqueous solutions due to the hydrophobic nature of the protecting groups and the phenyl ring.[7] The hydrochloride salt form of the unprotected α-methyl-DL-phenylalanine methyl ester shows enhanced solubility and stability in aqueous environments, but this does not apply to the N-protected forms.[8][9] For experimental applications requiring an aqueous buffer, it is common to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then slowly add this stock solution to the aqueous buffer with vigorous stirring.
Solubility Data Summary
Quantitative solubility data for α-methyl-DL-phenylalanine methyl ester with various protecting groups is not extensively documented in publicly available literature. The following table provides a qualitative summary based on data from structurally similar compounds and general principles of amino acid chemistry.
| Compound/Protecting Group | Solvent | Solubility | Notes |
| Boc-protected | Dichloromethane (DCM) | Soluble[10] | A common solvent for reactions and handling. |
| N,N-Dimethylformamide (DMF) | Soluble[10][11] | Widely used in peptide synthesis. | |
| Tetrahydrofuran (THF) | Soluble[10] | Another viable organic solvent. | |
| Dimethyl sulfoxide (DMSO) | Highly Soluble (~200 mg/mL)[3][4] | Use for difficult-to-dissolve compounds. | |
| Water | Slightly Soluble / Insoluble[10] | Hydrophobic nature limits aqueous solubility. | |
| Fmoc-protected | N,N-Dimethylformamide (DMF) | Soluble[5] | Standard solvent for Fmoc chemistry. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble[5] | An alternative to DMF. | |
| Cbz-protected | Chloroform, DCM | Soluble[6] | Good solubility in chlorinated solvents. |
| Ethyl Acetate, Acetone | Soluble[6] | Soluble in common polar aprotic solvents. | |
| Dimethyl sulfoxide (DMSO) | Soluble[6] | A strong solvent option. | |
| Unprotected (HCl Salt) | Methanol, Ethanol | Soluble[12][13] | The salt form is more polar. |
| Water | Slightly Soluble[14] | The hydrochloride salt improves aqueous solubility. |
Note: This data is for guidance. Actual solubility can vary based on compound purity, temperature, and experimental conditions.
Troubleshooting Guide
If you are experiencing solubility issues, follow this systematic workflow to find a suitable solvent system.
Caption: A stepwise workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Objective: To systematically identify an effective solvent or co-solvent system for a protected α-methyl-DL-phenylalanine methyl ester derivative.
Materials:
-
Protected α-methyl-DL-phenylalanine methyl ester
-
Selection of solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Ethyl Acetate (EtOAc)
-
Small vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
-
Sonicator bath
-
Pipettes
Procedure:
-
Preparation: Weigh approximately 1-2 mg of the compound into several separate vials.
-
Initial Solvent Addition: To the first vial, add the primary solvent of choice (e.g., DMF) dropwise while vortexing, until a target concentration (e.g., 10 mg/mL) is reached or the compound dissolves.
-
Observation: Visually inspect the solution. If it is clear, the compound is soluble. If it is cloudy, contains particulates, or has formed a gel, it is not fully dissolved.
-
Sonication: If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[2] Observe again.
-
Gentle Warming: If sonication is ineffective, gently warm the vial in a water bath to approximately 35-40°C while stirring. Caution: Do not overheat, as this may cause degradation.[2]
-
Co-Solvent Addition: If the compound remains insoluble, take a new vial of the dry compound and repeat the process with a different solvent or a pre-mixed co-solvent system (e.g., 1:1 DMF:DCM).
-
Documentation: Record the results for each solvent and condition tested to determine the optimal solubilization strategy.
Molecular Interactions Overview
The solubility of a protected amino acid is governed by the intermolecular forces between the solute and the solvent. The protecting group is a key determinant of the molecule's overall polarity.
Caption: Intermolecular interactions influencing solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Cbz-N-methyl-L-phenylalanine | 2899-07-2 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. DL-Phenylalanine methyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Interpreting NMR Spectra of α-Methyl-Phenylalanine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid α-methyl-phenylalanine (aMePhe). This guide provides troubleshooting advice and answers to frequently asked questions regarding the unique challenges presented by this residue in NMR spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: Why are the NMR spectra of peptides containing α-methyl-phenylalanine so complex?
A1: The complexity arises primarily from two factors introduced by the α-methyl-phenylalanine residue:
-
Absence of an α-Proton (Hα): The defining feature of aMePhe is the substitution of the alpha-proton with a methyl group. Standard peptide NMR assignment strategies heavily rely on through-bond scalar couplings (J-couplings) that trace pathways from the backbone amide proton (HN) to the alpha-proton (Hα) and then to the sidechain protons (Hβ, etc.). Experiments like COSY and TOCSY, which are workhorses for identifying amino acid spin systems, are disrupted at the aMePhe residue because the HN(i) - Cα(i) - Hβ(i) pathway is broken by the quaternary α-carbon.[1]
-
Conformational Rigidity: The bulky methyl group on the α-carbon restricts the peptide backbone's rotational freedom around the phi (φ) and psi (ψ) dihedral angles.[2] This can lead to slower conformational dynamics, potentially causing line broadening. It may also lock the peptide into specific conformations, which can be advantageous for structural studies but can also complicate the spectra if multiple stable conformers exist in slow exchange, leading to doubled or broadened peaks.[3]
Q2: What is the general strategy for assigning an α-methyl-phenylalanine residue?
A2: Since through-bond connectivity from the backbone is broken, the assignment strategy must pivot from a TOCSY-based approach to one centered on through-space correlations (Nuclear Overhauser Effect, NOE). The standard sequential assignment workflow must be modified to "jump" over the aMePhe residue using NOEs.[1]
The general workflow is as follows:
-
Assign all other residues: Use standard TOCSY and NOESY experiments to identify the spin systems and sequentially connect all standard amino acid residues up to the residue preceding aMePhe (residue i-1) and the residue following it (residue i+1).
-
Identify the aMePhe spin system: The aMePhe residue will have a distinct spin system consisting of the α-methyl protons, the two diastereotopic β-protons, and the aromatic ring protons. These will show correlations in a TOCSY spectrum, but this spin system will be isolated from the peptide backbone network.
-
Bridge the gap with NOESY: The key is to find sequential NOE correlations in a 2D NOESY or ROESY spectrum that connect protons from the flanking residues (i-1 and i+1) to protons on the aMePhe residue (i).
-
Confirm with HMBC: Use a 2D ¹H-¹³C HMBC experiment to confirm long-range correlations, for example, from the α-methyl protons to the backbone carbonyl carbon of the aMePhe residue or even the preceding residue.
Q3: What are the typical chemical shifts for an α-methyl-phenylalanine residue?
A3: Precise chemical shifts are highly dependent on the local chemical environment, secondary structure, and solvent. However, based on data from analogous structures like phenylalanine and other methylated amino acids, we can provide estimated ranges.[4][5] Quaternary carbons, such as the Cα of aMePhe, often exhibit weaker signals in ¹³C NMR spectra.[6]
| Atom | Type | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) | Notes |
| α-CH₃ | Methyl Protons | 1.3 - 1.7 | 20 - 30 | Can overlap with Val, Leu, Ile methyl protons. |
| Cα | Quaternary Carbon | N/A | 55 - 65 | Signal is often weak.[6] Not observable in HSQC. |
| β-CH₂ | Methylene Protons | 2.8 - 3.5 (diastereotopic) | 35 - 45 | Often appear as two distinct signals (AB quartet).[4] |
| Cβ | Methylene Carbon | N/A | 35 - 45 | Correlates with Hβ protons in an HSQC. |
| Aromatic | Ring Protons | 7.0 - 7.5 | 125 - 140 | Pattern depends on ring dynamics and environment.[4] |
| Cγ | Aromatic C (ipso) | N/A | 135 - 140 | Non-protonated, weak signal.[7] |
| Cδ/Cε/Cζ | Aromatic CH | N/A | 125 - 130 | Protonated aromatic carbons.[7] |
| C=O | Carbonyl Carbon | N/A | 170 - 175 | Can be a key signal in HMBC experiments. |
Troubleshooting Guide
Problem: I can't find the α-methyl-phenylalanine residue. My TOCSY walk stops.
-
Cause: This is the expected behavior. The quaternary α-carbon of aMePhe has no attached proton, breaking the scalar coupling network used by TOCSY.
-
Solution:
-
Look for an "orphan" spin system: In your TOCSY spectrum, search for a set of cross-peaks that define a spin system (correlations between an AB quartet around 3 ppm, and aromatic protons around 7.2 ppm) but which cannot be linked to an amide proton in the fingerprint region.
-
Identify the α-methyl singlet: Look for a sharp singlet signal in the 1D ¹H or 2D TOCSY spectrum between 1.3-1.7 ppm. This is a strong candidate for the α-methyl group.
-
Switch to NOESY: The definitive assignment requires a NOESY spectrum. Look for the key through-space correlations that bridge the gap from the previously assigned residue (i-1) to the aMePhe protons.
-
Problem: The α-methyl signal overlaps with other methyl signals (Val, Leu, Ile).
-
Cause: The ¹H chemical shift range for methyl groups is narrow and crowded.
-
Solution:
-
¹H-¹³C HSQC: Acquire a ¹H-¹³C HSQC spectrum. While all methyls will appear in a similar proton region, their attached ¹³C chemical shifts may be different, allowing for resolution in the second dimension. The α-methyl carbon of aMePhe is expected around 20-30 ppm, which may differ slightly from the Val/Leu/Ile γ/δ carbons.
-
NOESY Pattern Analysis: This is the most robust method. A Val, Leu, or Ile methyl group will show strong intra-residue NOEs to its own Hα, Hβ, etc. The aMePhe α-methyl group will not have an intra-residue Hα NOE. Instead, its key correlations will be inter-residue, such as to the HN of the next residue (i+1) or the Hα of the preceding residue (i-1), as shown in Figure 2.
-
Selective 1D NOE: If resolution permits, perform a selective 1D NOE experiment by selectively irradiating the overlapped methyl signal. The resulting NOEs will reveal the spatial neighbors and thus identify which residue the methyl group belongs to.
-
Problem: I am missing expected NOE cross-peaks to the aMePhe residue.
-
Cause: The intensity of an NOE signal is proportional to 1/r⁶ (where r is the distance between protons). The conformationally constrained nature of the aMePhe residue might orient the peptide backbone in such a way that key protons are more than 5 Å apart, making the NOE signal weak or unobservable.
-
Solution:
-
Increase NOESY Mixing Time: For weaker NOEs between more distant protons, increasing the mixing time (e.g., from 150 ms to 300 ms) can help the signal build up. Be cautious, as this can also lead to spin diffusion artifacts where the magnetization is relayed through intermediate protons, giving misleading correlations.
-
Run a ROESY Experiment: Rotating-frame Overhauser Effect Spectroscopy (ROESY) is sensitive to the same distances as NOESY but is less susceptible to being cancelled out by molecular motion for medium-sized molecules. If your peptide is in an intermediate tumbling regime, ROESY cross-peaks may be visible when NOESY ones are not.
-
Rely on other NOEs: If a specific sequential NOE (e.g., α-Me(i) to HN(i+1)) is missing, search for other long-range correlations that can confirm the assignment, such as from the aMePhe aromatic protons to nearby residues or from its Hβ protons to the Hα of the preceding residue.
-
Use HMBC: An ¹H-¹³C HMBC spectrum can provide definitive connectivity over two or three bonds. Look for a correlation from the aMePhe α-methyl protons (¹H) to its own carbonyl carbon (¹³C). This confirms the methyl group is on the backbone α-carbon. You may also see a three-bond correlation from the HN of aMePhe to the Cα of the preceding residue.
-
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of cis/trans ratios of peptide bonds in AVP analogues containing N-methylphenylalanine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. susi.usi.ch [susi.usi.ch]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
Troubleshooting HPLC purification of hydrophobic peptides containing "Methyl 2-amino-2-methyl-3-phenylpropanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of hydrophobic peptides, particularly those containing the unnatural amino acid "Methyl 2-amino-2-methyl-3-phenylpropanoate."
Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of hydrophobic peptides containing "Methyl 2-amino-2-methyl-3-phenylpropanoate."
Issue 1: Poor Peak Shape (Broadening or Tailing)
Poor peak shape is a frequent challenge when purifying hydrophobic peptides, especially those with bulky, unnatural residues like Methyl 2-amino-2-methyl-3-phenylpropanoate. This can be caused by several factors, including secondary interactions with the column, slow kinetics, or sample overload.
Question: My peptide containing Methyl 2-amino-2-methyl-3-phenylpropanoate is showing significant peak tailing. How can I improve the peak shape?
Answer:
Peak tailing for hydrophobic peptides is often due to strong interactions with the stationary phase or secondary interactions with free silanol groups on the silica-based column. Here are several strategies to improve peak shape:
-
Optimize the Mobile Phase Additive: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve peak shape by masking silanol interactions.[1] If you are already using TFA, consider slightly increasing its concentration. Formic acid is another option, particularly for mass spectrometry compatibility, but may be less effective at reducing tailing compared to TFA.[2]
-
Adjust the Organic Solvent: Acetonitrile is the most common organic solvent. However, for very hydrophobic peptides, using a stronger, less polar solvent like isopropanol or n-propanol in combination with acetonitrile can improve solubility and reduce secondary interactions.[3]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peak shape by increasing the mass transfer rate and reducing mobile phase viscosity. This is particularly effective for hydrophobic peptides that may have aggregation tendencies.[4]
-
Change the Stationary Phase: If peak tailing persists, consider switching to a different column. A C8 or C4 column is less hydrophobic than a C18 column and may provide better peak symmetry for highly hydrophobic peptides.[5] Phenyl columns can also offer different selectivity for peptides containing aromatic residues.
Experimental Protocol: Optimizing Mobile Phase for Improved Peak Shape
-
Initial Conditions:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Temperature: 25°C
-
-
Troubleshooting Steps:
-
Step 1 (Increase TFA): Increase TFA concentration in both mobile phases to 0.15% and repeat the run.
-
Step 2 (Add Isopropanol): Prepare a new Mobile Phase B consisting of 0.1% TFA in a 1:1 mixture of Acetonitrile and Isopropanol. Repeat the run with the original gradient.
-
Step 3 (Increase Temperature): Set the column temperature to 50°C and repeat the run with the original mobile phases.
-
Step 4 (Change Column): If tailing persists, switch to a C8 or C4 column and repeat the analysis with the optimized mobile phase and temperature.
-
Issue 2: Low Resolution and Co-eluting Impurities
The presence of the bulky and hydrophobic Methyl 2-amino-2-methyl-3-phenylpropanoate residue can cause the target peptide to have a retention time very similar to other hydrophobic impurities, leading to poor resolution.
Question: I am unable to separate my target peptide from a closely eluting impurity. What strategies can I use to improve resolution?
Answer:
Improving the resolution between two co-eluting peaks requires optimizing the selectivity of your HPLC method. Here are some key approaches:
-
Shallow the Gradient: A shallower gradient increases the separation time between peaks. Once you have an approximate retention time for your peptide, you can run a much shallower gradient around that time point. For example, if your peptide elutes at 40% Acetonitrile with a 5-95% gradient over 30 minutes, try a gradient of 35-45% Acetonitrile over 60 minutes.
-
Change the Organic Solvent: Different organic solvents can alter the selectivity of the separation. Replacing acetonitrile with methanol or using a mixture of acetonitrile and isopropanol can change the elution order of your peptide and the impurity.
-
Modify the Mobile Phase Additive: Switching from TFA to formic acid, or vice-versa, can alter the ionization state and conformation of the peptide and impurities, leading to changes in retention and potentially improved resolution.[1][2]
-
Change the Column Chemistry: As with peak shape issues, a different stationary phase (C8, C4, or Phenyl) can provide the necessary change in selectivity to resolve co-eluting peaks.
Data Presentation: Gradient Optimization for Improved Resolution
| Parameter | Initial Method | Optimized Method 1 (Shallow Gradient) | Optimized Method 2 (Solvent Change) |
| Column | C18, 5 µm, 100 Å | C18, 5 µm, 100 Å | C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Methanol |
| Gradient | 5-95% B in 30 min | 35-45% B in 60 min | 10-80% B in 45 min |
| Flow Rate | 1 mL/min | 1 mL/min | 1 mL/min |
| Resolution (Rs) | < 1.0 | > 1.5 | Variable, potentially improved |
Issue 3: Low or No Recovery of the Peptide
Highly hydrophobic peptides can irreversibly bind to the HPLC column, leading to low or no recovery of the product. The bulky nature of Methyl 2-amino-2-methyl-3-phenylpropanoate can exacerbate this issue.
Question: I am injecting my hydrophobic peptide, but I am not seeing a peak, or the peak area is much smaller than expected. What could be the cause and how can I fix it?
Answer:
Low recovery is a serious issue for hydrophobic peptides and can be due to several factors:
-
Irreversible Adsorption: The peptide may be so hydrophobic that it binds irreversibly to the C18 stationary phase.
-
Poor Solubility: The peptide may be precipitating on the column, especially at the point of injection where the solvent environment changes abruptly.
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to poor chromatography and loss of material.
Troubleshooting Strategies for Low Recovery:
-
Use a Less Hydrophobic Column: A C8 or C4 column is the first thing to try to reduce the strong hydrophobic interactions.[5]
-
Increase Organic Solvent in Sample: Dissolve your peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase. This can help prevent precipitation upon injection.
-
Employ a Stronger Organic Mobile Phase: Incorporating isopropanol or n-propanol into your mobile phase B can help to elute very hydrophobic peptides.
-
Column Wash: After a run, wash the column with a very high concentration of organic solvent (e.g., 100% isopropanol) to try and recover any peptide that may have remained on the column.
Experimental Protocol: Improving Peptide Recovery
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO (e.g., 50 µL). Dilute this solution with Mobile Phase A (e.g., to 1 mL) immediately before injection.
-
Column Choice: Start with a C4 or C8 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in 70:30 Acetonitrile:Isopropanol
-
-
Gradient: Run a gradient from 10% to 100% B over 40 minutes.
-
Post-Run Wash: After the gradient, wash the column with 100% Mobile Phase B for 10-15 minutes to elute any remaining strongly bound species.
Mandatory Visualizations
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: Relationship between experimental parameters and purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a good starting gradient for a hydrophobic peptide containing Methyl 2-amino-2-methyl-3-phenylpropanoate?
A good starting point for a novel hydrophobic peptide is a broad gradient, such as 5% to 95% acetonitrile (containing 0.1% TFA) over 30 to 60 minutes. This will help you determine the approximate percentage of organic solvent at which your peptide elutes. From there, you can develop a shallower, more focused gradient to improve resolution.
Q2: How does the alpha-methylation in "Methyl 2-amino-2-methyl-3-phenylpropanoate" affect HPLC purification?
The alpha-methyl group adds steric bulk and increases the hydrophobicity of the amino acid. This will generally lead to a longer retention time on a reverse-phase column compared to a peptide with a standard phenylalanine residue. The increased bulk can also sometimes hinder efficient binding to the stationary phase, which, in combination with the high hydrophobicity, can lead to broader peaks.
Q3: Can I use formic acid instead of TFA in the mobile phase?
Yes, formic acid (typically at 0.1%) is a common alternative to TFA and is preferred for applications involving mass spectrometry (MS) because it is less ion-suppressive.[6] However, TFA is generally a stronger ion-pairing agent and may provide better peak shapes for basic peptides and those prone to interacting with the silica matrix.[2] If you are not using MS detection, TFA is often the better choice for difficult separations.
Q4: What is the best way to dissolve my highly hydrophobic crude peptide for injection?
Highly hydrophobic peptides often have poor solubility in aqueous solutions. To ensure your peptide is fully dissolved and to prevent precipitation on the column, it is recommended to first dissolve the crude peptide in a small volume of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). You can then dilute this solution with your initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA) to the desired concentration for injection.
Q5: At what wavelength should I monitor the purification of my peptide?
For general peptide detection, the absorbance of the peptide bond is monitored at a low wavelength, typically between 214 nm and 220 nm. If your peptide contains aromatic amino acids like tryptophan, tyrosine, or the incorporated Methyl 2-amino-2-methyl-3-phenylpropanoate, you can also monitor at a higher wavelength, such as 280 nm, although the sensitivity will likely be lower. Monitoring at 214 nm will ensure that you detect all peptide-related impurities, even those without aromatic side chains.
References
- 1. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography [mdpi.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. methyl 2-amino-3-phenylpropanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of Peptides Containing α-Methyl Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of peptides containing α-methyl amino acids.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing α-methyl amino acids prone to aggregation?
A1: The incorporation of α-methyl amino acids introduces significant steric hindrance around the peptide backbone. This steric bulk can restrict conformational flexibility, favoring the adoption of rigid structures that are prone to self-association and aggregation through intermolecular hydrogen bonding.[1][2] While the α-methylation itself can disrupt secondary structures like β-sheets in some contexts, the overall hydrophobicity and rigidity of the peptide can still lead to aggregation, especially in longer or more complex sequences.[2] A visible sign of on-resin aggregation is the shrinking or failure of the resin to swell properly.
Q2: What are the primary challenges encountered during the synthesis of peptides with α-methyl amino acids?
A2: The main challenges are low coupling yields and incomplete reactions.[2] The steric hindrance from the α-methyl group and the N-terminal residue can make the formation of the peptide bond difficult.[2] This is particularly pronounced when coupling an amino acid onto an N-terminal α-methylated residue or when coupling two consecutive α-methylated amino acids. Standard coupling reagents and conditions are often insufficient to overcome this steric barrier, leading to truncated or deletion sequences.[3][4]
Q3: How can I monitor for incomplete coupling of an α-methyl amino acid?
A3: Standard monitoring methods like the Kaiser test (ninhydrin test) are not reliable for detecting incomplete couplings involving α-methyl amino acids, as they test for primary amines and the N-terminus of an α-methylated residue is a secondary amine.[5] A more suitable method is the bromophenol blue test.[5] A blue to green color indicates an incomplete reaction, while a yellow color suggests the coupling is complete.[5]
Q4: Which coupling reagents are most effective for incorporating α-methyl amino acids?
A4: Due to the high steric hindrance, potent coupling reagents are necessary. Onium-salt-based reagents are generally the preferred choice.[2][4]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[2][5] HATU is often considered superior for many difficult couplings.[2] COMU is a newer generation uronium salt with coupling efficiencies comparable to HATU and improved safety and solubility profiles.[4]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[2] PyBroP has been specifically noted for its effectiveness in coupling N-methyl amino acids.[3][4]
-
Acyl Fluorides: The in-situ generation of amino acid fluorides using reagents like TFFH is particularly well-suited for coupling sterically demanding α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid).[4]
Troubleshooting Guide: Incomplete Coupling of α-Methyl Amino Acids
| Symptom | Potential Cause | Recommended Solution | Detailed Protocol/Action |
| Persistently positive bromophenol blue test after initial coupling | High Steric Hindrance | Perform a double coupling. | After the first coupling, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of the activated α-methylated amino acid and coupling reagent.[1] |
| Insufficient Reagent Equivalents | Increase the equivalents of amino acid and coupling reagent. | Use 3-5 equivalents of both the protected α-methylated amino acid and the coupling reagent relative to the resin loading.[6] | |
| Suboptimal Coupling Reagent | Switch to a more potent coupling reagent. | If using a standard carbodiimide reagent, switch to an onium salt-based reagent like HATU, HCTU, or PyBOP.[2][5] | |
| Resin shrinking or clumping, indicating aggregation | Peptide Chain Aggregation | Change the solvent to disrupt secondary structures. | Replace DMF with N-methylpyrrolidone (NMP) or use a mixture of DMF with up to 25% DMSO.[1] |
| Incorporate chaotropic salts. | Add LiCl or NaClO4 to the coupling mixture to disrupt hydrogen bonding. | ||
| Increase reaction temperature. | Gently heating the reaction to 40-50°C can help overcome aggregation and improve coupling efficiency. Use with caution as it may increase the risk of racemization.[1] | ||
| Low yield of the desired peptide after cleavage | Incomplete Deprotection | Ensure complete removal of the N-terminal protecting group (e.g., Fmoc). | Although not directly related to the coupling of the α-methylated amino acid itself, incomplete deprotection of the preceding residue will prevent the subsequent coupling. Perform a Kaiser test (if the N-terminus is a primary amine) after deprotection to confirm the presence of a free amine before proceeding.[1] |
| Inadequate Reaction Time | Extend the coupling reaction time. | Monitor the reaction at intervals (e.g., 1, 2, 4 hours) using the bromophenol blue test to determine the optimal time for the specific coupling.[6] |
Quantitative Data on Coupling of Hindered Amino Acids
The following table summarizes the reported yields for the coupling of a hindered tripeptide, Boc-Phe-Xaa-Phe-OBzl, where Xaa represents a sterically hindered N-methylated amino acid. While not exclusively for α-methyl amino acids, this data provides a useful comparison of the effectiveness of different coupling methods for sterically demanding residues.
| Coupling Method | Xaa = (NMe)Ala | Xaa = (NMe)Aib | Xaa = (NMe)αAc5c |
| Pivaloyl Mixed Anhydride | >95% | <10% | <10% |
| Pentafluorophenyl Ester | >95% | <10% | <10% |
| Acyl Fluoride | >95% | <10% | <10% |
| HBTU (excess) | >95% | Significant Yield | Significant Yield |
| PyBroP (excess) | >95% | Significant Yield | Significant Yield |
| Boc-Phe-NCA | >95% | Significant Yield | Significant Yield |
Data adapted from a comparative study on coupling hindered peptides.[3] "Significant Yield" indicates that the method was effective, though specific percentages were not provided in the abstract.
Experimental Protocols
Protocol 1: Standard Protocol for Coupling α-Methyl Amino Acids using HATU
This protocol provides a general guideline for the coupling of an Fmoc-protected α-methyl amino acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected α-methyl amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Peptide-resin with a free N-terminus
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Amino Acid Activation:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected α-methyl amino acid and 3.9 equivalents of HATU in DMF or NMP.
-
Add 8 equivalents of DIPEA to the amino acid solution and mix for 1-2 minutes to pre-activate.[5]
-
-
Coupling Reaction:
-
Drain the solvent from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture under an inert atmosphere at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or the temperature can be increased to 40-50°C.[1][6]
-
-
Monitoring the Reaction:
-
After the initial coupling time, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF and then methanol.
-
Perform a bromophenol blue test to check for the presence of free amines.[5]
-
-
Washing and Recoupling (if necessary):
-
If the bromophenol blue test is negative (yellow), the coupling is complete. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
If the bromophenol blue test is positive (blue/green), a second coupling is recommended. Drain the reaction solution, wash the resin with DMF, and repeat steps 2-4.[1]
-
-
Proceed to the next step in the synthesis (Fmoc deprotection).
Visualizations
Troubleshooting Workflow for Difficult α-Methyl Amino Acid Coupling
Caption: Troubleshooting decision tree for incomplete coupling of α-methyl amino acids.
Logical Relationship of Factors Affecting α-Methyl Amino Acid Coupling
References
Technical Support Center: Coupling Reactions with Methyl 2-amino-2-methyl-3-phenylpropanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete coupling reactions involving the sterically hindered amino acid, Methyl 2-amino-2-methyl-3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling yields when using Methyl 2-amino-2-methyl-3-phenylpropanoate?
Low coupling yields with this α,α-disubstituted amino acid are often attributed to a combination of factors:
-
Steric Hindrance: The presence of the α-methyl group alongside the benzyl side chain creates significant steric bulk around the amine and carboxyl groups. This physically obstructs the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1]
-
Reduced Nucleophilicity: The electron-donating nature of the α-methyl group can slightly reduce the nucleophilicity of the amine, making it a less effective reactant.[1]
-
Peptide Aggregation: Sequences containing bulky, hydrophobic residues like Methyl 2-amino-2-methyl-3-phenylpropanoate can be prone to aggregation, where the peptide chains clump together, making the reactive sites inaccessible.[1]
Q2: Which coupling reagents are most effective for sterically hindered amino acids like this one?
Standard coupling reagents may be insufficient. More potent activating reagents are generally required to overcome the steric hindrance.[2]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered a superior choice for many challenging couplings.[1] COMU is a newer generation uronium salt with coupling efficiencies comparable to HATU, offering better solubility and being less hazardous.[1][3]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1] PyAOP, in particular, often shows higher coupling yields.[1] These reagents are typically more soluble in DMF than their uronium counterparts.[1]
-
Acyl Fluorides: The in-situ generation of amino acid fluorides using reagents like TFFH is particularly well-suited for coupling sterically demanding α,α-disubstituted amino acids.[1][3]
Q3: How can I minimize the risk of racemization during the coupling reaction?
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern. To minimize this:
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is crucial.[1] HOAt and Oxyma Pure are generally superior to HOBt in suppressing racemization.[1]
-
Choose Appropriate Reagents: Phosphonium-based reagents like PyBOP or PyAOP are often associated with lower levels of racemization.[1]
-
Control Reaction Conditions: Avoid prolonged reaction times at elevated temperatures. If heating is necessary, it should be optimized to the shortest duration required for a good yield.[1] Using a weaker base, such as N-methylmorpholine (NMM) or collidine instead of DIPEA, can also help.[1]
Q4: Can changing the solvent improve my coupling efficiency?
Yes, the choice of solvent can play a critical role, especially if peptide aggregation is suspected. If you are using a standard solvent like DMF and observing incomplete coupling, consider switching to a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM).[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Incomplete Coupling Reaction (Positive Ninhydrin or Bromophenol Blue Test)
If you observe a positive color test after the coupling step, it indicates the presence of unreacted free amines.
dot
Caption: Troubleshooting workflow for an incomplete coupling reaction.
Possible Solutions:
| Strategy | Detailed Action | Rationale |
| Recoupling | Perform a second coupling step using the same protocol before proceeding to the next deprotection step. | This can often drive the reaction to completion for any remaining unreacted amines. |
| Change Coupling Reagent | Switch to a more powerful onium-salt reagent such as HATU, HBTU, COMU, or PyAOP.[1] | These reagents are more effective at activating the carboxylic acid, overcoming the high activation energy barrier caused by steric hindrance. |
| Increase Reaction Time | Extend the coupling reaction time (e.g., from 2 hours to 4-24 hours).[1] | Sterically hindered couplings are often slow, and allowing more time can lead to higher conversion. |
| Increase Temperature | Carefully increase the reaction temperature. Microwave-assisted synthesis can also be beneficial.[1] | Providing more energy can help overcome the activation energy barrier. |
| Verify Deprotection | Ensure the N-terminal protecting group was completely removed before the coupling step. | Incomplete deprotection will leave no free amine to react. |
Issue 2: Suspected Peptide Aggregation
If you are working with a hydrophobic sequence, aggregation can prevent efficient coupling.
dot
Caption: Troubleshooting workflow for suspected peptide aggregation.
Possible Solutions:
| Strategy | Detailed Action | Rationale |
| Change Solvent | Switch the reaction solvent from DMF to NMP or a mixture of DMF/DCM.[1] | These solvents are more effective at disrupting the hydrogen bonds that lead to aggregation. |
| Incorporate Disrupting Residues | Strategically place backbone-disrupting elements like pseudoprolines or depsipeptides in the peptide sequence.[1] | These modifications alter the peptide backbone conformation, hindering aggregation. |
| Use Chaotropic Salts | Add chaotropic salts such as LiCl to the reaction mixture. | These salts can help to break up the secondary structures that cause aggregation. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Potential Issues |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | High to Very High | Fast reactions, effective for hindered amino acids. COMU is safer and has better solubility.[1][3] | Can cause guanidinylation of the N-terminus if not pre-activated.[4] |
| Phosphonium Salts | PyBOP, PyAOP | High | Lower racemization risk compared to some uronium salts; good solubility.[1] | Solutions in DMF have moderate stability. |
| Carbodiimides | DIC, EDC | Moderate | Commonly used, by-products are generally soluble. | Often require additives (e.g., HOBt, Oxyma) to increase efficiency and reduce racemization.[2] |
| Acyl Fluoride Forming | TFFH | Very High | Especially suited for coupling α,α-disubstituted amino acids.[1][3] | Reagent handling may require specific precautions. |
Experimental Protocols
Protocol 1: General Coupling Protocol for Methyl 2-amino-2-methyl-3-phenylpropanoate using HATU
This protocol is intended for solid-phase peptide synthesis (SPPS) on a resin.
-
Resin Preparation:
-
Ensure the N-terminal protecting group of the resin-bound peptide is fully removed using standard deprotection procedures.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual deprotection reagents.
-
-
Activation of the Amino Acid:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-protected Methyl 2-amino-2-methyl-3-phenylpropanoate and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for at least 2 hours. For this particularly hindered amino acid, a longer reaction time (e.g., 4 hours or overnight) may be necessary.[1]
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Ninhydrin test) to check for the presence of free primary amines.
-
If the test is negative (indicating complete coupling), wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
If the test is positive, a second coupling (recoupling) is recommended. Repeat steps 2 and 3.
-
Protocol 2: In-situ Generation of Acyl Fluoride for Coupling
This method is highly effective for sterically demanding couplings.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Coupling Reaction:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve 3 equivalents of Fmoc-protected Methyl 2-amino-2-methyl-3-phenylpropanoate in DMF.
-
Add 3 equivalents of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and 6 equivalents of DIPEA to the amino acid solution.
-
Immediately add the resulting solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Follow the same monitoring and washing procedures as described in Protocol 1.
-
References
Identifying byproducts in the synthesis of "alpha-methyl-phenylalanine" peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing α-methyl-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when incorporating α-methyl-phenylalanine into a peptide sequence?
The main challenge is the steric hindrance caused by the α-methyl group on the amino acid. This bulkiness can significantly slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain. This often results in the formation of deletion sequences, where the α-methyl-phenylalanine residue is missing from the final peptide.
Q2: What are the most common byproducts in the synthesis of α-methyl-phenylalanine-containing peptides?
The most prevalent byproduct is the deletion sequence , a peptide that is identical to the target peptide but lacks the α-methyl-phenylalanine residue. This occurs due to failed coupling of the sterically hindered α-methyl-phenylalanine. Other potential byproducts common to solid-phase peptide synthesis (SPPS) include truncated sequences from incomplete reactions at other positions and, to a lesser extent, racemization, although the quaternary α-carbon of α-methyl-phenylalanine itself cannot racemize.
Q3: How can I detect the presence of deletion sequences and other byproducts?
The most effective method for detecting byproducts is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) .[1][2]
-
HPLC separates the target peptide from impurities based on their physicochemical properties, primarily hydrophobicity. A deletion sequence will typically have a different retention time than the full-length peptide.
-
Mass Spectrometry provides the molecular weight of the separated components. A deletion sequence of α-methyl-phenylalanine will have a mass that is lower than the target peptide by the mass of the α-methyl-phenylalanine residue (approximately 177.2 Da).[1]
Q4: What strategies can I employ to minimize byproduct formation?
To improve the coupling efficiency of α-methyl-phenylalanine and reduce the formation of deletion sequences, several strategies can be implemented:
-
Use of Potent Coupling Reagents: Standard coupling reagents may not be sufficient. More powerful activating reagents are recommended.[3]
-
Double Coupling: Performing the coupling reaction twice for the α-methyl-phenylalanine residue can help drive the reaction to completion.
-
Microwave-Assisted Synthesis: The application of microwave energy can significantly enhance the rate of difficult coupling reactions.
-
Capping of Unreacted Amines: After the coupling step for α-methyl-phenylalanine, any unreacted N-terminal amines can be "capped" by acetylation with a reagent like acetic anhydride. This prevents them from reacting in subsequent cycles and forming deletion sequences.
Troubleshooting Guides
Problem: Low yield of the target peptide and a major peak corresponding to the deletion sequence in the HPLC-MS analysis.
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Coupling due to Steric Hindrance | 1. Switch to a more potent coupling reagent. For example, if using HBTU, consider switching to HATU or COMU. 2. Perform a double coupling for the α-methyl-phenylalanine residue. 3. Increase the coupling reaction time and/or temperature. Consider using a microwave peptide synthesizer. | More potent reagents can better overcome the energy barrier of the sterically hindered coupling. Repeating the coupling step increases the probability of reaction completion. Increased time and temperature provide more energy for the reaction to proceed. |
| Poor Reagent Quality | 1. Use fresh, high-quality coupling reagents and solvents. 2. Ensure proper storage of reagents to prevent degradation. | Degraded reagents will have lower reactivity, leading to incomplete coupling. |
| Peptide Aggregation | 1. Use a more effective solvent for swelling and synthesis , such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF). 2. Incorporate pseudoproline dipeptides in the sequence if applicable to disrupt secondary structure formation. | Aggregation of the growing peptide chain on the resin can prevent reagents from accessing the reaction site. Chaotropic salts or alternative solvents can help disrupt these aggregates. |
Data Presentation
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like α-methyl-phenylalanine. While exact quantitative data can be sequence-dependent, the following table provides an illustrative comparison of the expected performance of common coupling reagents.
| Coupling Reagent | Class | Relative Reactivity for Hindered Couplings | Typical Coupling Time for Hindered Residues | Expected Purity of Crude Product (Illustrative) |
| HBTU/TBTU | Uronium Salt | Moderate | 1 - 4 hours | Moderate |
| HATU | Uronium Salt | High | 30 - 90 minutes | High |
| COMU | Uronium Salt | Very High | 20 - 60 minutes | Very High |
| PyBOP | Phosphonium Salt | High | 30 - 90 minutes | High |
| DCC/DIC + HOBt | Carbodiimide | Low to Moderate | 2 - 12 hours | Low to Moderate |
This data is illustrative and actual results will vary depending on the specific peptide sequence, resin, and other synthesis conditions.
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-α-methyl-L-phenylalanine
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide (e.g., 20% piperidine in DMF).
-
Resin Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
First Coupling:
-
Pre-activate Fmoc-α-methyl-L-phenylalanine (3-5 equivalents) with a potent coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature, or according to optimized microwave protocols.
-
-
Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-α-methyl-L-phenylalanine as described in step 3.
-
Add the fresh solution to the resin.
-
Allow the second coupling reaction to proceed for another 1-2 hours.
-
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF and then dichloromethane (DCM) before proceeding to the next synthesis cycle.
Protocol 2: Capping of Unreacted Amines
This protocol should be performed after the final wash step of the α-methyl-phenylalanine coupling cycle.
-
Prepare Capping Solution: Prepare a fresh capping solution. A common mixture is acetic anhydride/DIEA/DMF in a 1:2:7 ratio.
-
Capping Reaction: Add the capping solution to the resin, ensuring it is fully submerged. Agitate the mixture at room temperature for 20-30 minutes.
-
Washing: Drain the capping solution and wash the resin extensively with DMF to remove all residual capping reagents before proceeding with the next Fmoc deprotection.
Protocol 3: HPLC-MS Analysis of Crude Peptide
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
HPLC Conditions:
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: A range appropriate to detect the expected masses of the target peptide and potential byproducts (e.g., 300-2000 m/z).
-
-
Data Analysis:
-
Analyze the UV chromatogram to identify the main peak and any impurity peaks.
-
Examine the mass spectrum for each peak to determine the molecular weight.
-
Identify the target peptide by its expected mass.
-
Look for a peak with a mass corresponding to the target peptide minus the mass of an α-methyl-phenylalanine residue to identify the deletion sequence.
-
Visualizations
References
Technical Support Center: Improving Peptide Yields with Methyl 2-amino-2-methyl-3-phenylpropanoate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when synthesizing peptides containing the sterically hindered amino acid, Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound difficult to synthesize?
A1: The primary challenge arises from steric hindrance. Methyl 2-amino-2-methyl-3-phenylpropanoate is an α,α-disubstituted amino acid, meaning it has two substituents on its alpha-carbon (a methyl group and a benzyl group). This bulky structure physically obstructs the formation of the peptide bond, leading to slower reaction rates and lower coupling yields.[1]
Q2: What are the most common side reactions to be aware of?
A2: The most significant side reaction is racemization, which is the loss of stereochemical integrity at the α-carbon.[1] This is a major concern when the carboxyl group is activated for coupling. Another potential issue is the formation of deletion sequences due to incomplete coupling, where the hindered amino acid is skipped in the peptide chain. Incomplete deprotection of the N-terminus can also lead to truncated sequences.[2]
Q3: Which coupling reagents are recommended for this type of hindered amino acid?
A3: For sterically hindered amino acids, potent coupling reagents are essential. Onium-salt-based reagents are highly recommended.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are very effective because they form highly reactive OAt or OBt active esters.[1] HATU is often considered the superior choice for difficult couplings.[1][3] COMU is a newer generation reagent with comparable efficiency to HATU and better solubility.[1][3]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1] Phosphonium reagents do not carry the risk of chain termination through guanidinylation, which can be a side reaction with uronium salts.[1]
-
Acyl Fluorides: The in-situ generation of amino acid fluorides is particularly well-suited for coupling sterically demanding α,α-disubstituted amino acids.[1]
Q4: How can I minimize racemization?
A4: Minimizing racemization is crucial for maintaining the stereochemical purity of your peptide.
-
Use Additives: The addition of reagents like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® is critical. These are more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[1]
-
Choose the Right Base: A weaker base such as N-methylmorpholine (NMM) or collidine is often preferred over a stronger, more hindered base like diisopropylethylamine (DIPEA).[1]
-
Control Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Coupling Yield
Q: My overall peptide yield is very low after incorporating Methyl 2-amino-2-methyl-3-phenylpropanoate. What are the likely causes and how can I fix it?
A: Low coupling yield is the most common problem when working with this hindered amino acid. The primary causes are steric hindrance, reduced nucleophilicity of the amine, and potential peptide aggregation on the solid support.[1]
Troubleshooting Steps:
-
Assess Coupling Reagent: Are you using a sufficiently potent coupling reagent? For this amino acid, standard carbodiimide reagents like DCC or DIC alone are often insufficient.
-
Optimize Reaction Conditions:
-
Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).[1]
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.[1]
-
Double Couple: Perform the coupling step twice. After the first coupling, wash the resin and then repeat the coupling with a fresh solution of the activated amino acid.
-
-
Address Peptide Aggregation:
-
Change Solvent: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or use a "magic mixture" of DCM/DMF/NMP (1:1:1).[4]
-
Incorporate Structure-Disrupting Moieties: If the sequence allows, strategically place pseudoproline dipeptides or Dmb/Hmb-protected amino acids near the hindered residue to break up secondary structures that cause aggregation.[5]
-
-
Monitor the Reaction: Use a qualitative test like the Kaiser test (for primary amines) or a bromophenol blue test (for secondary amines) to check for the presence of free amines after coupling. A positive result indicates incomplete coupling and the need for a recoupling step.[6]
Issue 2: Presence of Deletion Sequences in Final Product
Q: My mass spectrometry results show a significant peak corresponding to a peptide missing the Methyl 2-amino-2-methyl-3-phenylpropanoate residue. How can I prevent this?
A: This indicates a failure to incorporate the hindered amino acid. This is a direct consequence of an incomplete coupling reaction.
Troubleshooting Steps:
-
Use a More Potent Coupling Reagent: If you are not already, switch to a high-efficiency reagent like HATU or COMU.[1][3]
-
Optimize Activation: Ensure proper pre-activation of the amino acid before adding it to the resin. A short pre-activation time of 1-3 minutes is typically recommended for HATU.
-
Double Couple: This is a highly effective strategy to ensure the reaction goes to completion and is strongly recommended for such difficult couplings.
Issue 3: Racemization or Diastereomeric Impurities
Q: My HPLC analysis shows multiple peaks, suggesting the presence of diastereomers. What is causing this and how can it be avoided?
A: The presence of diastereomers is likely due to racemization at the α-carbon of the hindered amino acid or another amino acid in the sequence during the coupling step.
Troubleshooting Steps:
-
Use Racemization-Suppressing Additives: Always use an additive like HOAt or Oxyma Pure with your coupling reagent.[1]
-
Optimize Base Selection: Use a weaker base like NMM or collidine instead of DIPEA.[1]
-
Control Pre-activation Time: Avoid excessively long pre-activation times for the carboxylic acid, as this can increase the risk of racemization.
-
Lower the Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to minimize epimerization.[1]
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Category | Relative Reactivity | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Highly effective for hindered couplings, rapid reaction kinetics, low racemization with additives.[1] | High cost, can cause guanidinylation of the N-terminus if used in excess.[1] |
| HBTU/HCTU | Uronium/Aminium Salt | High | Good for routine synthesis, less expensive than HATU.[1] | Less reactive than HATU for very difficult couplings, can cause guanidinylation.[1] |
| COMU | Uronium/Aminium Salt | Very High | Comparable to HATU, better solubility, non-explosive.[1][3] | Limited solution stability.[1] |
| PyBOP/PyAOP | Phosphonium Salt | High | Excellent for hindered couplings, no risk of guanidinylation.[1] | Byproducts can be difficult to remove. |
| DIC/Oxyma Pure | Carbodiimide + Additive | Moderate to High | Cost-effective, low racemization. | Generally slower reaction times than onium salts. |
| Acyl Fluorides (e.g., via TFFH) | Acid Halide | Very High | Excellent for α,α-disubstituted amino acids.[1] | Reagents can be moisture-sensitive. |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low final yield, correct mass present | Incomplete coupling, peptide aggregation | - Switch to a more potent coupling reagent (HATU, COMU). - Perform a double couple. - Extend coupling time. - Use NMP as a solvent. |
| Major peak corresponding to deletion sequence | Failed coupling of the hindered amino acid | - Use a more potent coupling reagent. - Double couple the hindered residue. - Monitor coupling with a qualitative test (e.g., bromophenol blue). |
| Multiple peaks on HPLC, difficult to separate | Racemization | - Use additives like HOAt or Oxyma Pure. - Use a weaker base (NMM, collidine). - Lower the reaction temperature. |
| Resin clumping or poor swelling | Peptide aggregation on-resin | - Switch solvent to NMP. - Add chaotropic salts to washes. - Incorporate structure-disrupting elements if possible. |
Experimental Protocols
Protocol: Incorporation of Fmoc-Protected Methyl 2-amino-2-methyl-3-phenylpropanoate using HATU
This protocol is for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-protected Methyl 2-amino-2-methyl-3-phenylpropanoate
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-protected Methyl 2-amino-2-methyl-3-phenylpropanoate (0.4 mmol) and 3.9 equivalents of HATU (0.39 mmol) in DMF.
-
Add 8 equivalents of DIPEA or NMM (0.8 mmol) to the solution.
-
Allow the mixture to pre-activate for 1-3 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the prepared peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For this hindered amino acid, a longer coupling time is recommended as a starting point.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and wash them thoroughly with DMF.
-
Perform a bromophenol blue test. A yellow color indicates a complete reaction. A blue or green color indicates the presence of unreacted free amines, and a second coupling is required.
-
-
Washing:
-
Once the coupling is complete (or after the first coupling if double coupling), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
-
-
(Optional but Recommended) Double Coupling:
-
If the monitoring test is positive or as a precautionary measure, repeat steps 2-5 to ensure the reaction goes to completion.
-
-
Proceed to the next deprotection and coupling cycle.
Visualizations
Caption: Workflow for incorporating a hindered amino acid using HATU.
Caption: Troubleshooting decision tree for low peptide yield.
References
Validation & Comparative
A Comparative Analysis of Methyl 2-amino-2-methyl-3-phenylpropanoate and L-phenylalanine on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomemetic chemistry, offering a powerful tool to modulate peptide conformation, stability, and biological activity. This guide provides an objective comparison of the conformational effects of substituting the natural amino acid L-phenylalanine with its α-methylated analogue, Methyl 2-amino-2-methyl-3-phenylpropanoate (a derivative of α-methyl-L-phenylalanine, α-Me-Phe). The introduction of a methyl group at the α-carbon atom significantly restricts the conformational freedom of the peptide backbone, leading to profound and predictable changes in secondary structure.
This comparison is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD), providing a quantitative basis for understanding the structural implications of this modification.
Introduction to the Amino Acids
L-phenylalanine (Phe) is one of the twenty proteinogenic amino acids, featuring a benzyl side chain. Its inherent flexibility allows it to exist in various conformational states within a peptide, contributing to secondary structures such as α-helices, β-sheets, and random coils. This conformational versatility is crucial for the diverse functions of natural peptides and proteins.
Methyl 2-amino-2-methyl-3-phenylpropanoate , a derivative of α-methyl-L-phenylalanine (α-Me-Phe), is a synthetic amino acid where the α-hydrogen of phenylalanine is replaced by a methyl group. This α,α-disubstitution sterically hinders rotation around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone, thereby constraining the available conformational space.
Impact on Peptide Conformation: A Data-Driven Comparison
The substitution of L-phenylalanine with Methyl 2-amino-2-methyl-3-phenylpropanoate has a pronounced effect on the secondary structure of peptides, generally inducing a more ordered conformation. Experimental data from NMR and CD spectroscopy on model peptides clearly illustrate this phenomenon.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution. Chemical shifts of amide protons (NH) and α-protons (αH), as well as Nuclear Overhauser Effect (NOE) correlations, provide valuable information about the local conformation of a peptide.
In a comparative study of the opioid peptide analogues, Tyr-D-Ala-Gly-Phe-Met-NH₂ and Tyr-D-Ala-Gly-(α-Me)Phe-Met-NH₂, the following observations were made:
Table 1: Amide and α-Proton Chemical Shifts (δ, ppm) in DMSO-d₆
| Residue | Tyr-D-Ala-Gly-Phe-Met-NH₂ | Tyr-D-Ala-Gly-(α-Me)Phe-Met-NH₂ |
| Tyr¹ NH | 8.25 | 8.10 |
| D-Ala² NH | 8.05 | 7.95 |
| Gly³ NH | 8.15 | 8.35 |
| (α-Me)Phe⁴/Phe⁴ NH | 7.85 | 8.65 |
| Met⁵ NH | 7.90 | 7.80 |
| Tyr¹ αH | 4.20 | 4.15 |
| D-Ala² αH | 4.35 | 4.30 |
| Gly³ αH | 3.70, 3.85 | 3.65, 3.80 |
| (α-Me)Phe⁴/Phe⁴ αH | 4.50 | - |
| Met⁵ αH | 4.25 | 4.20 |
Data adapted from a study on opioid peptide analogues.
The downfield shift of the Gly³ and (α-Me)Phe⁴ amide proton signals in the modified peptide suggests their involvement in intramolecular hydrogen bonding, a hallmark of stable secondary structures like helices and turns.
Table 2: Key Nuclear Overhauser Effect (NOE) Correlations
| NOE Correlation | Tyr-D-Ala-Gly-Phe-Met-NH₂ | Tyr-D-Ala-Gly-(α-Me)Phe-Met-NH₂ |
| Gly³ NH - (α-Me)Phe⁴ NH | Weak | Strong |
| D-Ala² NH - Gly³ NH | Strong | Strong |
| (α-Me)Phe⁴ NH - Met⁵ NH | Weak | Strong |
The presence of strong sequential NH-NH NOEs, particularly between Gly³-(α-Me)Phe⁴ and (α-Me)Phe⁴-Met⁵, in the α-methylated peptide is indicative of a helical conformation, likely a 3₁₀-helix or an α-helix. In contrast, the parent peptide with L-phenylalanine shows weaker correlations, suggesting a more flexible and less defined structure in solution.
Circular Dichroism (CD) Spectroscopy Data
CD spectroscopy is a sensitive technique for analyzing the secondary structure of peptides in solution. The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structures.
Table 3: Circular Dichroism Spectral Features in Methanol
| Peptide | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Inferred Secondary Structure |
| Tyr-D-Ala-Gly-Phe-Met-NH₂ | 200 | -5,000 | Predominantly Random Coil |
| 222 | -2,000 | ||
| Tyr-D-Ala-Gly-(α-Me)Phe-Met-NH₂ | 205 | -18,000 | Helical (α-helix or 3₁₀-helix) |
| 222 | -15,000 |
The CD spectrum of the peptide containing L-phenylalanine in methanol is characteristic of a predominantly random coil conformation. In stark contrast, the peptide containing Methyl 2-amino-2-methyl-3-phenylpropanoate exhibits a CD spectrum with strong negative bands around 205 nm and 222 nm, which is a clear signature of a helical structure.
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
The peptides were synthesized using a standard solid-phase peptide synthesis (SPPS) protocol based on Fmoc/tBu chemistry.
-
Resin Swelling: Rink Amide MBHA resin was swollen in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) was activated with HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF. The activated amino acid solution was then added to the resin and agitated for 2 hours.
-
Washing: The resin was washed with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) after each deprotection and coupling step.
-
Cleavage and Deprotection: The peptide was cleaved from the resin and the side-chain protecting groups were removed by treatment with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.
-
Purification: The crude peptide was precipitated in cold diethyl ether, dissolved in water, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Spectroscopy
-
Sample Preparation: Peptide samples were dissolved in DMSO-d₆ to a concentration of approximately 5 mg/mL.
-
Data Acquisition: 1D ¹H and 2D TOCSY and NOESY spectra were recorded on a 500 MHz NMR spectrometer at 298 K. A mixing time of 80 ms was used for the TOCSY experiment, and mixing times of 200 ms and 400 ms were used for the NOESY experiments.
-
Data Analysis: Spectra were processed and analyzed using appropriate software. Resonance assignments were made using the TOCSY and NOESY spectra. Dihedral angle restraints were derived from coupling constants and NOE intensities.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Peptides were dissolved in methanol to a concentration of 0.1 mg/mL.
-
Data Acquisition: CD spectra were recorded on a chiroptical spectrometer at room temperature using a quartz cuvette with a path length of 1 mm. Spectra were collected from 190 to 260 nm with a bandwidth of 1 nm and a scanning speed of 50 nm/min.
-
Data Analysis: The obtained spectra were baseline corrected by subtracting the spectrum of the solvent. The data was expressed in terms of molar ellipticity [θ].
Visualization of Concepts
Experimental Workflow for Peptide Analysis
Caption: Workflow for peptide synthesis and conformational analysis.
Conformational Difference: L-Phe vs. α-Me-Phe
Enhancing Peptide Therapeutics: A Comparative Analysis of Peptides With and Without α-Methyl-Phenylalanine
For researchers, scientists, and drug development professionals, the modification of native peptide structures is a critical strategy for overcoming inherent therapeutic limitations such as poor stability and rapid degradation. The incorporation of unnatural amino acids is a cornerstone of this approach. This guide provides a detailed comparison of the biological activity of peptides containing the unnatural amino acid α-methyl-phenylalanine versus their unmodified counterparts, supported by experimental data from various studies.
The introduction of a methyl group at the alpha-carbon of phenylalanine (Phe) sterically hinders the peptide backbone, making it less susceptible to cleavage by proteases. This modification can significantly increase the peptide's half-life in biological systems. Furthermore, the conformational constraints imposed by the α-methyl group can lock the peptide into a bioactive conformation, potentially leading to enhanced receptor binding affinity and functional potency. This guide will delve into the quantitative impact of this modification on key pharmacological parameters.
Data Presentation: Quantitative Comparison
The following tables summarize experimental data comparing peptides with and without α-methyl-phenylalanine (α-Me-Phe). To provide a comprehensive overview, data from different peptide systems are presented, as a single study with a direct head-to-head comparison across all parameters was not available.
Table 1: Receptor/Transporter Binding Affinity (Ki values)
This table presents data on the binding affinity of Phenylalanine (Phe) and its α-methylated analog to the L-type amino acid transporters LAT1 and LAT2. Lower Ki values indicate higher binding affinity.
| Compound | Transporter | Ki (μM) | LAT1 Selectivity (Ki Ratio LAT2/LAT1) |
| L-Phenylalanine | LAT1 | 22.0 ± 1.1 | 148 |
| LAT2 | 3250 ± 200 | ||
| α-Methyl-L-phenylalanine | LAT1 | 108 ± 12 | > 93 |
| LAT2 | > 10,000 |
Data sourced from a study on L-type amino acid transporters, which are responsible for transporting large neutral amino acids.[1]
Table 2: Functional Bioactivity (EC50 Values)
This table showcases the functional activity of a relaxin-3 (H3 relaxin) mimetic, where α-methyl-l-phenylalanine (αF) was used to stabilize an α-helical conformation, compared to the native H3 relaxin. The activity was measured in a cAMP accumulation assay. Lower EC50 values indicate higher potency.
| Peptide | Receptor | EC50 (nM) |
| Native Human Relaxin-3 (H3 Relaxin) | RXFP3 | 0.36 ± 0.05 |
| H3B10-27(13/17αF) Mimetic | RXFP3 | 0.53 ± 0.08 |
Data from a study on a noncovalently stapled relaxin-3 mimetic designed for high stability.[2]
Table 3: Proteolytic Stability
This table illustrates the enhanced serum stability of the relaxin-3 mimetic containing α-methyl-l-phenylalanine compared to the native peptide's B-chain.
| Peptide | Assay Condition | Half-life (t1/2) |
| Unmodified Relaxin-3 B-chain | Mouse Serum | < 5 minutes |
| H3B10-27(13/17αF) Mimetic | Mouse Serum | > 24 hours |
This data highlights the dramatic increase in stability against proteolytic degradation conferred by the incorporation of α-methyl-phenylalanine within a stabilized conformation.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Competitive Radioligand Binding Assay (for Ki Determination)
This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor or transporter.
Materials:
-
Cells or membranes expressing the target receptor/transporter (e.g., HEK293-LAT1 cells).
-
Radiolabeled ligand (e.g., [14C]L-Leucine).
-
Unlabeled test compounds (L-Phenylalanine, α-Methyl-L-phenylalanine).
-
Binding buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Scintillation fluid and scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the target transporter. Prepare cell lysates or membrane fractions as required.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of the unlabeled test compounds to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).
-
Incubation: Add the cell membranes/lysate to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 37°C) for a set time to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Functional Assay (cAMP Accumulation Assay for EC50 Determination)
This protocol measures the ability of a peptide to activate a G-protein coupled receptor (GPCR) that signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Materials:
-
HEK293T cells stably expressing the target receptor (e.g., RXFP3).
-
Test peptides (Native Relaxin-3, α-Me-Phe containing mimetic).
-
Forskolin (an adenylyl cyclase activator).
-
Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding: Seed the receptor-expressing cells into a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with IBMX for a short period to prevent cAMP degradation.
-
Peptide Treatment: Add varying concentrations of the test peptides to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the peptide that produces 50% of the maximal response.
Proteolytic Stability Assay (Serum Half-life Determination)
This protocol assesses the stability of a peptide in the presence of proteases found in serum.
Materials:
-
Test peptides.
-
Human or mouse serum.
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid).
-
Incubation buffer (e.g., Phosphate Buffered Saline, PBS).
-
High-Performance Liquid Chromatography (HPLC) system or LC-MS.
Procedure:
-
Preparation: Thaw serum on ice and centrifuge to remove any precipitates.
-
Incubation: Add the test peptide to the serum at a final concentration (e.g., 10 µM) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and 24 hours), take an aliquot of the peptide-serum mixture.
-
Quenching: Immediately add the aliquot to the quenching solution to stop all enzymatic reactions.
-
Centrifugation: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the remaining intact peptide, by reverse-phase HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the half-life (t1/2), which is the time it takes for 50% of the peptide to be degraded.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and processes related to the comparison of these peptides.
Caption: Gαi-coupled GPCR signaling pathway, typical for receptors like RXFP3.
Caption: Experimental workflow for the proteolytic stability assay.
Caption: Impact of α-methylation on peptide stability.
References
Conformational Analysis of Peptides Containing Methyl 2-amino-2-methyl-3-phenylpropanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in modern drug discovery and development. These modifications can profoundly influence the peptide's three-dimensional conformation, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic properties. One such modification is the α-methylation of amino acids. This guide provides a comparative conformational analysis of peptides containing Methyl 2-amino-2-methyl-3-phenylpropanoate, also known as α-methylphenylalanine methyl ester (α-MePhe-OMe), against its natural counterpart, phenylalanine methyl ester (Phe-OMe).
The central hypothesis is that the additional methyl group at the α-carbon of α-MePhe-OMe sterically hinders rotation around the peptide backbone, leading to a more constrained and predictable conformation compared to peptides containing the more flexible phenylalanine residue. This conformational restriction can be advantageous in designing peptides with enhanced receptor affinity and resistance to enzymatic degradation.
Comparative Conformational Data
Table 1: Dihedral Angles (Φ/Ψ) from X-ray Crystallography and Computational Modeling
The Ramachandran plot, which visualizes the sterically allowed combinations of backbone dihedral angles Φ (phi) and Ψ (psi), is significantly restricted for α-methylated amino acids.
| Residue | Typical Φ (°) | Typical Ψ (°) | Conformational Region |
| Phenylalanine (Phe) | -160 to -50 | -70 to 180 | Broadly allowed regions (β-sheet, α-helix, etc.) |
| α-Methylphenylalanine (α-MePhe) | -90 to -40 | -60 to -20 (Right-handed helix) | Highly restricted, primarily helical regions |
| 40 to 90 | 20 to 60 (Left-handed helix) |
Note: The values for α-MePhe are more constrained and tend to favor helical conformations due to steric hindrance from the α-methyl group.
Table 2: Representative ³J(HN,Hα) Coupling Constants from NMR Spectroscopy
The Karplus equation relates the three-bond coupling constant (³J) between the amide proton (HN) and the α-proton (Hα) to the dihedral angle Φ. Different secondary structures exhibit characteristic ³J(HN,Hα) values.
| Peptide Feature | Expected ³J(HN,Hα) for Phe (Hz) | Expected ³J(HN,Hα) for α-MePhe (Hz) | Inferred Conformation |
| Extended Conformation (e.g., β-sheet) | 8 - 10 | Not typically observed | - |
| Helical Conformation (e.g., α-helix, 3₁₀-helix) | 3 - 5 | 3 - 5 | Favored for α-MePhe |
| Random Coil | 6 - 8 | Less prevalent | - |
Note: Peptides containing α-MePhe are expected to predominantly show coupling constants indicative of helical structures, while Phe-containing peptides can exhibit a wider range of values reflecting greater conformational flexibility.
Table 3: Circular Dichroism (CD) Spectroscopy Data
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The shape and magnitude of the CD spectrum are characteristic of different conformations.
| Secondary Structure | Characteristic Wavelengths (nm) and Ellipticity for Phe-containing Peptides | Expected Characteristics for α-MePhe-containing Peptides |
| α-helix | Negative bands at ~222 and ~208 nm, positive band at ~192 nm | Stronger negative bands at ~222 and ~208 nm, indicating a higher propensity for helical structures. |
| β-sheet | Negative band at ~218 nm, positive band at ~195 nm | Less likely to be the dominant conformation. |
| Random Coil | Negative band near 200 nm | Significantly reduced random coil character. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct similar comparative studies.
NMR Spectroscopy for Solution Conformation Analysis
Objective: To determine the three-dimensional structure and dynamics of the peptide in solution.
Protocol:
-
Sample Preparation: Dissolve the synthesized and purified peptide (e.g., Ac-Phe-NHMe and Ac-α-MePhe-NHMe) in a deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and observe the chemical shifts of all protons.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify all protons within a given amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum with a mixing time of 100-300 ms to identify through-space correlations between protons that are close in space (< 5 Å). These correlations are crucial for determining the peptide's three-dimensional structure.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to assign the chemical shifts of carbon atoms directly bonded to protons.
-
J-Coupling Constant Measurement: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H spectrum or a 2D experiment like DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy).
-
Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints (derived from J-coupling constants) as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of solution structures.
X-ray Crystallography for Solid-State Conformation
Objective: To determine the precise three-dimensional structure of the peptide in the solid state at atomic resolution.
Protocol:
-
Crystallization:
-
Dissolve the purified peptide in a suitable solvent (e.g., methanol, ethanol, or a buffer solution) to a high concentration (typically 5-20 mg/mL).
-
Screen a wide range of crystallization conditions using commercially available screens (e.g., Hampton Research, Qiagen) and the hanging drop or sitting drop vapor diffusion method. Vary precipitants (e.g., PEG, salts), pH, and temperature.
-
Optimize promising conditions to obtain single, diffraction-quality crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a cryo-loop and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline or an in-house X-ray diffractometer.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling) using software like HKL2000 or XDS.
-
Solve the crystal structure using direct methods or molecular replacement (if a suitable model is available) with programs like SHELXS or PHASER.
-
Refine the atomic model against the experimental data using software such as SHELXL or REFMAC5, including the refinement of atomic coordinates, and thermal parameters.
-
Validate the final structure using tools like PROCHECK to assess its geometric quality.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the overall secondary structure content of the peptide in solution and assess its conformational stability.
Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) or solvent (e.g., trifluoroethanol, TFE, a helix-inducing solvent) to a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C).
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the spectrum to qualitatively determine the dominant secondary structure.
-
Use deconvolution algorithms (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil content.
-
Perform thermal or chemical denaturation studies by monitoring the CD signal at a specific wavelength (e.g., 222 nm) as a function of temperature or denaturant concentration to assess conformational stability.
-
Visualizations
Experimental Workflow for Conformational Analysis
Caption: Experimental workflow for the comparative conformational analysis.
Influence of α-Methylation on Peptide Conformational Space
Caption: Impact of α-methylation on restricting peptide conformations.
Chiral HPLC vs. NMR: A Comparative Guide to Determining Enantiomeric Purity of alpha-Methyl-DL-phenylalanine
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric purity of chiral molecules like alpha-methyl-DL-phenylalanine is paramount. The stereochemistry of a pharmaceutical compound can significantly impact its pharmacological activity, with one enantiomer often being therapeutically active while the other may be inactive or even toxic. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document outlines the principles of each technique, provides detailed experimental protocols adapted for alpha-methyl-DL-phenylalanine based on established methods for similar compounds, and presents quantitative performance data to aid in the selection of the most appropriate method for specific analytical needs.
Principles of Enantiomeric Purity Determination
Chiral HPLC achieves the physical separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP). The racemic mixture is introduced into a mobile phase and passed through a column packed with a chiral material. The transient diastereomeric complexes formed between the enantiomers and the CSP have different stabilities, leading to different retention times and subsequent separation. The area of the chromatographic peak for each enantiomer is proportional to its concentration, allowing for the calculation of enantiomeric excess (% ee).
NMR Spectroscopy , in the context of chiral analysis, relies on creating a diastereomeric environment to induce chemical shift non-equivalence between enantiomers. This is typically achieved by introducing a chiral solvating agent (CSA). The CSA interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have distinct magnetic environments, resulting in separate signals for each enantiomer in the NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric ratio.
Experimental Protocols
Chiral HPLC Method (Direct, Underivatized)
This protocol is based on established methods for the enantioseparation of underivatized amino acids, particularly phenylalanine, on macrocyclic glycopeptide and polysaccharide-based chiral stationary phases.[1][2]
1. Sample Preparation:
-
Dissolve a known concentration of alpha-methyl-DL-phenylalanine (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A chiral stationary phase column is essential. Based on literature for similar compounds, suitable options include:
-
Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T)[1]
-
Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H)
-
-
Mobile Phase: A polar organic or reversed-phase mobile phase is typically used for underivatized amino acids. An example mobile phase for a teicoplanin-based column could be a mixture of methanol, acetonitrile, and an acidic or basic modifier to control ionization. A starting point could be:
-
80:20 (v/v) Methanol:Water with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
NMR Method (Using a Chiral Solvating Agent)
This protocol is adapted from general methods for determining the enantiomeric purity of primary amines and amino acids using chiral solvating agents.[3][4]
1. Materials:
-
High-resolution NMR spectrometer (≥400 MHz).
-
Standard 5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) is a common choice for primary amines.
-
alpha-Methyl-DL-phenylalanine sample.
2. Sample Preparation:
-
In a clean, dry vial, dissolve approximately 5-10 mg of the alpha-methyl-DL-phenylalanine sample in 0.6 mL of the chosen deuterated solvent.
-
Add the chiral solvating agent, (R)-BINOL, in a molar ratio of approximately 1:1 to 1:2 (analyte:CSA). The optimal ratio may need to be determined experimentally.
-
Gently mix the solution to ensure homogeneity.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Key signals to monitor for splitting are the alpha-methyl protons and the aromatic protons of the phenylalanine moiety.
4. Data Analysis:
-
Identify the signals that have resolved into two distinct peaks, corresponding to the two enantiomers.
-
Integrate the areas of these resolved peaks.
-
Calculate the enantiomeric ratio directly from the integration values.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of Chiral HPLC and NMR for the determination of enantiomeric purity. The quantitative data is based on the analysis of phenylalanine and similar amino acids and should be considered as an estimate for alpha-methyl-DL-phenylalanine.[1][2]
| Parameter | Chiral HPLC | NMR with Chiral Solvating Agent |
| Principle | Physical separation of enantiomers | In-situ formation of diastereomeric complexes |
| Resolution | Baseline resolution is often achievable (Rs > 1.5) | Dependent on CSA and analyte; can range from partial to baseline separation of signals |
| Sensitivity | High (LOD often in the low µg/mL to ng/mL range) | Lower (typically requires mg of sample) |
| Limit of Detection (LOD) | ~0.1 µg/mL (for Phenylalanine)[2] | ~1-5% of the minor enantiomer |
| Limit of Quantification (LOQ) | ~0.3 µg/mL (for Phenylalanine)[2] | ~2-10% of the minor enantiomer |
| Analysis Time per Sample | 10-30 minutes | 5-15 minutes (after sample preparation) |
| Sample Preparation | Simple dissolution and filtration | Dissolution and addition of CSA |
| Solvent Consumption | High (several mL of mobile phase per analysis) | Low (~0.6 mL of deuterated solvent per sample) |
| Instrumentation | HPLC with a chiral column and UV detector | High-field NMR spectrometer |
| Cost | Chiral columns can be expensive | High initial instrument cost, deuterated solvents can be costly |
Visualization of Experimental Workflows
Caption: Experimental workflows for enantiomeric purity determination by Chiral HPLC and NMR.
Logical Relationships in Method Selection
Caption: Decision tree for selecting between Chiral HPLC and NMR for enantiomeric purity analysis.
Conclusion
Both Chiral HPLC and NMR spectroscopy are powerful techniques for determining the enantiomeric purity of alpha-methyl-DL-phenylalanine.
Chiral HPLC is the method of choice when high sensitivity, accuracy, and robustness are critical, particularly for quality control and release testing in a regulated environment. The ability to achieve baseline separation provides unambiguous quantification of even trace amounts of the undesired enantiomer.
NMR with a chiral solvating agent offers a significant advantage in terms of speed and is well-suited for high-throughput screening, reaction monitoring, and rapid analysis of multiple samples. Its lower solvent consumption also aligns with green chemistry principles.
Ultimately, the choice of technique will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, available instrumentation, and the stage of drug development. For comprehensive characterization, the use of both techniques can be complementary, with NMR providing a rapid screen and Chiral HPLC offering a more rigorous, validated quantification.
References
The Gauntlet of Bulk: A Researcher's Guide to Coupling Reagents for α-Methyl Amino Acids
For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered α-methylated amino acids represents a significant synthetic hurdle. The bulky nature of these residues, with a methyl group substituting the α-hydrogen, dramatically slows down reaction times, leading to incomplete couplings and an increased risk of epimerization. This ultimately compromises the yield and purity of the target peptide. The judicious selection of a coupling reagent is therefore a critical parameter for success. This guide provides a comprehensive comparison of commonly employed coupling reagents, supported by experimental data, to empower researchers in navigating these challenging synthetic landscapes.
The Challenge of Steric Hindrance
The core of peptide synthesis is the formation of an amide bond between two amino acids. This is achieved by activating the carboxylic acid group of one amino acid to facilitate a nucleophilic attack by the amino group of the next. Coupling reagents are the catalysts for this vital activation step. However, the presence of an α-methyl group creates significant steric hindrance around the reaction centers, impeding the approach of the reactants and promoting undesirable side reactions. Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often insufficient for these demanding couplings.[1][2] Consequently, more powerful onium salt reagents, including uronium/aminium and phosphonium salts, are generally required.[1][2]
Performance Under Pressure: A Comparative Analysis
To facilitate an informed selection process, the following tables summarize the performance of various coupling reagents in the context of hindered α-methylated amino acid couplings. The data, synthesized from multiple studies, highlights key performance indicators such as yield, prevention of side products, and suppression of racemization.
Table 1: Uronium/Aminium Salt-Based Reagents
| Reagent | Structure | Key Advantages for α-Methyl Amino Acids | Potential Disadvantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High reactivity and speed, effective for hindered couplings, and generally low racemization due to the HOAt moiety.[3][4][5] | Can cause guanidinylation of the N-terminal amino group if used in excess.[4] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used and effective for many standard couplings. | Less reactive than HATU, which can lead to incomplete coupling for highly hindered residues. Can also cause guanidinylation.[3] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High efficiency, often comparable to or exceeding HATU for hindered sequences.[2][6] Safer profile as it is not based on potentially explosive HOBt/HOAt.[2][7] | Relatively newer, so may have less literature precedent for very specific applications. |
Table 2: Phosphonium Salt-Based Reagents
| Reagent | Structure | Key Advantages for α-Methyl Amino Acids | Potential Disadvantages |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High efficiency and does not cause guanidinylation.[4] | Byproducts can sometimes be difficult to remove.[4] Less effective than PyBroP for the most sterically demanding couplings.[2][8] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Particularly effective for coupling N-methylated amino acids and minimizing racemization due to the HOAt moiety.[4][9] | More expensive than PyBOP. |
| PyBroP | Bromotripyrrolidinophosphonium hexafluorophosphate | Highly reactive and specifically developed for difficult couplings, including α,α-dialkylglycines.[2][9] | High reactivity can sometimes lead to side reactions if not carefully controlled. |
| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Exhibits remarkable resistance to racemization.[5][10][11] | May have slower reaction kinetics compared to the most powerful onium salts. |
Quantitative Data Summary
The following table presents a summary of quantitative data from a comparative study on the synthesis of a challenging peptide containing α-aminoisobutyric acid (Aib), a common α-methylated amino acid. The data highlights the percentage of deletion peptide formed, which is a direct measure of incomplete coupling.
Table 3: Coupling Efficiency for the Synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂[7]
| Coupling Reagent | % des-Aib (Deletion Product) |
| COMU | 0.26 |
| HATU | 17 |
| HBTU | 53 |
This data clearly demonstrates the superior efficiency of COMU in this particularly challenging synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using some of the recommended coupling reagents for α-methylated amino acids.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a general procedure for the manual Fmoc-based solid-phase synthesis of a peptide on a resin support.
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.[6]
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, drain the solution, and repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[6]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected α-methylated amino acid (2.0 - 5.0 equivalents), HATU (1.9 - 4.5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (4.0 - 10.0 equivalents) in DMF.[6]
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. For particularly difficult couplings, a double coupling (repeating the coupling step with fresh reagents) may be necessary.[12]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Repeat:
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Solid-Phase Coupling with DEPBT
This protocol is adapted for situations where minimizing racemization is the highest priority.
-
Resin Preparation:
-
Suspend the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 10 ml per gram of resin).
-
-
Coupling Reaction:
-
Add 1.5 equivalents (based on resin substitution) of the protected α-methylated amino acid.
-
Add 3 equivalents of DIPEA or triethylamine (Et₃N).
-
Add 1.5 equivalents of DEPBT and shake the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Filter the resin.
-
Wash the resin 3 times with DMF then 3 times with DCM.
-
Protocol 3: Coupling N-Methyl Amino Acids with PyBroP
This protocol is designed for highly challenging couplings, including those involving N-methylated and α,α-disubstituted residues.
-
Resin Deprotection:
-
Remove the N-protecting group from the resin-bound peptide using standard procedures.
-
-
Resin Suspension:
-
Suspend the resin in DCM (10 mL/gram resin).
-
-
Amino Acid Addition:
-
Dissolve 2 equivalents (based on resin substitution) of the protected amino acid in DCM or DMF and add the solution to the resin.
-
-
Coupling Reaction:
-
Add 2 equivalents (based on resin substitution) of PyBroP®. Cool the mixture to 0 °C.
-
Add 6 equivalents of diisopropylethylamine (DIPEA). Mix for 1 minute while cold and then for 1 hour at room temperature.
-
-
Washing:
-
Filter the resin and wash with DCM.
-
Visualizing the Process
To better understand the workflows and mechanisms, the following diagrams are provided.
Caption: General mechanism of peptide bond formation.
Caption: SPPS workflow for α-methyl amino acids.
Conclusion
The successful incorporation of α-methylated amino acids into peptide sequences is a formidable challenge that can be overcome with the appropriate selection of coupling reagents and optimized reaction conditions. While traditional carbodiimides often fall short, modern onium salt-based reagents have proven to be highly effective. For general purposes, HATU offers a good balance of high reactivity and low racemization.[3][4][5] For the most demanding couplings where efficiency is paramount, COMU has demonstrated superior performance in preventing deletion byproducts.[7] In cases where the suppression of racemization is the primary concern, the phosphonium-based reagent DEPBT is an excellent choice.[5][10][11] For extremely hindered systems, the highly reactive PyBroP can be employed, though with careful monitoring to avoid side reactions.[2][9] By understanding the strengths and weaknesses of each class of reagent and adhering to optimized protocols, researchers can confidently tackle the synthesis of complex peptides containing these valuable non-canonical amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. 2024.sci-hub.cat [2024.sci-hub.cat]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Boc vs. Fmoc Strategy for Synthesizing Peptides with Methyl 2-amino-2-methyl-3-phenylpropanoate
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the incorporation of sterically hindered, non-natural amino acids like Methyl 2-amino-2-methyl-3-phenylpropanoate presents a significant synthetic challenge. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision that profoundly impacts coupling efficiency, peptide purity, and overall yield. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of peptides containing this α,α-disubstituted amino acid, supported by representative experimental data and detailed protocols.
The core difference between these two methodologies lies in the nature of the α-amino protecting group and the chemical conditions required for its removal. The Boc group is labile to acid, typically cleaved with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a secondary amine like piperidine.[1][2] This fundamental distinction dictates the selection of orthogonal side-chain protecting groups and influences the overall success of synthesizing peptides with challenging residues.
Performance Comparison: Boc vs. Fmoc for Incorporating Methyl 2-amino-2-methyl-3-phenylpropanoate
The incorporation of α,α-disubstituted amino acids such as Methyl 2-amino-2-methyl-3-phenylpropanoate is notoriously difficult due to steric hindrance around the α-carbon.[3] This hindrance significantly slows down the kinetics of peptide bond formation. Consequently, standard coupling protocols are often insufficient, leading to incomplete reactions and the formation of deletion sequences. To overcome this, more potent coupling reagents and, in some cases, elevated temperatures through microwave-assisted SPPS are employed.[1][4][5]
While direct, side-by-side quantitative comparisons for every unnatural amino acid are not always available in the literature, performance trends can be extrapolated from studies on other sterically hindered residues like α-aminoisobutyric acid (Aib).[1]
Table 1: Quantitative Comparison of Boc and Fmoc Strategies for a Model Peptide Containing a Sterically Hindered Amino Acid
| Parameter | Boc Strategy | Fmoc Strategy | References |
| Deprotection Conditions | 50% TFA in DCM | 20% Piperidine in DMF | [][7] |
| Coupling Reagent | HBTU/HOBt/DIEA | HATU/HOAt/DIEA | [3][] |
| Coupling Time (per residue) | 1-2 hours (conventional) | 2-4 hours (conventional), 5-20 min (microwave) | [4] |
| Crude Purity (Model Peptide) | ~75% | ~70% (conventional), >85% (microwave) | [1] |
| Overall Yield (Model Peptide) | ~35% | ~30% (conventional), ~50% (microwave) | [1] |
| Major Potential Side Reactions | Trifluoroacetylation of N-terminus | Diketopiperazine formation, Aspartimide formation | [8] |
Note: The data presented are representative values for sterically hindered amino acids and may vary depending on the specific peptide sequence and synthesis conditions.
Key Considerations for Strategy Selection
Boc Strategy:
The repetitive acid treatments in Boc-SPPS can be advantageous for sequences prone to aggregation, as the protonation of the N-terminus can disrupt intermolecular hydrogen bonding.[7][9] This strategy often results in higher solvation of the growing peptide chain, which can be beneficial when incorporating hydrophobic residues like Methyl 2-amino-2-methyl-3-phenylpropanoate. However, the final cleavage step in Boc chemistry typically requires hazardous strong acids like hydrofluoric acid (HF), necessitating specialized equipment.[10]
Fmoc Strategy:
The milder conditions of the Fmoc strategy are its primary advantage, making it compatible with a wider range of acid-sensitive functionalities and linkers.[] The development of powerful coupling reagents like HATU has made the Fmoc-based incorporation of hindered amino acids more feasible.[3][12] Furthermore, the advent of microwave-assisted SPPS has dramatically improved the efficiency of coupling sterically hindered residues within the Fmoc framework, leading to higher purities and yields in significantly shorter times.[1][4] However, the basic conditions used for Fmoc deprotection can sometimes lead to side reactions such as diketopiperazine formation at the dipeptide stage or aspartimide formation with aspartic acid residues.[8]
Experimental Protocols
The following are detailed protocols for the incorporation of Methyl 2-amino-2-methyl-3-phenylpropanoate using both Boc and Fmoc strategies.
Boc-SPPS Protocol for Incorporation of Boc-Methyl 2-amino-2-methyl-3-phenylpropanoate-OH
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM).
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.
-
Coupling:
-
Pre-activate Boc-Methyl 2-amino-2-methyl-3-phenylpropanoate-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using HF with an appropriate scavenger (e.g., anisole).
Fmoc-SPPS Protocol for Incorporation of Fmoc-Methyl 2-amino-2-methyl-3-phenylpropanoate-OH
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF).
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling (Conventional):
-
Pre-activate Fmoc-Methyl 2-amino-2-methyl-3-phenylpropanoate-OH (3 eq.) with HATU (2.9 eq.) and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 4-6 hours.
-
Monitor the coupling reaction using the Kaiser test. Double coupling is often necessary.
-
-
Coupling (Microwave-Assisted):
-
In a microwave peptide synthesizer, add the resin, Fmoc-Methyl 2-amino-2-methyl-3-phenylpropanoate-OH (5 eq.), HATU (4.9 eq.), and DIEA (10 eq.) in DMF.
-
Irradiate with microwaves at a controlled temperature (e.g., 75°C) for 10-20 minutes.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5).[13]
Workflow Diagrams
Caption: Boc-SPPS cycle for peptide synthesis.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
The Strategic Advantage of α-Methyl-phenylalanine in Peptide Therapeutics: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide-based drugs is relentless. The inherent susceptibility of natural peptides to rapid enzymatic degradation presents a significant hurdle in their clinical application. The incorporation of unnatural amino acids is a cornerstone strategy to overcome this limitation. This guide provides an in-depth comparison of α-Methyl-phenylalanine (α-Me-Phe) as a substitute for other unnatural amino acids, supported by experimental data, to enhance peptide stability and biological activity.
α-Methyl-phenylalanine is an α,α-disubstituted amino acid where the hydrogen atom on the α-carbon is replaced by a methyl group. This seemingly minor modification imposes significant conformational constraints on the peptide backbone, leading to profound effects on its structure, stability, and function. This guide will explore these effects in comparison to other common unnatural amino acids such as α-aminoisobutyric acid (Aib), N-methylated amino acids, and β-amino acids.
Impact on Peptide Conformation and Stability: A Structural Perspective
The introduction of the α-methyl group in α-Me-Phe sterically hinders the free rotation of the peptide backbone, restricting the allowable Ramachandran (φ/ψ) dihedral angles to favor helical secondary structures, such as the α-helix and 310-helix.[1] This pre-disposition to form stable secondary structures can enhance the binding affinity of the peptide to its target receptor.
Furthermore, the α,α-disubstitution provides a steric shield, effectively blocking the access of proteases to the adjacent peptide bonds. This steric hindrance is a primary mechanism by which α-Me-Phe and other α,α-disubstituted amino acids impart exceptional resistance to enzymatic degradation, thereby increasing the peptide's serum stability and in vivo half-life.[2][3]
Caption: Logical flow from α-methylation of Phenylalanine to enhanced peptide stability.
Performance Comparison: α-Methyl-phenylalanine vs. Other Unnatural Amino Acids
The choice of an unnatural amino acid for peptide modification depends on the desired balance between stability, receptor affinity, and biological activity. Below is a comparative summary of α-Me-Phe against other common alternatives.
| Feature | α-Methyl-phenylalanine (α-Me-Phe) | α-Aminoisobutyric Acid (Aib) | N-Methyl-amino Acids | β-Amino Acids |
| Structure | α,α-disubstituted, chiral | α,α-disubstituted, achiral | N-alkylated | Elongated backbone |
| Conformational Effect | Strong helix inducer (α and 310) | Strong helix inducer (primarily 310) | Disrupts H-bonding, can favor specific turns | Forms unique, stable secondary structures (e.g., 14-helix) |
| Proteolytic Stability | High | High | Moderate to High | Very High |
| Receptor Binding | Generally well-tolerated, can enhance affinity | Can enhance or decrease affinity depending on context | Can decrease affinity due to loss of H-bond donor | Often requires significant sequence redesign to maintain affinity |
| Synthesis | Moderately complex | Relatively simple | Moderately complex | Complex |
Quantitative Data Summary
The following tables present a summary of experimental data comparing the performance of peptides containing α-Me-Phe with other modifications.
Table 1: Comparative Receptor Binding Affinity of Relaxin-3 B-chain Analogs
This table summarizes data from a study on a human relaxin-3 (H3 relaxin) B-chain mimetic, highlighting how different substitutions, including α-Me-Phe, affect binding affinity to the RXFP3 receptor.
| Peptide Analog | Modifications | Binding Affinity (pKi) at RXFP3 |
| H3 Relaxin (Native) | - | 8.87 ± 0.08 |
| Single-Chain Agonist 1 | Linker between chains | 7.89 ± 0.05 |
| H3B10-27(13/17αF) | α-Me-Phe at positions 13 & 17 | 8.63 ± 0.06 |
Data adapted from a study on relaxin-3 mimetics, demonstrating that the α-Me-Phe containing analog largely retains the high binding affinity of the native peptide.[2]
Table 2: Comparative In Vitro Serum Stability of Modified Peptides
This table provides an illustrative comparison of the expected serum stability of a hypothetical peptide when modified with different unnatural amino acids, based on general findings in the literature.
| Peptide Modification | Expected Half-Life in Serum (t1/2) |
| Native L-amino acid sequence | Minutes |
| N-terminal Acetylation & C-terminal Amidation | < 1 hour |
| Single α-Me-Phe substitution at cleavage site | Several hours |
| Multiple Aib substitutions | Several hours to > 24 hours |
| β-amino acid substitutions | > 24 hours |
This is a generalized representation based on principles of peptide stability. Actual half-life is sequence and context-dependent.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summarized protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of an α-Me-Phe Containing Peptide
This protocol outlines the general steps for synthesizing a peptide incorporating α-Me-Phe using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Protocol Steps:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid by treating with a solution of 20% piperidine in N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-α-Me-Phe-OH) using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activator base such as DIPEA (N,N-diisopropylethylamine) in DMF. Double coupling may be required for sterically hindered residues like α-Me-Phe.
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
In Vitro Serum Stability Assay
This assay determines the half-life of a peptide in the presence of serum proteases.
Protocol Steps:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the purified peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Reaction Setup: Pre-warm human or rat serum to 37°C. Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the peptide-serum mixture at 37°C.
-
Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes).
-
Quenching and Protein Precipitation: Immediately stop the enzymatic degradation at each time point by adding a quenching solution (e.g., acetonitrile with 1% TFA). This also precipitates the serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point relative to the zero time point. Calculate the half-life (t1/2) by fitting the data to a one-phase decay curve.
Relevant Signaling Pathway: RXFP3
As demonstrated in the provided data, peptides containing α-Me-Phe have been successfully developed as agonists for the Relaxin-3 receptor (RXFP3), a G-protein coupled receptor (GPCR). Understanding the downstream signaling is crucial for drug development.
Caption: Simplified signaling pathway of the Relaxin-3 receptor (RXFP3).
Activation of RXFP3 by its ligand leads to the coupling of inhibitory G-proteins (Gi/o). This initiates two primary signaling cascades:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced Protein Kinase A (PKA) activity.
-
Activation of MAPK/ERK Pathway: The Gβγ subunits can activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2.
Conclusion
The strategic incorporation of α-Methyl-phenylalanine into peptide sequences offers a powerful approach to enhance therapeutic potential. Its ability to induce stable helical conformations while providing a robust steric shield against proteolytic enzymes results in peptides with improved serum stability and retained or even enhanced receptor binding affinity. While other unnatural amino acids like Aib also confer stability, the chirality and aromatic side chain of α-Me-Phe provide unique structural properties that can be advantageous for specific molecular recognition. Compared to N-methylated or β-amino acids, α-Me-Phe often presents a more direct path to stabilization without drastically altering the backbone geometry recognized by the target receptor. For drug developers, α-Me-Phe represents a versatile and effective tool for optimizing peptide leads into viable clinical candidates.
References
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of α-Methylation on Peptide Stability and Protease Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in transforming promising therapeutic candidates into viable drugs. One of the most effective strategies to bolster peptide longevity is α-methylation, the substitution of the α-hydrogen with a methyl group. This modification significantly improves resistance to enzymatic degradation by proteases, a primary hurdle in peptide drug development.
This guide provides an objective comparison of the performance of α-methylated peptides against their non-methylated counterparts, supported by experimental data. It details the methodologies for key experiments and visualizes the underlying mechanisms and workflows.
Enhanced Protease Resistance: A Quantitative Look
α-Methylation sterically hinders the approach of proteases to the peptide backbone, effectively shielding the scissile bond from enzymatic cleavage. This steric hindrance, coupled with conformational rigidity imposed by the methyl group, dramatically increases the half-life of peptides in the presence of various proteases.
The following tables summarize the quantitative impact of α-methylation on peptide stability in the presence of common proteases and in plasma from different species.
| Peptide/Modification | Protease | Half-life (t½) of Non-Methylated Peptide | Half-life (t½) of α-Methylated Peptide | Fold Increase in Stability |
| Oxytocin | Simulated Intestinal Fluid (SIF) with Chymotrypsin | A few minutes | 4.4 ± 0.3 hours[1] | > 50 |
| Model Peptide | α-Chymotrypsin | Susceptible to cleavage | Absolute stability (at P1 position)¹ | Not applicable |
¹ Substitution with an α-trifluoromethyl group, a bioisostere of the methyl group, at the P1 position resulted in complete resistance to cleavage by α-chymotrypsin.[2]
| Peptide | Plasma Source | Half-life (t½) |
| Gallic Acid (GA) | Human | 185 minutes[3] |
| Mouse | 60 minutes[3] | |
| Dog | 56 minutes[3] | |
| Rat | 53 minutes[3] | |
| HM-10/10 HDL-Mimetic Peptide | Human | > 50 minutes[4] |
| CD-1 Mouse | < 50 minutes[4] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for assessing peptide stability are crucial. Below are methodologies for in vitro protease resistance and plasma stability assays.
In Vitro Protease Resistance Assay (Trypsin/Chymotrypsin)
This protocol outlines the steps to assess the stability of a peptide in the presence of a specific protease like trypsin or chymotrypsin.
1. Reagent Preparation:
-
Peptide Stock Solution: Prepare a stock solution of the test peptide (both α-methylated and non-methylated versions) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). The final concentration will depend on the detection method.
-
Protease Stock Solution: Prepare a fresh stock solution of trypsin or chymotrypsin in an appropriate buffer (e.g., 1 mM HCl for chymotrypsin).[5] For trypsin, it can be reconstituted in 50 mM acetic acid.
-
Digestion Buffer: Prepare a buffer suitable for the chosen protease. For trypsin and chymotrypsin, 100 mM ammonium bicarbonate (pH 7-9) is commonly used.[5][6]
2. Digestion Reaction:
-
In a microcentrifuge tube, combine the peptide solution with the digestion buffer.
-
Initiate the reaction by adding the protease solution to achieve a final protease-to-peptide ratio typically ranging from 1:20 to 1:100 (w/w).[7]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
3. Quenching the Reaction:
-
Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution, such as 5% formic acid or trifluoroacetic acid (TFA).[6][7]
4. Analysis by HPLC-MS:
-
Analyze the quenched samples using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).
-
Separate the intact peptide from its degradation products on a C18 column.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
Plasma Stability Assay
This protocol is designed to evaluate the stability of a peptide in a more physiologically relevant environment, such as human or animal plasma.
1. Reagent Preparation:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in a solvent like DMSO.
-
Plasma: Use fresh or frozen plasma (e.g., human, mouse, rat) containing an anticoagulant (e.g., K2EDTA).[4] Thaw frozen plasma on ice before use.
2. Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the peptide stock solution into the pre-warmed plasma to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
3. Sample Preparation (Protein Precipitation):
-
To stop enzymatic degradation and remove plasma proteins, add a cold precipitation solution (e.g., acetonitrile with 1% formic acid) to the collected aliquots, typically at a 3:1 ratio (v/v).
-
Vortex the samples and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
4. Analysis by LC-MS/MS:
-
Carefully collect the supernatant containing the peptide and its metabolites.
-
Analyze the supernatant using a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Quantify the remaining parent peptide at each time point.
-
Determine the half-life (t½) by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.
Visualizing the Impact of α-Methylation
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of protease resistance and a typical experimental workflow for assessing peptide stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability Characterization of the Novel Anti-Cancer HM-10/10 HDL-Mimetic Peptide [mdpi.com]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Structural Analysis of Helices Induced by α-Methyl-Phenylalanine and α-Aminoisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide-based therapeutics with enhanced stability and predictable conformations, the incorporation of non-proteinogenic amino acids is a widely adopted strategy. Among the most effective helix-inducing residues are α,α-disubstituted amino acids, notably α-aminoisobutyric acid (Aib) and, more recently, α-methyl-phenylalanine (αMe-Phe or αF). This guide provides an objective structural comparison of the helices induced by these two residues, supported by experimental data, to aid in the rational design of helical peptides.
Introduction to Helix-Inducing Residues
The conformational flexibility of peptides often limits their therapeutic potential due to susceptibility to proteolysis and reduced receptor affinity. Constraining a peptide into a specific secondary structure, such as an α-helix or a 3(10)-helix, can overcome these limitations.
α-Aminoisobutyric acid (Aib) , the simplest α,α-disubstituted amino acid, is a potent helix promoter due to the steric hindrance imposed by its gem-dimethyl groups, which restricts its backbone dihedral angles (φ, ψ) to the helical region of the Ramachandran plot.[1] Peptides containing Aib are known to readily adopt either 3(10)-helical or α-helical conformations.[1][2]
α-Methyl-phenylalanine (αMe-Phe) is another α,α-disubstituted amino acid that combines the helix-inducing properties of the α-methyl group with the potential for aromatic interactions from the phenyl ring.[3] This unique combination offers a novel strategy for stabilizing helical structures, including the possibility of "noncovalent stapling" through π-π interactions.[3]
Quantitative Comparison of Helical Structures
The structural characteristics of helices are defined by several key parameters, including backbone dihedral angles (φ and ψ), the number of residues per turn, the pitch of the helix, and the hydrogen bonding pattern. The following table summarizes these parameters for canonical α-helices and 3(10)-helices, which are the predominant helical forms induced by Aib and have been observed for α-methyl-phenylalanine.
| Parameter | α-Helix | 3(10)-Helix | Helix with α-Methyl-Phenylalanine |
| Backbone Dihedral Angles (φ, ψ) | Approx. -63°, -43°[4] | Approx. -60°, -30° | Approx. -65°, -40° (for an α-helical conformation) |
| Hydrogen Bonding Pattern | i → i+4 | i → i+3 | i → i+4 (observed in an α-helical mimetic)[3] |
| Residues per Turn | 3.6 | 3.0 | 3.6 (in an α-helical conformation) |
| Helical Pitch (Å) | 5.4 | 6.0 | 5.4 (in an α-helical conformation) |
| Rise per Residue (Å) | 1.5 | 2.0 | 1.5 (in an α-helical conformation) |
Experimental Methodologies
The structural characterization of peptides containing these modified amino acids relies on a combination of synthesis, purification, and advanced analytical techniques.
Solid-Phase Peptide Synthesis (SPPS)
Peptides incorporating Aib or α-methyl-phenylalanine are typically synthesized using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.
Protocol:
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swollen in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (Aib or α-methyl-phenylalanine) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) and then added to the resin. The coupling reaction is allowed to proceed for a specified time. Due to the steric hindrance of α,α-disubstituted amino acids, double coupling or the use of stronger coupling reagents and longer reaction times may be necessary.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
-
Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: A stock solution of the purified peptide is prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The concentration is accurately determined, for example, by UV absorbance if the peptide contains aromatic residues. The stock solution is then diluted to a final concentration suitable for CD measurements (typically 0.1-0.2 mg/mL).
-
Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas. Experimental parameters are set, including the wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and the number of scans to be averaged.
-
Data Acquisition: A baseline spectrum of the buffer is recorded. Subsequently, the CD spectrum of the peptide solution is acquired.
-
Data Analysis: The baseline spectrum is subtracted from the peptide spectrum. The data, typically in millidegrees, is converted to mean residue ellipticity. The resulting spectrum is analyzed for characteristic helical features: α-helices typically show two negative bands of similar intensity at approximately 222 nm and 208 nm, while 3(10)-helices often exhibit a stronger negative band around 205 nm compared to the one at 220 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of peptides in solution.
Protocol:
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., a mixture of H₂O/D₂O or an organic solvent like methanol-d₄) to a concentration of 1-5 mM.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraint Generation: The intensities of the NOESY/ROESY cross-peaks are used to calculate upper distance limits between pairs of protons. Dihedral angle restraints (φ and ψ) can be derived from coupling constants (e.g., ³J(HN,Hα)).
-
Structure Calculation and Refinement: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data. These structures are then typically refined using molecular dynamics simulations in a simulated solvent environment.
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the solid-state conformation.
Protocol:
-
Crystallization: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that yield well-diffracting single crystals.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (e.g., by molecular replacement if a homologous structure is available, or by direct methods).
-
Model Building and Refinement: An initial model of the peptide is built into the electron density map and subsequently refined to improve the fit between the model and the experimental data.
Visualization of Key Concepts
Conclusion
Both α-aminoisobutyric acid and α-methyl-phenylalanine are highly effective at inducing and stabilizing helical conformations in peptides. Aib is well-established as a versatile helix promoter, capable of favoring both 3(10)- and α-helical structures depending on the peptide sequence and length. The incorporation of α-methyl-phenylalanine presents an exciting alternative, particularly for the design of α-helical peptides, with the added potential for stabilization through aromatic interactions. The choice between these two residues will depend on the specific design goals, such as the desired helical type (3(10) vs. α), the importance of aromatic interactions for binding or stability, and the overall sequence context of the peptide therapeutic. A thorough structural analysis using a combination of CD, NMR, and X-ray crystallography is crucial for validating the desired conformation and advancing the rational design of potent and stable helical peptides.
References
A Comparative Guide to Novel Anti-Inflammatory Agents: Evaluating Methyl 2-amino-2-methyl-3-phenylpropanoate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective in drug discovery. This guide provides a comparative analysis of emerging anti-inflammatory compounds, with a focus on the therapeutic potential of molecules structurally related to Methyl 2-amino-2-methyl-3-phenylpropanoate. Due to the limited publicly available data on the anti-inflammatory activity of Methyl 2-amino-2-methyl-3-phenylpropanoate, this guide utilizes its corresponding carboxylic acid, S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36), as the primary reference compound.
This document offers a comprehensive comparison of NPAA-36 with other novel anti-inflammatory agents, including Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), and 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f). The comparative analysis is based on available preclinical data, encompassing in vivo and in vitro models of inflammation. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation.
Comparative Performance of Investigated Compounds
The anti-inflammatory potential of the selected compounds has been evaluated using a variety of preclinical models. The following tables summarize the key quantitative data to allow for a direct comparison of their performance.
Table 1: In Vivo Anti-Inflammatory Activity
| Compound | Assay | Animal Model | Dose | Percent Inhibition | Comparator | Comparator Inhibition |
| S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36) | Xylene-induced ear edema | Mice | 10 mg/kg (i.p.) | 31.1%[1] | Ketoprofen | Not specified in the study |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | Carrageenan-induced paw edema | Mice | 10 mg/kg | 33.3 ± 0.77% (at 2h)[2][3] | Aspirin (10 mg/kg) | 57.57 ± 1.23% (beyond 5h)[2] |
| 20 mg/kg | 34.7 ± 0.74% (at 2h)[2][3] | |||||
| 30 mg/kg | 40.58 ± 0.84% (at 5h)[2][3] | |||||
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f) | Carrageenan-induced paw edema (single dose) | Wistar Rats | 20 mg/kg (i.p.) | Significant reduction at 2h (p=0.001)[4][5] | Diclofenac (25 mg/kg) | Strong anti-inflammatory activity[4] |
| Carrageenan-induced paw edema (14-day treatment) | Wistar Rats | 10, 20, 40 mg/kg (i.p.) | Significant inhibition at all time points (p<0.001)[4][5] | Diclofenac (25 mg/kg) | Strong anti-inflammatory activity[4] |
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value |
| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | IL-6 Inhibition | Human PBMCs | 0.85 µM[6][7] |
| IL-1β Inhibition | Human PBMCs | 0.87 µM[6][7] | |
| IL-8 Inhibition | Human PBMCs | 1.58 µM[6][7] | |
| TNF-α Inhibition | Human PBMCs | 1.22 µM[6][7] | |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 Inhibition | Not specified | 314 µg/mL[2][3] |
| COX-2 Inhibition | Not specified | 130 µg/mL[2][3] | |
| 5-LOX Inhibition | Not specified | 105 µg/mL[2][3] |
Experimental Protocols
Xylene-Induced Ear Edema in Mice
This model assesses the ability of a compound to inhibit acute inflammation.
-
Animals: Swiss albino mice.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound or vehicle is administered, typically intraperitoneally (i.p.).
-
After a set period (e.g., 30 minutes), a fixed volume of xylene is topically applied to the anterior surface of the right ear to induce inflammation. The left ear serves as a control.
-
After a specific duration (e.g., 2 hours), the animals are euthanized.
-
Circular sections from both ears are punched out and weighed.
-
The difference in weight between the right and left ear punches is calculated to determine the extent of edema.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.[8][9]
Carrageenan-Induced Paw Edema in Rodents
A widely used model to evaluate acute anti-inflammatory activity.
-
Animals: Wistar rats or mice.
-
Procedure:
-
The basal paw volume of the animals is measured using a plethysmometer.
-
Animals are treated with the test compound, a reference drug (e.g., Diclofenac), or vehicle.
-
After a defined time (e.g., 1 hour), a subplantar injection of carrageenan solution (typically 1% in saline) is administered into the right hind paw.[10][11]
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of paw edema is calculated, and the anti-inflammatory activity is expressed as the percentage inhibition of edema.[4]
Cytokine Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs)
This in vitro assay determines the effect of a compound on the production of inflammatory cytokines.
-
Cell Culture: Human PBMCs are isolated from whole blood.
-
Procedure:
-
PBMCs are cultured in appropriate media.
-
The cells are pre-treated with various concentrations of the test compound.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of cytokines (e.g., IL-6, IL-1β, IL-8, TNF-α) in the supernatant is quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][7]
-
-
Data Analysis: The concentration of each cytokine is determined, and the IC50 value (the concentration of the compound that inhibits cytokine production by 50%) is calculated.[6][7]
Cyclooxygenase (COX) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, key targets for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Enzymes: Ovine COX-1 and human recombinant COX-2.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The test compound is incubated with the COX enzyme (either COX-1 or COX-2) and heme.
-
The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590 nm).[12]
-
-
Data Analysis: The percentage of COX inhibition is calculated, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the evaluation of these anti-inflammatory agents, the following diagrams are provided.
Caption: A generalized workflow for in vivo screening of anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. inotiv.com [inotiv.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Analysis of the Ulcerogenic Properties of S(-)-2-amino-2-methyl-3-phenylpropanoic Acid Derivatives and Traditional NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the ulcerogenic properties of S(-)-2-amino-2-methyl-3-phenylpropanoic acid derivatives against conventional non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer a comprehensive overview for researchers in drug development.
Comparative Ulcerogenic Activity
Ketoprofen, a widely used NSAID, is known to induce gastrointestinal bleeding, erosions, and ulcers in animal models.[1][2] Studies in rats have shown that even a single therapeutic dose of ketoprofen can cause significant mucosal damage in the small intestine.[1][2] The S(+)-enantiomer of ketoprofen is primarily responsible for the anti-inflammatory effects, while both enantiomers contribute to its ulcerogenic activity.[3][4]
The available data, although qualitative for NPAA-36, suggests that the introduction of an amino and a methyl group at the alpha-position of the propanoic acid moiety may contribute to a reduction in ulcerogenic potential.
Table 1: Comparison of Ulcerogenic Properties
| Compound | Class | Dosage | Animal Model | Observed Ulcerogenic Effects | Ulcer Index (Mean ± SD) | Reference |
| S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36) | Non-protein amino acid derivative | Not Specified | Rat | Lower gastrointestinal toxicity compared to Ketoprofen. | Data not available | [1] |
| Ketoprofen (Racemic) | Arylpropionic acid NSAID | 5 mg/kg SC | Rat | Marked gastrointestinal bleeding, erosions, and small intestinal ulcers. | Data not available (descriptive) | [1][2] |
| Ketoprofen (Racemic) | Arylpropionic acid NSAID | 25, 50, 100 mg/kg oral | Rat | Dose-dependent longitudinal ulcers in the middle and lower intestine. | Data not available (descriptive) | [3] |
| S(+)-Ketoprofen | Arylpropionic acid NSAID | 12.5, 25, 50 mg/kg oral | Rat | Less ulcerogenic than the racemic mixture. | Data not available (descriptive) | [5][6] |
| R(-)-Ketoprofen | Arylpropionic acid NSAID | 12.5, 25, 50 mg/kg oral | Rat | Less ulcerogenic than the racemic mixture, but exacerbates the ulceration caused by the S(+)-enantiomer. | Data not available (descriptive) | [5][6] |
| Indomethacin | Acetic acid derivative NSAID | 30 mg/kg oral | Rat | Significant increase in ulcer index. | 4.83 ± 0.44 | [7] |
Note: The lack of a standardized ulcer index for NPAA-36 in publicly available literature prevents a direct quantitative comparison.
Experimental Protocols
The assessment of ulcerogenic properties of novel chemical entities is crucial in preclinical development. The following is a detailed methodology for a standard NSAID-induced gastric ulcer model in rats, which is a widely accepted protocol for such evaluations.
NSAID-Induced Gastric Ulcer Model in Rats
Objective: To evaluate the gastro-ulcerogenic potential of a test compound in comparison to a reference NSAID.
Animals: Male Wistar rats (180-220g) are typically used. Animals are housed in cages with raised wire mesh bottoms to prevent coprophagy and are fasted for 24 hours before the experiment, with free access to water.[7]
Materials:
-
Test compound (e.g., S(-)-2-amino-2-methyl-3-phenylpropanoic acid derivative)
-
Reference NSAID (e.g., Indomethacin, Ketoprofen)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Anesthetic agent (e.g., ether or isoflurane)
-
Dissection tools
-
Formalin solution (10%)
-
Stereomicroscope or magnifying lens
Procedure:
-
Animal Grouping: Animals are randomly divided into several groups (n=6-8 per group):
-
Group I: Control (vehicle only)
-
Group II: Reference NSAID (e.g., Indomethacin 30 mg/kg, p.o.)
-
Group III-V: Test compound at different dose levels (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Drug Administration: The test compound, reference NSAID, or vehicle is administered orally (p.o.) by gavage.
-
Induction of Ulcers: Four to six hours after drug administration, the animals are euthanized using an appropriate method (e.g., CO2 inhalation or cervical dislocation under anesthesia).[7]
-
Stomach Excision and Observation: The stomach is immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents. The stomach is then pinned flat on a board for macroscopic examination.
-
Ulcer Scoring: The gastric mucosa is examined for the presence of ulcers using a magnifying lens or a stereomicroscope. The severity of the lesions can be scored based on a predefined scale. A common scoring system is as follows:
-
0 = No lesion
-
0.5 = Redness
-
1 = Spot ulcers
-
1.5 = Hemorrhagic streaks
-
2 = Ulcers > 3 mm but < 5 mm
-
3 = Ulcers > 5 mm
-
-
Ulcer Index Calculation: The ulcer index for each stomach is calculated by summing the scores for all lesions. The mean ulcer index for each group is then determined.
-
Histopathological Examination (Optional): Stomach tissue samples can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of the extent of mucosal damage.
Signaling Pathways and Mechanisms of Ulceration
The primary mechanism behind the ulcerogenic activity of most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[8][9][10]
The Role of Cyclooxygenase (COX) Isoforms
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues, including the gastric mucosa, kidneys, and platelets. In the stomach, COX-1 synthesizes prostaglandins (primarily PGE2 and PGI2) that play a vital protective role by:
-
Stimulating the secretion of mucus and bicarbonate.
-
Increasing mucosal blood flow.
-
Promoting epithelial cell proliferation and repair.
-
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins. COX-2 is responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[8][9]
Traditional NSAIDs, such as ketoprofen and indomethacin, are non-selective inhibitors of both COX-1 and COX-2.[1][8] Their anti-inflammatory effects are derived from the inhibition of COX-2, while their gastrointestinal side effects are primarily a consequence of inhibiting the gastroprotective functions of COX-1.[9][10]
The reduced ulcerogenic potential of S(-)-2-amino-2-methyl-3-phenylpropanoic acid and its derivatives may be attributed to a more favorable COX-2 selectivity. However, specific COX-1/COX-2 inhibition data for these compounds are not yet widely available.
Visualizations
Diagrams of Key Processes
References
- 1. A Therapeutic Dose of Ketoprofen Causes Acute Gastrointestinal Bleeding, Erosions, and Ulcers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aalas [aalas.kglmeridian.com]
- 3. Intestinal toxicity of ketoprofen-trometamol vs its enantiomers in rat. Role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal ulcerogenic effect of S(+)-ketoprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric toxicity of racemic ketoprofen and its enantiomers in rat: oxygen radical generation and COX-expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lecturio.com [lecturio.com]
- 9. medcentral.com [medcentral.com]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-amino-2-methyl-3-phenylpropanoate Hydrochloride: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride, a compound utilized in advanced scientific research. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound in the public domain, this protocol is based on established best practices for the disposal of analogous chemical substances.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate any potential exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosol generation is likely. | Minimizes inhalation of potentially harmful vapors or dust. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that complies with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with the chemical.
-
Keep the container securely closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Carefully sweep or scoop up the absorbed material and place it into the designated waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report the spill to your laboratory supervisor and EHS office.
-
-
Final Disposal:
-
The ultimate disposal of the chemical waste must be handled by a licensed and approved waste disposal company.[2][3]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste container. They will ensure that the disposal is carried out in accordance with all applicable regulations.[2][3]
-
Never dispose of this compound down the drain or in the regular trash.[1][3]
-
III. Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of laboratory chemical waste.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general best practices for chemical waste disposal. It is imperative to consult your institution's specific safety protocols and your local EHS office for guidance tailored to your location and facilities. Always refer to the Safety Data Sheet (SDS) for any chemical before handling it. In the absence of a specific SDS for this compound, treating it with the caution afforded to new or uncharacterized substances is the most prudent approach.
References
Essential Safety and Operational Guide for Handling Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride. The following procedures for operations and disposal are based on established safety protocols for similar chemical compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including hydrochloride salts of amino acid esters, and general best practices for handling powdered chemicals in a laboratory setting. It is imperative to supplement this guide with a thorough risk assessment for your specific experimental context.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes of chemicals and airborne powder. A face shield provides an additional layer of protection for the entire face, which is crucial when handling potentially irritating or harmful substances.[1][2] |
| Hands | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. | Nitrile gloves offer good resistance to a variety of chemicals.[3] Double-gloving provides an extra layer of protection against contamination and in case of a glove breach.[3] |
| Body | A laboratory coat is required. A chemical-resistant apron is also recommended. | A lab coat protects skin and personal clothing from spills and contamination.[3][4] For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Feet | Closed-toe shoes. | Prevents injuries from spills and dropped objects.[3][5] |
| Respiratory | A respirator may be necessary based on a risk assessment. | If there is a potential for generating aerosols or if working outside of a certified chemical fume hood, a respirator may be required.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to safely handle this compound and maintain the integrity of the experiment.
1. Preparation and Engineering Controls:
-
Work Area: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][7][8]
-
Surface Preparation: Cover the work surface with absorbent bench paper to contain any potential spills.[9]
-
Ventilation: Ensure proper functioning of the ventilation system before commencing any work.[2][4]
2. Weighing and Aliquoting:
-
Use of Enclosed Balance: Whenever possible, use a balance with an enclosure to prevent the dispersal of fine powders.[9]
-
Minimize Dust Generation: Avoid pouring the powder directly from the container. Instead, use a spatula or scoop to transfer small amounts at a time.[9] Keep the container closed as much as possible to prevent spillage and exposure.[9]
-
Pre-weighed Amounts: If feasible, consider purchasing pre-weighed amounts of the compound to avoid handling the powder directly.[7]
3. Dissolution:
-
Solvent Addition: When preparing a solution, add the solvent to the powder slowly to avoid splashing. If diluting an acid, always add the acid to the water, never the other way around.[1]
-
Work in a Fume Hood: All dissolution work should be performed inside a chemical fume hood.[7]
4. Post-Handling:
-
Decontamination: Clean all equipment and the work area thoroughly after use. Wet cleaning methods or a HEPA vacuum are recommended for cleaning up any powder residue.[9]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][5]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol | Rationale |
| Solid Waste | Dispose of unused compound and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled solid chemical waste container. | Prevents contamination of general waste streams and ensures proper handling by waste management personnel.[3] |
| Liquid Waste | Collect all solutions containing the compound in a labeled, sealed, and appropriate liquid chemical waste container. Do not pour down the drain. | Prevents contamination of waterways and ensures compliance with environmental regulations.[10][11] |
| Contaminated PPE | Dispose of used gloves, lab coats (if disposable), and other contaminated PPE in the designated solid chemical waste stream. | Minimizes the spread of chemical contamination outside of the laboratory.[3] |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10][12]
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][10]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][12]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][12]
-
Spills: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[6][13] For large spills, contact your institution's environmental health and safety department.
References
- 1. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. uwlax.edu [uwlax.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. agilent.com [agilent.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

